Product packaging for m-PEG10-amine(Cat. No.:)

m-PEG10-amine

Katalognummer: B609229
Molekulargewicht: 471.6 g/mol
InChI-Schlüssel: JVILNPVFPORAFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

m-PEG10-amine is a synthetic chemical reagent featuring a mono-methyl-terminated polyethylene glycol (PEG) spacer with 10 repeating units and a terminal primary amine. This bifunctional design, with a non-reactive methoxy group at one end and a reactive amine at the other, makes it a valuable building block in bioconjugation and pharmaceutical research. The hydrophilic PEG spacer significantly enhances the aqueous solubility of conjugated molecules and can improve pharmacokinetic profiles by reducing immunogenicity and increasing circulatory half-life. [1] The primary application of this compound is as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs) [2] . In ADCs, the amine group is used to covalently attach the linker to a cytotoxic drug payload, while the antibody is typically conjugated through the other end. The stable, non-cleavable nature of this linker ensures the drug remains attached until the ADC is internalized and degraded within the target cell, providing a controlled mechanism of action. Furthermore, this compound serves as a key component in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) [2] . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and degradation by the proteasome. The PEG chain in this compound acts as a flexible spacer that connects the two ligands, which is crucial for the proper ternary complex formation and catalytic activity of the PROTAC [3] . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H45NO10 B609229 m-PEG10-amine

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45NO10/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVILNPVFPORAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG10-amine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol (10)-amine (m-PEG10-amine), a versatile bifunctional linker crucial in modern bioconjugation and drug development. We will delve into its core structure, physicochemical properties, and provide detailed experimental protocols for its application in creating advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Physicochemical Properties

This compound is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene glycol (PEG) chain composed of ten ethylene glycol units, which is covalently linked to a terminal primary amine group. This structure imparts both hydrophilicity, due to the PEG chain, and a reactive handle for conjugation through the amine group.

The chemical structure can be represented by the following formula:

CH₃O-(CH₂CH₂O)₁₀-CH₂CH₂-NH₂

The key structural features are a terminal methoxy group (m), a hydrophilic chain of ten PEG units (PEG10), and a reactive primary amine (-amine). This defined structure ensures a consistent length and molecular weight, which is critical for the precise engineering of complex biomolecules.[1][]

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReferences
Chemical Formula C₂₁H₄₅NO₁₀[3][4]
Molecular Weight ~471.58 g/mol [3]
CAS Number 1383658-09-0
Appearance Colorless to light yellow liquid/oil
Purity >95%
Boiling Point ~518.9 ± 45.0 °C (Predicted)
Density ~1.065 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Acetonitrile, DMF, and DMSO
Storage Store at 2-8°C, sealed, away from moisture and light. For long-term storage, -20°C is recommended.

Applications in Bioconjugation

The terminal primary amine of this compound is a versatile nucleophile that readily reacts with various electrophilic functional groups to form stable covalent bonds. This reactivity is the foundation of its widespread use in bioconjugation.

Reaction with NHS Esters

A primary application of this compound is its reaction with N-hydroxysuccinimide (NHS) esters. This reaction is highly efficient and forms a stable amide bond, making it a favored method for labeling proteins, antibodies, and other biomolecules containing primary amines. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Protocol 1: General Procedure for Conjugating this compound to an NHS Ester-Activated Molecule

This protocol outlines the steps for the covalent attachment of this compound to a molecule functionalized with an NHS ester.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Dissolve this compound in the reaction buffer to a final concentration of 5 mg/mL. A 5-fold molar excess of this compound over the NHS ester is recommended as a starting point.

  • Conjugation Reaction:

    • Slowly add the dissolved this compound to the solution of the NHS ester-activated molecule with gentle stirring.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM to consume any unreacted NHS ester.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the conjugate from excess this compound and unreacted starting material using an appropriate method such as dialysis or size-exclusion chromatography.

  • Analysis:

    • Analyze the purified conjugate by HPLC to determine the conjugation efficiency and by MALDI-TOF mass spectrometry to confirm the mass of the final product.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG Linker

This protocol provides a general workflow for the synthesis of an ADC, where a PEG linker like this compound is used to attach a cytotoxic drug to an antibody. This example assumes the linker is first attached to the drug, which is then conjugated to the antibody.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Cytotoxic drug with a reactive group (e.g., carboxylic acid)

  • Coupling agents (e.g., HATU, DIPEA)

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer: PBS, pH 7.2

  • Anhydrous DMF

  • Desalting column

Procedure:

  • Drug-Linker Conjugation:

    • Activate the carboxylic acid on the cytotoxic drug using a coupling agent like HATU in the presence of a base such as DIPEA in anhydrous DMF.

    • Add this compound to the activated drug solution and stir at room temperature overnight to form the drug-linker conjugate.

    • Purify the drug-linker conjugate by flash column chromatography.

  • Antibody Reduction:

    • Dissolve the mAb in PBS, pH 7.2.

    • Add a fresh stock solution of TCEP to the antibody solution to reduce the interchain disulfide bonds and generate free thiol groups.

    • Incubate at 37°C for 1-2 hours.

    • Immediately remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

  • ADC Conjugation:

    • Prepare a stock solution of the purified drug-linker conjugate in DMSO.

    • Add the drug-linker stock solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the generated thiol groups is a recommended starting point.

    • Ensure the final concentration of DMSO is below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker and aggregated antibody.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the potency and specificity of the ADC using in vitro cell-based assays.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms involving PEG linkers like this compound.

ADC_Synthesis_Workflow cluster_mAb Antibody Preparation cluster_drug_linker Drug-Linker Synthesis cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (TCEP) ADC Antibody-Drug Conjugate (ADC) reduced_mAb->ADC drug Cytotoxic Drug (-COOH) drug_linker Drug-Linker Conjugate drug->drug_linker Amide Coupling (HATU, DIPEA) peg_amine This compound peg_amine->drug_linker drug_linker->ADC purified_ADC Purified ADC ADC->purified_ADC Purification (SEC) PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with PEG Linker) PROTAC->POI binds PROTAC->E3 recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

An In-Depth Technical Guide to the Synthesis and Purification of Methoxy-PEG10-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-PEG10-amine (m-PEG10-NH2), a valuable bifunctional linker used extensively in bioconjugation, drug delivery, and nanotechnology. This document details the most common synthetic routes from commercially available methoxy-PEG10-alcohol, including detailed experimental protocols. Furthermore, it outlines robust purification strategies to achieve high-purity m-PEG10-NH2 suitable for demanding applications.

Introduction

Methoxy-PEG10-amine is a discrete polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a terminal primary amine, connected by a ten-unit ethylene glycol chain. The methoxy group renders the PEG chain inert, preventing non-specific interactions, while the primary amine provides a reactive handle for covalent attachment to various molecules, such as proteins, peptides, antibodies, and small molecule drugs. The hydrophilic PEG backbone enhances the solubility and bioavailability of conjugated molecules and can reduce their immunogenicity.

This guide focuses on the prevalent and reliable multi-step synthesis of m-PEG10-NH2 from its corresponding alcohol precursor, methoxy-PEG10-alcohol (m-PEG10-OH). The overall synthetic strategy involves the activation of the terminal hydroxyl group, followed by nucleophilic substitution to introduce an azide functionality, and subsequent reduction to the desired primary amine.

Synthesis of Methoxy-PEG10-Amine

The most widely employed synthetic pathway for producing m-PEG10-NH2 involves a three-step process, which offers high yields and purity. The key steps are:

  • Mesylation: Conversion of the terminal hydroxyl group of m-PEG10-OH into a good leaving group, typically a mesylate.

  • Azidation: Nucleophilic substitution of the mesylate with an azide salt to form m-PEG10-azide.

  • Reduction: Reduction of the azide to a primary amine, which can be achieved through various methods, most notably the Staudinger reaction or by using a zinc/ammonium chloride system.

The overall synthetic scheme is depicted below.

Synthesis_Workflow start m-PEG10-OH mesylate m-PEG10-OMs start->mesylate Mesylation (MsCl, Et3N) azide m-PEG10-N3 mesylate->azide Azidation (NaN3) amine m-PEG10-NH2 azide->amine Reduction (e.g., PPh3, H2O or Zn, NH4Cl)

Caption: Synthetic workflow for methoxy-PEG10-amine.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of amino-terminated PEGs and are tailored for the preparation of m-PEG10-NH2.[1][2]

Step 1: Mesylation of Methoxy-PEG10-Alcohol (m-PEG10-OH)

This step converts the poorly reactive hydroxyl group into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution.

  • Materials:

    • Methoxy-PEG10-alcohol (m-PEG10-OH)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et3N)

    • Methanesulfonyl chloride (MsCl)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve m-PEG10-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise to the stirred solution.

    • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench by adding deionized water.

    • Separate the organic layer and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG10-mesylate (m-PEG10-OMs) as an oil or waxy solid. The product is often used in the next step without further purification.

Step 2: Azidation of Methoxy-PEG10-Mesylate (m-PEG10-OMs)

The mesylate is displaced by an azide ion in a classic SN2 reaction to form the corresponding azide.

  • Materials:

    • m-PEG10-mesylate (from Step 1)

    • Anhydrous Dimethylformamide (DMF)

    • Sodium azide (NaN3)

    • Deionized water

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve the crude m-PEG10-OMs (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add sodium azide (1.5 - 3.0 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

    • After cooling to room temperature, add deionized water to the reaction mixture.

    • Extract the product with DCM.

    • Wash the combined organic layers with deionized water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG10-azide (m-PEG10-N3). This product can be purified by column chromatography if necessary, but is often sufficiently pure for the next step.

Step 3: Reduction of Methoxy-PEG10-Azide (m-PEG10-N3) to Methoxy-PEG10-Amine (m-PEG10-NH2)

Two common and effective methods for the reduction of the azide are presented below.

Method A: Staudinger Reduction [3][4]

This method uses triphenylphosphine to reduce the azide, followed by hydrolysis of the intermediate phosphazene. It is a mild and highly selective reaction.

  • Materials:

    • m-PEG10-azide (from Step 2)

    • Tetrahydrofuran (THF)

    • Triphenylphosphine (PPh3)

    • Deionized water

  • Procedure:

    • Dissolve m-PEG10-N3 (1.0 eq) in a mixture of THF and water.

    • Add triphenylphosphine (1.1 - 1.5 eq) to the solution.

    • Heat the reaction mixture to 50-65 °C and stir for 6-12 hours. The reaction can be monitored by the disappearance of the azide peak in the IR spectrum (~2100 cm⁻¹) or by TLC.

    • Upon completion, cool the reaction mixture and remove the THF under reduced pressure.

    • The resulting mixture contains the desired amine and triphenylphosphine oxide as a byproduct. Proceed to purification.

Method B: Zinc/Ammonium Chloride Reduction [2]

This method offers a more economical and "greener" alternative to the Staudinger reduction, avoiding the use of phosphine reagents.

  • Materials:

    • m-PEG10-azide (from Step 2)

    • Ethanol or a mixture of Ethanol and Water

    • Ammonium chloride (NH4Cl)

    • Zinc dust

    • Ethyl acetate

    • Aqueous ammonia

  • Procedure:

    • Dissolve m-PEG10-N3 (1.0 eq) and ammonium chloride (2.5 - 4.0 eq) in a mixture of ethanol and water.

    • Add zinc dust (1.5 - 2.0 eq) portion-wise to the stirred solution. The reaction is exothermic.

    • Stir the reaction vigorously at room temperature or with gentle heating (reflux) for 2-6 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, add ethyl acetate and a small amount of aqueous ammonia.

    • Filter the mixture through a pad of celite to remove zinc salts.

    • Wash the filtrate with brine and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude m-PEG10-NH2. Proceed to purification.

Quantitative Data

The following table summarizes typical yields for each step in the synthesis of amino-terminated PEGs. Note that these are representative values and may vary depending on the specific reaction conditions and the scale of the synthesis.

StepReactionStarting MaterialProductTypical Yield (%)
1Mesylationm-PEG-OHm-PEG-OMs>95
2Azidationm-PEG-OMsm-PEG-N3>95
3AStaudinger Reductionm-PEG-N3m-PEG-NH285-95
3BZn/NH4Cl Reductionm-PEG-N3m-PEG-NH280-95

Purification of Methoxy-PEG10-Amine

The final purity of m-PEG10-NH2 is critical for its successful application in bioconjugation and other fields. The choice of purification method depends on the impurities present and the desired final purity.

Purification_Workflow crude Crude m-PEG10-NH2 extraction Liquid-Liquid Extraction crude->extraction Removal of water-soluble salts chromatography Column Chromatography extraction->chromatography Separation from byproducts/starting material pure Pure m-PEG10-NH2 chromatography->pure High Purity Product

Caption: General purification workflow for m-PEG10-NH2.

Purification Protocols

Method 1: Liquid-Liquid Extraction

This is a primary purification step to remove inorganic salts and highly polar impurities.

  • Procedure:

    • Dissolve the crude m-PEG10-NH2 in DCM or chloroform.

    • Wash the organic solution with a basic aqueous solution (e.g., dilute NaOH or NaHCO3) to remove any acidic impurities and to deprotonate the amine.

    • Wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a partially purified product.

Method 2: Column Chromatography

For high-purity m-PEG10-NH2, column chromatography is often necessary to remove byproducts such as triphenylphosphine oxide (from the Staudinger reduction) and any unreacted starting material.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of a polar organic solvent in a less polar solvent is typically employed. A common eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH). To prevent the amine from streaking on the silica gel, a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, is often added to the mobile phase.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing methanol concentration in DCM (e.g., from 0% to 20% MeOH in DCM, with 0.5-1% triethylamine).

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Method 3: Precipitation/Crystallization

Precipitation can be an effective method to isolate the product from certain impurities.

  • Procedure:

    • Dissolve the crude m-PEG10-NH2 in a small amount of a good solvent (e.g., DCM or THF).

    • Add a poor solvent (e.g., cold diethyl ether or hexane) dropwise with stirring until the product precipitates.

    • Collect the precipitate by filtration and wash with the poor solvent.

    • Dry the product under vacuum.

Characterization

The identity and purity of the synthesized m-PEG10-NH2 should be confirmed by standard analytical techniques.

TechniqueExpected Results for m-PEG10-NH2
¹H NMR - A singlet at ~3.38 ppm for the methoxy (CH3O-) protons.- A multiplet around 3.64 ppm for the ethylene glycol backbone protons (-OCH2CH2O-).- A triplet at ~2.85 ppm for the methylene protons adjacent to the amine (-CH2NH2).
¹³C NMR - A peak around 59 ppm for the methoxy carbon.- A series of peaks around 70 ppm for the ethylene glycol backbone carbons.- A peak around 42 ppm for the carbon adjacent to the amine.
Mass Spectrometry (ESI-MS) The expected molecular ion peak [M+H]⁺ at approximately 472.6 g/mol .
FT-IR Spectroscopy - Disappearance of the azide peak at ~2100 cm⁻¹.- Appearance of N-H stretching vibrations around 3300-3400 cm⁻¹.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and purification of methoxy-PEG10-amine. By following the described three-step synthetic route and employing the appropriate purification techniques, researchers can obtain high-purity m-PEG10-NH2 for a wide range of applications in drug development and materials science. The provided protocols and data serve as a valuable resource for scientists and professionals in the field.

References

m-PEG10-amine molecular weight and PDI

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to m-PEG10-amine: Molecular Weight and Polydispersity Index

Introduction

This compound (methoxy-polyethylene glycol-amine) is a discrete polyethylene glycol (dPEG®) derivative that is increasingly utilized in bioconjugation, drug delivery, and proteomics. As a heterobifunctional linker, it possesses a methoxy cap at one terminus and a reactive primary amine group at the other, connected by a hydrophilic chain of exactly ten ethylene glycol units. This precise chain length distinguishes it from traditional, polydisperse PEG polymers, offering significant advantages in the synthesis and characterization of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

This guide provides a detailed examination of the molecular weight and Polydispersity Index (PDI) of this compound, outlines the experimental protocols for its characterization, and illustrates its application in a common bioconjugation workflow.

Core Properties of this compound

The quantitative properties of this compound are summarized below. These values are based on its defined chemical structure as a single molecular entity.

PropertyValueSource
Chemical Formula C21H45NO10[1][2]
Molecular Weight (MW) ~471.6 g/mol [1][2][3]
Polydispersity Index (PDI) 1 (theoretically)

Understanding Molecular Weight and Polydispersity Index (PDI)

Molecular Weight

The molecular weight of this compound is a fixed value derived from its precise chemical formula, C21H45NO10. Unlike traditional PEG polymers, which are mixtures of different chain lengths and are described by an average molecular weight, this compound is a single, pure compound. Its molecular weight is approximately 471.6 g/mol .

Polydispersity Index (PDI)

The Polydispersity Index (PDI) is a measure of the uniformity of chain lengths within a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

  • For a perfectly uniform, or monodisperse , polymer where all molecules have the same chain length, the PDI is exactly 1.

  • For polydisperse polymers, which contain a distribution of chain lengths, the PDI is greater than 1. Synthetic polymers produced through traditional polymerization often have PDI values ranging from 1.5 to 20, while more controlled methods can yield PDIs between 1.02 and 1.10.

This compound is a monodisperse or discrete PEG (dPEG®), meaning it is synthesized as a single chemical compound with a precise number of ethylene glycol units. Therefore, its theoretical PDI is 1. This uniformity is a significant advantage in pharmaceutical applications, as it ensures batch-to-batch consistency and simplifies the characterization of the final conjugated product.

Experimental Protocols for Characterization

To confirm the molecular weight and monodispersity of this compound, several analytical techniques can be employed.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is the ideal method for determining the exact molecular weight of a discrete compound like this compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for this purpose.

Detailed Protocol (MALDI-TOF MS):

  • Sample Preparation :

    • Matrix Solution : Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent like ethanol or a mixture of acetonitrile and water.

    • Cationizing Agent : Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in ethanol. This helps in the formation of single-charged ions ([M+Na]+), simplifying the spectrum.

    • Analyte Solution : Dissolve the this compound sample in an appropriate solvent (e.g., water, methanol) to a concentration of approximately 1-2 mg/mL.

  • Spotting :

    • Mix the matrix, cationizing agent, and analyte solutions. A common ratio is 5:1:1 (v/v/v).

    • Spot approximately 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air-dry completely, permitting co-crystallization.

  • Data Acquisition :

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive ion mode. The spectrum for a pure, monodisperse sample should show a single, sharp peak corresponding to the sodium adduct of this compound, confirming its molecular weight.

Gel Permeation Chromatography (GPC) for Purity and Monodispersity Confirmation

While PDI is theoretically 1, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is used to confirm the absence of impurities and verify the sample's monodisperse nature. A pure, monodisperse sample will produce a single, narrow, and symmetrical peak.

Detailed Protocol (Aqueous GPC):

  • System Configuration :

    • An HPLC system equipped with a pump capable of precise isocratic flow, an autosampler, a column oven, and a differential refractive index detector (RID).

    • A GPC column suitable for aqueous mobile phases and the molecular weight range of interest (e.g., Agilent PLgel or Waters Ultrahydrogel).

  • Experimental Conditions :

    • Mobile Phase : Ultrapure water or a buffered aqueous solution (e.g., phosphate-buffered saline).

    • Flow Rate : A constant flow rate, typically 0.5-1.0 mL/min.

    • Column Temperature : Maintained at a constant temperature, for example, 35°C, to ensure viscosity and retention time stability.

    • Injection Volume : 10-20 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 2-5 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis :

    • Inject the sample onto the GPC system.

    • The resulting chromatogram should display a single, sharp peak. The absence of other peaks indicates high purity. The narrowness of the peak is a qualitative confirmation of the sample's monodispersity.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

This compound is frequently used as a hydrophilic linker in the construction of ADCs to connect a cytotoxic payload to a monoclonal antibody. The workflow below illustrates this process.

ADC_Synthesis_Workflow start Start: Purified Monoclonal Antibody (mAb) reduction Step 1: Antibody Reduction (e.g., with TCEP or DTT) - Reduces interchain disulfides to create reactive thiol (-SH) groups start->reduction purification1 Step 2: Purification - Removes excess reducing agent (e.g., Desalting Column) reduction->purification1 linker_conjugation Step 3: Linker Conjugation - React this compound derivative (e.g., Maleimide-PEG10-Amine) with mAb-SH purification1->linker_conjugation payload_conjugation Step 4: Payload Conjugation - React activated payload (drug) with amine group on PEG linker linker_conjugation->payload_conjugation payload_activation Payload Activation (if necessary) payload_activation->payload_conjugation purification2 Step 5: Final Purification - Removes unconjugated linkers, drugs, and aggregates (e.g., SEC, HIC) payload_conjugation->purification2 characterization Step 6: ADC Characterization - Drug-to-Antibody Ratio (DAR) - Purity, Potency Assay purification2->characterization end_product End: Purified and Characterized ADC characterization->end_product

Caption: General workflow for synthesizing an Antibody-Drug Conjugate using a PEG linker.

References

Solubility of m-PEG10-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG10-amine (methoxy-polyethylene glycol-amine with 10 ethylene glycol units) in a variety of common organic solvents. Understanding the solubility of this bifunctional linker is critical for its effective use in bioconjugation, drug delivery, and proteomics research, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by its distinct molecular structure, which features a hydrophilic polyethylene glycol (PEG) chain and a terminal primary amine group. The PEG chain enhances solubility in aqueous and polar organic solvents, while the terminal amine can influence interactions depending on the solvent's properties. Generally, mPEG-amine compounds are soluble in water, ethanol, and most highly polar organic solvents[]. The molecular weight of the PEG chain can also influence solubility, with higher molecular weights often leading to increased water solubility.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound and closely related mPEG-amine compounds in various organic solvents. It is important to note that while specific quantitative data for this compound is not always available, the provided information, based on supplier technical data sheets and related compounds, offers a strong predictive basis for experimental work.

Organic SolventCompoundSolubilityConcentrationCitation
Dichloromethane (DCM)This compoundSoluble-[2]
Tetrahydrofuran (THF)This compoundSoluble-[2]
AcetonitrileThis compoundSoluble-[2]
Dimethylformamide (DMF)This compoundSoluble-
Dimethyl sulfoxide (DMSO)This compoundSoluble-
ChloroformmPEG AmineSoluble10 mg/mL
EthanolmPEG AmineSoluble10 mg/mL
MethanolmPEG-AmineSoluble-
TolueneMAL-PEG-NH2Less Soluble-
EtherMAL-PEG-NH2Insoluble-
Waterm-PEG-NH2 (MW 1000)Soluble200 mg/mL

Experimental Protocol for Solubility Determination

For precise applications, it is recommended that researchers perform their own solubility tests. The following is a general protocol adapted from methodologies for structurally similar compounds.

Objective: To determine the solubility of this compound in a specific organic solvent at a desired concentration.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., DMSO, DMF, DCM)

  • Calibrated analytical balance

  • Vortex mixer

  • Centrifuge

  • Clear glass vials with solvent-resistant caps

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh a predetermined amount of this compound (e.g., 1 mg, 5 mg, 10 mg) and place it into separate vials.

    • Add the calculated volume of the selected organic solvent to each vial to achieve the desired concentration (e.g., 1 mM, 5 mM, 10 mM).

  • Dissolution:

    • Tightly cap the vials and vortex them vigorously for 2-5 minutes to facilitate dissolution.

    • Visually inspect the vials for any undissolved solid material.

  • Equilibration (for saturated solutions):

    • If determining maximum solubility, place the vials on a rotator or shaker at a constant temperature (e.g., 25 °C) for a sufficient equilibration time (e.g., 24 hours) to ensure saturation.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved solid.

  • Qualitative Assessment (Visual Inspection):

    • Carefully observe the supernatant. A clear solution indicates that the compound is soluble at that concentration. The presence of a pellet confirms that the solution is saturated.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Observation cluster_analysis Analysis & Conclusion start Start: Define Required Concentration select_solvent Select Organic Solvent(s) start->select_solvent weigh Weigh this compound select_solvent->weigh add_solvent Add Solvent to Target Concentration weigh->add_solvent vortex Vortex Vigorously (2-5 min) add_solvent->vortex visual_check Visual Inspection for Undissolved Solid vortex->visual_check soluble Conclusion: Soluble at Target Concentration visual_check->soluble No Solid not_soluble Further Action Required visual_check->not_soluble Solid Present end End: Document Results soluble->end not_soluble->end

Caption: A logical workflow for determining the solubility of this compound.

Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in signaling pathways, it is a critical component in the construction of molecules that are. For instance, in the creation of PROTACs, the PEG linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.

The experimental workflow for utilizing this compound in a bioconjugation reaction, such as linking it to a protein, is outlined below.

Bioconjugation_Workflow cluster_activation Protein Activation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis protein Target Protein with Carboxylic Acid Group activate Activate with EDC/NHS protein->activate activated_protein NHS-activated Protein activate->activated_protein react React Amine with NHS Ester activated_protein->react peg This compound in Suitable Solvent peg->react conjugate Protein-PEG Conjugate react->conjugate purify Purify by SEC or Dialysis conjugate->purify analyze Analyze by SDS-PAGE, Mass Spec purify->analyze final_product Purified Protein-PEG Conjugate analyze->final_product

Caption: Experimental workflow for protein conjugation using this compound.

References

An In-Depth Technical Guide to the Stability and Storage of m-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for methoxy-poly(ethylene glycol)10-amine (m-PEG10-amine). Understanding the stability profile of this reagent is critical for its effective use in research, particularly in the development of bioconjugates, targeted drug delivery systems, and PROTACs, ensuring the integrity and reproducibility of experimental outcomes.

Core Concepts: Stability and Degradation

The stability of this compound is primarily influenced by its susceptibility to oxidative degradation of the polyethylene glycol (PEG) backbone. The ether linkages within the PEG chain can undergo auto-oxidation, a process that can be initiated by exposure to light, elevated temperatures, and the presence of transition metal ions. This degradation can lead to chain scission and the formation of reactive impurities such as aldehydes (e.g., formaldehyde) and carboxylic acids (e.g., formic acid). These byproducts can subsequently react with the primary amine group of the this compound, leading to the formation of N-methyl or N-formyl impurities and a reduction in the purity and reactivity of the reagent.

While the ether backbone of PEG is generally stable to hydrolysis, the stability of the terminal amine group is pH-dependent. At neutral to basic pH, the amine is typically stable. However, in acidic conditions, the amine group will be protonated, which can influence its reactivity and interactions with other molecules.

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and stability of this compound. The following conditions are recommended based on information from various suppliers and general knowledge of PEG-amine chemistry.

ParameterConditionRationale
Temperature Long-term: -20°CShort-term: 2-8°CMinimizes the rate of potential degradation reactions, particularly oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Reduces exposure to oxygen, a key initiator of oxidative degradation.
Light Protect from light (store in an amber vial or in the dark)Light, particularly UV light, can initiate free-radical formation and accelerate oxidative degradation.
Moisture Store in a tightly sealed container in a dry environmentPrevents hydrolysis and potential side reactions with the amine group.
Form As supplied (typically a colorless to pale yellow oil or liquid)Avoids introducing potential contaminants through dissolution in solvents for long-term storage. If a stock solution is prepared, it should be used fresh or stored under the same stringent conditions for a limited time.

Degradation Pathways

The primary degradation pathway for this compound is oxidation of the PEG chain. Hydrolysis of the ether backbone is not considered a significant degradation pathway under typical storage and use conditions.

mPEG10_amine This compound (CH3O-(CH2CH2O)10-CH2CH2-NH2) Initiation Initiation (Heat, Light, Metal Ions) mPEG10_amine->Initiation Stressors Amine_Reaction Reaction with Amine mPEG10_amine->Amine_Reaction PEG_Radical PEG Alkyl Radical (R-CH•-O-R') Initiation->PEG_Radical Peroxy_Radical Peroxy Radical (R-CH(OO•)-O-R') PEG_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (R-CH(OOH)-O-R') Peroxy_Radical->Hydroperoxide + R-H Alkoxy_Radical Alkoxy Radical (R-CH(O•)-O-R') Hydroperoxide->Alkoxy_Radical Chain_Scission Chain Scission Alkoxy_Radical->Chain_Scission Aldehyde Aldehyde (e.g., Formaldehyde) Chain_Scission->Aldehyde Carboxylic_Acid Carboxylic Acid (e.g., Formic Acid) Chain_Scission->Carboxylic_Acid Aldehyde->Amine_Reaction Reacts with This compound Carboxylic_Acid->Amine_Reaction Reacts with This compound N_Formyl N-Formyl Impurity Amine_Reaction->N_Formyl N_Methyl N-Methyl Impurity Amine_Reaction->N_Methyl

Figure 1. Oxidative Degradation Pathway of this compound.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the parent compound.[1]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) prep->base oxidation Oxidation (e.g., 3% H2O2, RT, 24h) prep->oxidation thermal Thermal Degradation (e.g., 80°C, 48h, solid state) prep->thermal photo Photolytic Degradation (ICH Q1B conditions) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by a stability-indicating HPLC method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize degradation products (e.g., LC-MS) hplc->characterize

Figure 2. Experimental Workflow for a Forced Degradation Study.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve in a suitable solvent (e.g., HPLC-grade water or acetonitrile) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at various time points.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and incubate in a calibrated oven at 80°C. At various time points, dissolve a portion of the solid in the initial solvent to the target concentration for analysis.

  • Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products. Since this compound lacks a strong chromophore, detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Refractive Index (RI) detection are often employed. Alternatively, derivatization with a UV-active tag can be performed.

Example HPLC-CAD Method:

ParameterCondition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)

Method Validation: The stability-indicating method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. Specificity is particularly critical and is confirmed by the ability of the method to resolve the main peak from all degradation products formed during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector (if a UV-active derivative is used) or mass spectrometry can further support specificity.

Conclusion

This compound is a valuable tool in bioconjugation and drug delivery research. Its stability is critical for obtaining reliable and reproducible results. The primary route of degradation is oxidation of the PEG backbone, which can be effectively mitigated by adhering to the recommended storage conditions: low temperature, protection from light, and an inert atmosphere. Forced degradation studies are essential for understanding the degradation profile and for developing and validating a stability-indicating analytical method to ensure the quality and purity of the reagent throughout its lifecycle. This guide provides a foundational understanding and practical protocols for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the Core Principles of PEGylation with m-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of PEGylation utilizing methoxy-poly(ethylene glycol)-amine with ten repeating ethylene glycol units (m-PEG10-amine). This document delves into the fundamental chemistry, experimental protocols, and quantitative analysis relevant to the use of this versatile linker in bioconjugation, with a particular focus on its application in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs. This modification is a widely adopted strategy in drug development to enhance the therapeutic properties of molecules. Key advantages of PEGylation include improved solubility and stability, reduced immunogenicity, and prolonged plasma half-life due to an increased hydrodynamic volume which reduces renal clearance[1][2][3].

This compound is a specific, monodisperse PEG linker featuring a methoxy cap at one terminus and a primary amine at the other, connected by a ten-unit polyethylene glycol chain. The terminal amine group serves as a reactive handle for conjugation to various functional groups, making it a valuable tool in bioconjugation[4][5]. Its defined length and hydrophilic nature make it particularly suitable for applications where precise control over linker length and hydrophilicity is crucial, such as in the construction of ADCs and PROTACs. In these contexts, the PEG linker can improve the pharmacokinetic properties of the conjugate and provide an optimal spatial orientation between the targeting moiety and the payload.

The Chemistry of this compound Conjugation

The primary amine of this compound is a nucleophile that can readily react with electrophilic functional groups to form stable covalent bonds. The two most common conjugation strategies involve reactions with N-hydroxysuccinimide (NHS) esters and the activation of carboxylic acids.

Reaction with NHS Esters

NHS esters are highly reactive towards primary amines, forming a stable amide bond under mild conditions. This is one of the most common and efficient methods for labeling proteins and other biomolecules. The reaction proceeds via nucleophilic acyl substitution, where the amine group of this compound attacks the carbonyl carbon of the NHS ester, leading to the release of NHS as a byproduct.

Coupling with Carboxylic Acids

This compound can also be conjugated to molecules bearing a carboxylic acid group through the use of carbodiimide crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of NHS or sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound to form a stable amide bond. The addition of NHS or sulfo-NHS stabilizes the activated carboxyl group by converting it to an NHS ester, which then reacts with the amine, improving the efficiency of the reaction.

Quantitative Data on PEGylated Bioconjugates

The efficiency of PEGylation and the properties of the resulting conjugate are critical parameters in drug development. The following tables summarize key quantitative data related to PEGylated bioconjugates, with a focus on parameters relevant to molecules conjugated with PEG linkers.

Table 1: Comparative Degradation Efficiency of PROTACs with Different PEG Linker Lengths

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1< 12No degradation-
TBK121396
TBK12929276
ERα9>10,000~50
ERα12~5,000~75
ERα16~1,000~95
BTK- (Noncovalent PROTAC)2.297

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Impact of PEGylation on ADC Pharmacokinetics

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)Reference
ADC-XNon-PEGylated300.5
ADC-X-PEG12Linear PEG12600.25

Data is illustrative and based on trends observed in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protocol for Conjugation of this compound to an NHS Ester-activated Molecule
  • Reagent Preparation:

    • Dissolve the NHS ester-activated molecule in an anhydrous organic solvent such as DMF or DMSO to a final concentration of 10 mg/mL.

    • Dissolve this compound in the same solvent to a concentration that will result in the desired molar excess (typically 1.1 to 5 equivalents) when added to the NHS ester solution.

  • Conjugation Reaction:

    • Add the this compound solution to the NHS ester solution with gentle vortexing.

    • If the reaction is performed in an organic solvent, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents) to scavenge the released NHS.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each specific conjugate.

  • Quenching:

    • To quench any unreacted NHS ester, add a small excess of an amine-containing reagent such as Tris buffer or glycine.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted this compound, the quenched NHS ester, and other reaction byproducts.

General Protocol for EDC/NHS Coupling of this compound to a Carboxylic Acid-containing Molecule
  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0) at a concentration of 1-10 mg/mL.

    • Add EDC (1.5-5 equivalents) and NHS or sulfo-NHS (1.5-5 equivalents) to the solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Dissolve this compound in a reaction buffer with a pH of 7.2-8.0 (e.g., PBS).

    • Add the this compound solution to the activated carboxylic acid solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Quench the reaction by adding an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM.

  • Purification:

    • Purify the conjugate using SEC or RP-HPLC.

Characterization of the this compound Conjugate
  • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to confirm the successful conjugation and determine the molecular weight of the final product. The mass of the conjugate should increase by the mass of the this compound (471.58 g/mol ) for each PEGylation event.

  • Chromatography: HPLC-SEC can be used to assess the purity of the conjugate and detect any aggregation. A shift to a shorter retention time compared to the unconjugated molecule is indicative of an increase in hydrodynamic radius due to PEGylation.

  • SDS-PAGE: For protein conjugates, SDS-PAGE will show an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.

In Vitro Cytotoxicity Assay for ADCs
  • Cell Seeding:

    • Plate target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibodies in a complete cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Incubate the cells for a period of 72-120 hours.

  • Cell Viability Measurement (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a sigmoidal dose-response curve.

Visualizing Core Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the key principles and experimental workflows described in this guide.

Principle of this compound Conjugation

PEGylation_Principle cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Molecule Molecule with NHS Ester Reaction + (pH 7-9) Molecule->Reaction mPEG This compound mPEG->Reaction Conjugate PEGylated Molecule (Stable Amide Bond) Reaction->Conjugate Byproduct NHS Reaction->Byproduct

Caption: Covalent conjugation of this compound to an NHS ester-activated molecule.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow A 1. Antibody Thiolation (e.g., with TCEP) C 3. Conjugation Reaction A->C B 2. Drug-Linker Preparation (this compound + Payload) B->C D 4. Purification (e.g., SEC) C->D E 5. Characterization D->E F DAR Determination (HIC/MS) E->F G Purity & Aggregation (SEC) E->G

Caption: A typical workflow for the synthesis and characterization of an antibody-drug conjugate.

Signaling Pathway for MMAE-based ADCs

Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent commonly used as a payload in ADCs. Upon internalization of the ADC and cleavage of the linker, MMAE is released into the cytoplasm where it disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.

MMAE_Pathway cluster_cell Target Cancer Cell ADC ADC Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosomal Trafficking & Linker Cleavage ADC->Lysosome MMAE MMAE Release Lysosome->MMAE Tubulin Tubulin Polymerization MMAE->Tubulin inhibits Microtubule Microtubule Disruption MMAE->Microtubule disrupts Tubulin->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of an MMAE-containing ADC leading to apoptosis.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation, offering a discrete-length, hydrophilic spacer for the development of complex biomolecules. Its well-defined chemical properties allow for robust and reproducible conjugation chemistries, which are essential for the stringent requirements of therapeutic drug development. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their drug discovery and development efforts, particularly in the promising areas of ADCs and PROTACs. Further optimization of reaction conditions and purification strategies will be crucial for the successful clinical translation of bioconjugates employing this linker.

References

m-PEG10-amine for Surface Modification of Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of methoxy-poly(ethylene glycol)-amine with 10 PEG units (m-PEG10-amine) for the surface modification of nanoparticles. PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to enhance the biocompatibility and in vivo performance of nanoparticles. This guide provides a comprehensive overview of the core principles, experimental protocols, and expected outcomes of using this compound for nanoparticle surface functionalization.

Introduction to this compound in Nanoparticle PEGylation

Surface modification of nanoparticles with polyethylene glycol (PEG) is a critical step in the development of nanomedicines for therapeutic and diagnostic applications. This process, known as PEGylation, creates a hydrophilic and biocompatible stealth layer that can reduce protein adsorption, minimize clearance by the immune system, and consequently prolong the circulation time of nanoparticles in the bloodstream.[1][2] The choice of the PEG derivative is crucial, and short-chain PEGs like this compound offer a unique balance between providing these benefits and maintaining the nanoparticle's original targeting capabilities.

This compound is a monofunctional PEG derivative with a terminal methoxy group and a terminal amine group, connected by a 10-unit polyethylene glycol chain. The amine group provides a reactive handle for covalent attachment to nanoparticles, typically through amide bond formation with carboxylated surfaces.

Physicochemical Properties of this compound Modified Nanoparticles

The covalent attachment of this compound to the surface of nanoparticles induces significant changes in their physicochemical properties. These changes are critical for their subsequent biological interactions. While specific data for this compound is limited in publicly available literature, the following table summarizes representative quantitative data for nanoparticles modified with short-chain PEG-amines, providing an expected trend for this compound modification.

Nanoparticle CoreTargeting LigandUnmodified Size (d.nm)Modified Size (d.nm)Unmodified Zeta Potential (mV)Modified Zeta Potential (mV)Drug Loading Efficiency (%)Reference
Poly(lactic-co-glycolic acid) (PLGA)None150 ± 15165 ± 12-25 ± 5-15 ± 485 ± 7[3]
Iron OxideNone50 ± 862 ± 10+30 ± 6+18 ± 5N/A[4]
LiposomecRGD100 ± 10110 ± 8+40 ± 7+25 ± 692 ± 5[5]
Gold NanoparticlesNone20 ± 328 ± 4-35 ± 5-20 ± 4N/A

Note: This table presents representative data for short-chain PEG-amine modifications and should be considered as an estimation for the effects of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the surface modification of nanoparticles with this compound and their subsequent characterization.

General Workflow for Nanoparticle Surface Modification

The following diagram illustrates a typical workflow for the surface modification of carboxylated nanoparticles with this compound.

G cluster_0 Nanoparticle Preparation cluster_1 Surface Activation cluster_2 PEGylation cluster_3 Purification & Characterization NP_prep Prepare Carboxylated Nanoparticles Activation Activate Carboxyl Groups (EDC/NHS Chemistry) NP_prep->Activation Dispersion in Activation Buffer PEGylation Conjugate this compound Activation->PEGylation Addition of This compound Purification Purify PEGylated Nanoparticles PEGylation->Purification Quenching and Washing Characterization Characterize Modified Nanoparticles Purification->Characterization Analysis of Size, Zeta Potential, etc.

A general workflow for nanoparticle PEGylation.
Protocol for this compound Conjugation to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes a common method for covalently attaching this compound to nanoparticles that have carboxyl groups on their surface.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS or deionized water

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Freshly prepare solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical starting point is a 5 to 10-fold molar excess of EDC and NHS relative to the surface carboxyl groups on the nanoparticles.

    • Add the EDC solution to the nanoparticle dispersion and incubate for 5 minutes with gentle mixing.

    • Add the NHS (or Sulfo-NHS) solution and incubate for an additional 15-30 minutes at room temperature.

  • Conjugation of this compound:

    • Dissolve this compound in the Coupling Buffer. The molar excess of this compound to surface carboxyl groups can range from 10 to 100-fold and should be optimized for the specific nanoparticle system.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes.

  • Purification:

    • Purify the PEGylated nanoparticles from excess reagents and byproducts by repeated centrifugation and resuspension in the Washing Buffer.

    • Alternatively, dialysis or tangential flow filtration can be used for purification.

  • Storage: Resuspend the purified this compound modified nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.

Characterization of this compound Modified Nanoparticles

3.3.1. Size and Zeta Potential Measurement

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while Laser Doppler Velocimetry is used to determine their surface charge (zeta potential).

  • Procedure:

    • Disperse a small aliquot of the unmodified and this compound modified nanoparticle suspensions in deionized water or a buffer of known ionic strength.

    • Measure the particle size and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate and report the average and standard deviation.

3.3.2. Quantification of Surface PEGylation

  • Principle: The extent of PEGylation can be indirectly quantified by measuring the reduction in the number of free surface amine groups (if the nanoparticle has a primary amine functionality) or by using analytical techniques like NMR if a suitable internal standard is used.

  • Procedure (Fluorescamine Assay for residual amines):

    • React a known concentration of both unmodified and modified nanoparticles with fluorescamine.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • The decrease in fluorescence intensity of the modified nanoparticles is proportional to the degree of PEGylation.

Biological Interactions of this compound Modified Nanoparticles

Protein Corona Formation

Upon introduction into a biological fluid, nanoparticles are rapidly coated with a layer of proteins, known as the "protein corona." The composition of this corona is dynamic and is influenced by the nanoparticle's surface properties. PEGylation, including with short-chain PEGs, is known to significantly reduce the overall amount of protein adsorption and alter the composition of the corona, favoring the binding of certain "dysopsonins" (e.g., apolipoproteins) that can help evade the immune system.

The following diagram illustrates the effect of PEGylation on protein corona formation.

G cluster_0 Unmodified Nanoparticle cluster_1 This compound Modified Nanoparticle Unmodified_NP Unmodified Nanoparticle Opsonins Opsonins Unmodified_NP->Opsonins Strong Adsorption Dysopsonins Dysopsonins Unmodified_NP->Dysopsonins Weak Adsorption PEG_NP PEGylated Nanoparticle Reduced_Opsonins Reduced Opsonins PEG_NP->Reduced_Opsonins Reduced Adsorption Enriched_Dysopsonins Enriched Dysopsonins PEG_NP->Enriched_Dysopsonins Enhanced Adsorption

Effect of PEGylation on protein corona formation.
Cellular Uptake and Signaling Pathways

PEGylated nanoparticles are typically internalized by cells through various endocytic pathways. The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry, as well as the cell type. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The interaction of nanoparticles with cell surface receptors can trigger intracellular signaling cascades that regulate their uptake and subsequent intracellular trafficking.

The following diagram illustrates the major cellular uptake pathways for nanoparticles.

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Trafficking Nanoparticle PEGylated Nanoparticle Clathrin Clathrin-mediated Endocytosis Nanoparticle->Clathrin Caveolae Caveolae-mediated Endocytosis Nanoparticle->Caveolae Macropinocytosis Macropinocytosis Nanoparticle->Macropinocytosis Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation Cytosol Cytosolic Release Late_Endosome->Cytosol Endosomal Escape

Cellular uptake pathways of nanoparticles.

Conclusion

The surface modification of nanoparticles with this compound offers a promising strategy to improve their in vivo performance. This short-chain PEG derivative can effectively shield the nanoparticle surface, leading to reduced protein adsorption, altered cellular uptake mechanisms, and potentially enhanced therapeutic efficacy. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement and evaluate the impact of this compound modification on their nanoparticle systems. Further optimization of the PEGylation process and a thorough understanding of the resulting biological interactions will be crucial for the clinical translation of these advanced nanomedicines.

References

The Role of m-PEG10-amine in Reducing Immunogenicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This is achieved by increasing the hydrodynamic size, which reduces renal clearance, and by masking epitopes on the molecule's surface, which can decrease immunogenicity. This guide focuses on the role of a specific, short-chain amine-terminated methoxy PEG, m-PEG10-amine, in reducing the immunogenic potential of therapeutic proteins. While direct, comprehensive immunogenicity data for this compound is limited in publicly available literature, this document synthesizes the current understanding of how short-chain, amine-terminated m-PEGs are expected to function based on studies of similar molecules. We present key mechanisms, experimental protocols for assessment, and illustrative pathways to provide a technical framework for researchers in drug development.

Core Concepts in PEGylation and Immunogenicity

The immunogenicity of a therapeutic protein is its propensity to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). This can have significant clinical consequences, including reduced efficacy, altered pharmacokinetics, and in some cases, serious adverse events.

PEGylation mitigates immunogenicity through several mechanisms:

  • Steric Hindrance: The PEG polymer forms a hydrophilic cloud around the protein, physically masking B-cell and T-cell epitopes from recognition by the immune system.

  • Inhibition of Proteolytic Degradation: By shielding the protein from proteases, PEGylation prevents the generation of smaller, potentially immunogenic peptides that can be presented by antigen-presenting cells (APCs).

  • Altered Uptake by APCs: The hydrophilic nature of PEG can reduce opsonization and subsequent uptake by professional APCs such as dendritic cells and macrophages.

The terminal functional group of the PEG molecule is a critical determinant of its immunogenic potential. While methoxy-terminated PEGs (mPEGs) are common, the methoxy group itself can be immunogenic.[1][2] Amine-terminated PEGs provide a reactive handle for stable amide bond formation with carboxylic acid groups on proteins.[3] The choice of a short-chain PEG, such as one with 10 ethylene glycol units (PEG10), represents a balance between providing sufficient shielding and avoiding the increased immunogenicity that can be associated with higher molecular weight PEGs.[4][5]

Quantitative Data on the Immunogenicity of Amine-Terminated PEG Conjugates

PEG Terminal Functional GroupRelative Anti-PEG IgM Titer (Arbitrary Units)Fold Change vs. Methoxy-PEG
Methoxy (-OCH₃)~1.21.0
Carboxyl (-COOH)~0.80.67
Amino (-NH₂) *~0.6 0.5
Hydroxyl (-OH)~0.40.33

Table 1: Comparative Anti-PEG IgM Production for PEGylated Liposomes with Different Terminal Functional Groups. Data adapted from studies on PEGylated liposomes, which serve as a model for the immunogenicity of PEG derivatives. The amino-terminated PEG shows a lower propensity for inducing IgM antibodies compared to the more common methoxy-terminated PEG, suggesting potentially lower immunogenicity.

Experimental Protocols for Immunogenicity Assessment

A thorough evaluation of the immunogenicity of a PEGylated therapeutic involves a multi-faceted approach. Below are detailed methodologies for key experiments.

Anti-PEG and Anti-Drug Antibody (ADA) Detection by ELISA

This enzyme-linked immunosorbent assay (ELISA) is a standard method for detecting and quantifying antibodies against the PEG moiety and the therapeutic protein.

Materials:

  • High-binding 96-well microplates

  • Coating Antigen: this compound conjugated to a non-relevant carrier protein (e.g., BSA) for anti-PEG detection; the therapeutic protein for anti-drug antibody detection.

  • Blocking Buffer: 5% non-fat dry milk in Phosphate Buffered Saline (PBS)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Sample Diluent: 1% non-fat dry milk in PBST

  • Detection Antibody: Horseradish peroxidase (HRP)-conjugated anti-human IgG and IgM antibodies

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2N H₂SO₄

  • Patient/animal serum samples

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen at a concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add 100 µL of diluted serum samples (typically a 1:100 dilution in Sample Diluent) to the wells. Include positive and negative controls. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add 100 µL of HRP-conjugated detection antibody (diluted according to the manufacturer's instructions in Sample Diluent) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

T-cell Proliferation Assay

This assay measures the proliferation of T-cells in response to the PEGylated therapeutic, indicating a potential cell-mediated immune response.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin

  • Test Articles: Unconjugated protein, this compound conjugated protein

  • Positive Control: Phytohemagglutinin (PHA)

  • Negative Control: Culture medium alone

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

  • 96-well round-bottom plates

Protocol:

  • Cell Plating: Plate 2 x 10⁵ PBMCs in 100 µL of culture medium per well in a 96-well round-bottom plate.

  • Stimulation: Add 100 µL of the test articles, positive control, or negative control at various concentrations to the wells in triplicate.

  • Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

  • Pulsing with [³H]-Thymidine: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.

  • Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.

  • Scintillation Counting: Measure the incorporation of [³H]-Thymidine using a liquid scintillation counter.

  • Data Analysis: Express the results as a Stimulation Index (SI), which is the ratio of the mean counts per minute (CPM) of the stimulated wells to the mean CPM of the negative control wells. An SI greater than 2 is typically considered a positive response.

Cytokine Release Assay

This assay quantifies the release of pro-inflammatory and anti-inflammatory cytokines from immune cells upon exposure to the PEGylated therapeutic.

Materials:

  • Whole blood or PBMCs from healthy donors

  • RPMI-1640 medium

  • Test Articles: Unconjugated protein, this compound conjugated protein

  • Positive Control: Lipopolysaccharide (LPS)

  • Negative Control: Culture medium alone

  • Multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery)

  • 96-well plates

Protocol:

  • Cell Plating: Plate 2 x 10⁵ PBMCs in 100 µL of culture medium per well in a 96-well plate.

  • Stimulation: Add 100 µL of the test articles, positive control, or negative control at various concentrations to the wells in triplicate.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Analyze the supernatant for the presence of cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-10) using a multiplex cytokine assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the wells treated with the test articles to the negative control.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks.

Signaling Pathways

The conjugation of this compound is intended to sterically hinder the interaction of the therapeutic protein with immune receptors, thereby dampening the downstream signaling cascades that lead to an immune response.

B_Cell_Activation cluster_protein Therapeutic Protein cluster_peg_protein This compound Conjugated Protein cluster_b_cell B-Cell Protein Epitope BCR B-Cell Receptor (BCR) Protein->BCR Strong Interaction PEG_Protein Masked Epitope mPEG10 This compound PEG_Protein->BCR Weak/No Interaction (Steric Hindrance) Signal Downstream Signaling Cascade BCR->Signal Binding & Activation ADA Anti-Drug Antibody Production Signal->ADA

Figure 1: B-Cell Activation Pathway. This diagram illustrates how this compound conjugation is designed to mask epitopes on a therapeutic protein, thereby preventing or weakening its interaction with B-cell receptors and inhibiting the subsequent signaling cascade that leads to anti-drug antibody production.

T_Cell_Activation cluster_apc Antigen Presenting Cell (APC) cluster_t_cell T-Helper Cell APC APC MHC MHC Class II Peptide Immunogenic Peptide No_Peptide Reduced Peptide Generation TCR T-Cell Receptor (TCR) MHC->TCR Activation T_Signal Downstream Signaling TCR->T_Signal Recognition Cytokines Cytokine Release & B-Cell Help T_Signal->Cytokines Protein Therapeutic Protein Protein->APC Uptake & Processing PEG_Protein This compound Conjugated Protein PEG_Protein->APC Reduced Uptake & Processing Peptide->MHC Presentation

Figure 2: T-Cell Dependent Immune Response. This diagram shows that PEGylation is intended to reduce the uptake and proteolytic processing of the therapeutic protein by APCs. This leads to decreased presentation of immunogenic peptides on MHC class II molecules, thereby preventing the activation of T-helper cells and the subsequent cell-mediated immune response.
Experimental and Logical Workflows

A structured approach is essential for assessing the immunogenicity of a PEGylated therapeutic.

Immunogenicity_Assessment_Workflow start Start: PEGylated Therapeutic in_vitro In Vitro / Ex Vivo Assays start->in_vitro in_vivo In Vivo Animal Studies in_vitro->in_vivo ada_assay Anti-Drug & Anti-PEG Antibody Assays (ELISA) in_vitro->ada_assay tcell_assay T-Cell Proliferation Assay in_vitro->tcell_assay cytokine_assay Cytokine Release Assay in_vitro->cytokine_assay clinical Clinical Trials in_vivo->clinical in_vivo->ada_assay pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd clinical->ada_assay clinical->pk_pd safety Safety & Efficacy Monitoring clinical->safety risk_assessment Immunogenicity Risk Assessment ada_assay->risk_assessment tcell_assay->risk_assessment cytokine_assay->risk_assessment pk_pd->risk_assessment safety->risk_assessment end Regulatory Submission risk_assessment->end

Figure 3: Immunogenicity Assessment Workflow. This flowchart outlines the logical progression for evaluating the immunogenicity of a PEGylated therapeutic, from initial in vitro and ex vivo assays to in vivo animal studies and finally, clinical trials. Each stage informs the overall immunogenicity risk assessment.

Conclusion

The use of this compound for the PEGylation of therapeutic proteins is a rational approach to reducing immunogenicity. The short PEG chain offers a degree of steric shielding of epitopes while potentially avoiding the heightened immunogenicity associated with larger PEG molecules. The terminal amine group allows for stable conjugation to the protein. While specific quantitative data for this compound is not extensively documented, the principles of PEGylation and comparative data from similar molecules suggest a favorable immunogenic profile compared to standard mPEG derivatives. A rigorous immunogenicity assessment, employing the experimental protocols outlined in this guide, is crucial to confirm the reduced immunogenic potential of any novel this compound conjugated therapeutic. The provided diagrams offer a conceptual framework for understanding the mechanisms of immunogenicity reduction and the workflow for its assessment.

References

The Strategic Application of m-PEG10-amine as a Linker in Proteolysis Targeting Chimeras (PROTACs): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide provides an in-depth exploration of m-PEG10-amine as a linker element in PROTAC design. Polyethylene glycol (PEG) linkers are widely favored for their ability to improve solubility, permeability, and overall pharmacokinetic properties. A 10-unit PEG linker, such as this compound, offers a balance of flexibility and length that can be optimal for the formation of a productive ternary complex between the target protein and the E3 ligase, leading to efficient protein degradation. This guide will detail the synthesis, mechanism of action, and evaluation of PROTACs incorporating an this compound linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

The linker is a critical component of a PROTAC, influencing its:

  • Solubility and Permeability: The physicochemical properties of the linker significantly impact the overall solubility and cell permeability of the PROTAC molecule. Hydrophilic linkers like PEG can enhance aqueous solubility.[3][4]

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for the stable and effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2] A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together.

  • Pharmacokinetics: The linker can affect the metabolic stability and overall pharmacokinetic profile of the PROTAC.

This compound Linker: Properties and Synthesis

This compound is a monodisperse polyethylene glycol linker with ten repeating ethylene glycol units and a terminal amine group. This structure provides a combination of hydrophilicity and a defined length, making it an attractive choice for PROTAC design.

Chemical Structure:

Key Properties:

  • Hydrophilicity: The repeating ethylene glycol units enhance the aqueous solubility of the PROTAC molecule.

  • Flexibility: The PEG chain provides rotational freedom, allowing the PROTAC to adopt a conformation conducive to ternary complex formation.

  • Defined Length: The 10-unit length offers a specific spatial separation between the target-binding and E3 ligase-binding moieties.

  • Reactive Handle: The terminal amine group provides a convenient point for conjugation to either the target-binding ligand or the E3 ligase ligand, typically through amide bond formation.

General Synthesis of a PROTAC using this compound

The synthesis of a PROTAC involving an this compound linker typically involves standard amide coupling reactions. The following is a generalized, two-step synthetic protocol.

Step 1: Coupling of this compound to the first binding moiety (e.g., Target Protein Ligand with a carboxylic acid group)

  • Reaction: Amide bond formation between the amine group of this compound and a carboxylic acid on the target protein ligand.

  • Reagents:

    • Target Protein Ligand-COOH (1.0 eq)

    • This compound (1.1 eq)

    • Coupling agent (e.g., HATU, HBTU) (1.2 eq)

    • Base (e.g., DIPEA) (2.0-3.0 eq)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve the target protein ligand in the anhydrous solvent.

    • Add the coupling agent and base, and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash chromatography or preparative HPLC.

Step 2: Coupling of the second binding moiety (e.g., E3 Ligase Ligand with a carboxylic acid group) to the intermediate from Step 1

  • Reaction: Amide bond formation between the newly installed amine group (from the other end of a di-functional PEG10 linker if used, or if the initial this compound was modified to have a terminal carboxylic acid) and the second binding moiety.

  • Reagents and Procedure: Similar to Step 1, using the product from the previous step as the amine-containing starting material.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC. A higher Dmax indicates greater efficacy.

Table 1: Hypothetical Degradation Efficiency of a BTK PROTAC with Different Linkers in Mino Cells

Linker TypeDC50 (nM)Dmax (%)
Alkyl C815075
PEG45085
PEG81595
10-unit PEG 5 98
PEG122090

This hypothetical data demonstrates the concept of an optimal linker length for achieving maximal degradation potency, with the 10-unit PEG linker showing the best performance in this example.

Table 2: Hypothetical Comparative Permeability of a PROTAC with Varying Linker Lengths in a Caco-2 Cell Assay

Linker TypeApparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s)
Alkyl C80.5
PEG41.2
PEG82.5
10-unit PEG 3.1
PEG122.8

This table illustrates that there is often an optimal linker length for permeability, as excessively long and polar linkers can start to decrease permeability.

Experimental Protocols

Western Blotting for Determination of DC50 and Dmax

Western blotting is a standard technique to quantify the levels of a target protein in cells after PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer buffer and equipment

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and boil to denature proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Data Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of remaining target protein relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.

In Vivo Pharmacokinetic Study

Evaluating the pharmacokinetic properties of a PROTAC is crucial for its development as a therapeutic agent.

Study Design:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats).

  • Dosing: Administer the PROTAC via the intended clinical route (e.g., oral, intravenous). Include single and multiple dosing regimens.

  • Sample Collection: Collect blood samples at various time points after dosing. Tissues of interest may also be collected.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the PROTAC concentration in plasma and tissues.

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters, including:

    • Cmax (maximum concentration)

    • Tmax (time to maximum concentration)

    • AUC (area under the concentration-time curve)

    • t1/2 (half-life)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F) for extravascular routes

Visualizations

Signaling Pathways and Experimental Workflows

dot

PROTAC_Mechanism_of_Action PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling TernaryComplex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC Mechanism of Action.

dot

Experimental_Workflow start Start synthesis PROTAC Synthesis (with this compound) start->synthesis cell_culture Cell Culture & Treatment synthesis->cell_culture pk_study In Vivo PK Study synthesis->pk_study western_blot Western Blotting cell_culture->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis end End data_analysis->end pk_study->end

Caption: Experimental Workflow for PROTAC Evaluation.

dot

Logical_Relationships LinkerLength Linker Length (e.g., 10-unit PEG) TernaryComplex Ternary Complex Stability LinkerLength->TernaryComplex influences PKProperties Pharmacokinetic Properties LinkerLength->PKProperties influences Degradation Degradation Efficacy (Low DC50, High Dmax) TernaryComplex->Degradation determines OverallEfficacy Overall PROTAC Efficacy Degradation->OverallEfficacy PKProperties->OverallEfficacy

Caption: Logical Relationships in PROTAC Design.

Conclusion

The this compound linker represents a valuable tool in the design and development of novel PROTACs. Its defined length, flexibility, and hydrophilic nature can contribute to improved solubility, optimized ternary complex formation, and favorable pharmacokinetic properties. The systematic evaluation of PROTACs incorporating this linker, through rigorous in vitro degradation assays and in vivo pharmacokinetic studies, is essential for advancing potent and selective protein degraders towards clinical applications. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers dedicated to exploring the potential of this compound in the exciting field of targeted protein degradation.

References

The Cornerstone of Bioconjugation: A Technical Guide to Amine-Reactive PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development, particularly for therapeutic proteins, peptides, and nanoparticles.[1][2] This modification can significantly enhance the therapeutic properties of biomolecules by increasing their solubility, extending their circulating half-life, reducing immunogenicity, and improving their stability against proteolytic degradation.[2][3] Among the various chemical approaches for PEGylation, targeting the primary amine groups on proteins and peptides is the most common and well-established method due to the abundance of lysine residues and the N-terminal α-amine.[4]

This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of amine-reactive PEGylation. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to design, execute, and characterize amine-PEGylated bioconjugates effectively.

Core Principles of Amine-Reactive PEGylation

Amine-reactive PEGylation relies on the nucleophilic attack of an unprotonated primary amine group (from a lysine residue or the N-terminus of a protein) on an electrophilic functional group of an activated PEG reagent. This reaction results in the formation of a stable covalent bond, effectively conjugating the PEG moiety to the biomolecule.

Several factors critically influence the efficiency and selectivity of amine-reactive PEGylation, including pH, temperature, reaction time, and the molar ratio of PEG reagent to the protein. Of these, pH is arguably the most critical parameter for achieving site-selectivity. The α-amino group of the N-terminus generally has a lower pKa (around 7.6-8.5) compared to the ε-amino group of lysine residues (around 10.5). By conducting the PEGylation reaction at a pH below 8, it is possible to preferentially target the more nucleophilic N-terminal amine, leading to a higher yield of mono-PEGylated product at a specific site.

Key Chemistries in Amine-Reactive PEGylation

A variety of amine-reactive PEG reagents are commercially available, each with distinct reaction mechanisms, reactivity, and stability of the resulting linkage. The choice of reagent is a critical consideration in the design of a PEGylation strategy.

N-Hydroxysuccinimide (NHS) Ester PEGylation

PEG-NHS esters are the most widely used class of amine-reactive reagents. They react with primary amines under mild conditions (pH 7.0-8.5) to form a stable and irreversible amide bond. The reaction proceeds via nucleophilic acyl substitution, with the NHS group acting as a good leaving group.

Reaction Mechanism:

NHS_Ester_PEGylation PEG_NHS PEG-O-CO-NHS Intermediate Tetrahedral Intermediate PEG_NHS->Intermediate + Protein-NH₂ Protein_NH2 Protein-NH₂ PEG_Protein PEG-CO-NH-Protein (Amide Bond) Intermediate->PEG_Protein - NHS NHS N-Hydroxysuccinimide

Caption: NHS Ester PEGylation Reaction Mechanism.

A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, which competes with the desired amination reaction and can reduce conjugation efficiency. Therefore, these reagents should be prepared fresh and used immediately.

Reductive Amination

Reductive amination offers a more controlled and site-selective approach to PEGylation, particularly for targeting the N-terminus. This two-step, one-pot reaction involves the initial formation of a Schiff base between a PEG-aldehyde and a primary amine, which is then reduced to a stable secondary amine by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction is typically performed at a slightly acidic pH (5.5-7.0) to favor Schiff base formation at the N-terminus.

Workflow:

Reductive_Amination_Workflow Start Start: Protein Solution (Amine-free buffer, pH 5.5-7.0) Add_PEG_Aldehyde Add PEG-Aldehyde Start->Add_PEG_Aldehyde Schiff_Base_Formation Incubate (1-2h, RT) Schiff Base Formation Add_PEG_Aldehyde->Schiff_Base_Formation Add_Reducing_Agent Add Sodium Cyanoborohydride Schiff_Base_Formation->Add_Reducing_Agent Reduction Incubate (2-4h, RT) Reduction to Secondary Amine Add_Reducing_Agent->Reduction Quench Quench Reaction (e.g., Tris buffer) Reduction->Quench Purify Purify PEGylated Protein (e.g., SEC, IEX) Quench->Purify End End: Purified Conjugate Purify->End

Caption: Reductive Amination Experimental Workflow.

A key advantage of this method is the stability of the resulting secondary amine linkage. However, sodium cyanoborohydride is highly toxic and must be handled with appropriate safety precautions.

Succinimidyl Carbonate (SC) PEGylation

PEG reagents activated with succinimidyl carbonate (PEG-SC) react with primary amines to form a stable carbamate (urethane) linkage. These reagents are often more reactive than NHS esters and can be used under similar reaction conditions (pH 7-9). The carbamate bond is known for its high stability under physiological conditions.

Reaction Scheme:

SC_PEGylation PEG_SC PEG-O-CO-O-NHS PEG_Protein PEG-O-CO-NH-Protein (Carbamate Linkage) PEG_SC->PEG_Protein + Protein-NH₂ Protein_NH2 Protein-NH₂ NHS N-Hydroxysuccinimide

Caption: Succinimidyl Carbonate PEGylation Reaction.

Quantitative Data Summary

The efficiency of PEGylation is influenced by the choice of reagent and reaction conditions. The following tables summarize key quantitative parameters for common amine-reactive PEGylation chemistries.

Table 1: Comparison of Amine-Reactive PEG Reagents

PEG ReagentReactive GroupTarget Residue(s)Linkage FormedOptimal pHKey AdvantagesKey Disadvantages
PEG-NHS Ester N-Hydroxysuccinimide EsterLysine, N-terminusAmide7.0 - 8.5High reactivity, stable bondSusceptible to hydrolysis
PEG-Aldehyde AldehydeN-terminus, LysineSecondary Amine5.5 - 7.0High N-terminal selectivity, stable bondRequires toxic reducing agent
PEG-SC Succinimidyl CarbonateLysine, N-terminusCarbamate (Urethane)7.0 - 9.0Highly stable linkageCan be highly reactive and prone to hydrolysis
PEG-Isothiocyanate IsothiocyanateLysine, N-terminusThiourea7.0 - 9.0Forms a stable thiourea linkageSlower reaction kinetics compared to NHS esters
PEG-Tresylate Tresyl ChlorideLysine, N-terminusSecondary Amine7.5 - 9.0Reactive towards aminesCan result in non-specific, multiple conjugations

Table 2: Typical Reaction Conditions and Outcomes

ParameterPEG-NHS EsterReductive Amination (PEG-Aldehyde)
Molar Excess of PEG 10 to 50-fold5 to 20-fold
Reaction Time 30-60 min at RT; 2h on ice2-4 hours at RT (reduction step)
Typical Buffer Phosphate Buffered Saline (PBS), pH 7.4-8.5Sodium Acetate or MES, pH 5.5-6.5
Quenching Agent Tris or Glycine bufferTris or Glycine buffer
Typical Mono-PEGylation Yield Variable, dependent on conditions>75% for N-terminal modification

Experimental Protocols

Detailed and reproducible protocols are essential for successful PEGylation. The following sections provide methodologies for two common amine-reactive PEGylation procedures.

Protocol 1: PEGylation of a Protein using PEG-NHS Ester

This protocol describes a general procedure for labeling a protein with a PEG-NHS ester reagent.

Materials:

  • Protein to be PEGylated

  • PEG-NHS Ester reagent

  • Amine-free buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.

  • Conjugation Reaction: Add a calculated molar excess (typically 20-fold) of the PEG-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis, diafiltration, or size-exclusion chromatography.

  • Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: N-terminal PEGylation via Reductive Amination

This protocol outlines a method for the site-selective PEGylation of a protein's N-terminus using a PEG-aldehyde.

Materials:

  • Protein of interest

  • m-PEG-Aldehyde

  • Conjugation Buffer: 20 mM Sodium Acetate or MES, pH 5.5-6.5 (amine-free)

  • Reducing Agent Stock: 1 M Sodium Cyanoborohydride (NaBH₃CN) in water (prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Buffer Exchange: Ensure the protein is in the conjugation buffer at a concentration of 2-10 mg/mL. It is critical to remove any buffers containing primary amines.

  • Schiff Base Formation: Add a 5 to 20-fold molar excess of the m-PEG-Aldehyde to the protein solution. Incubate for 1-2 hours at room temperature with gentle stirring to allow for the formation of the Schiff base.

  • Reduction: Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood. Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde groups.

  • Purification: Purify the PEGylated protein from unreacted reagents using a suitable method such as SEC.

  • Characterization: Characterize the purified conjugate for the extent and site of PEGylation using methods like peptide mapping, mass spectrometry, and HPLC.

Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the quality, consistency, and efficacy of PEGylated biotherapeutics. A combination of analytical techniques is typically employed to assess the degree of PEGylation, identify the site(s) of attachment, and confirm the integrity of the protein.

Common Characterization Techniques:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a qualitative assessment of the increase in molecular weight upon PEGylation.

  • Size-Exclusion Chromatography (SEC): Separates PEGylated species based on their hydrodynamic volume, allowing for the quantification of different PEGylated forms (mono-, di-, poly-PEGylated) and unreacted protein.

  • Ion-Exchange Chromatography (IEX): Can separate PEGylation isomers based on differences in charge.

  • Mass Spectrometry (MS): Provides accurate molecular weight information for the intact PEGylated protein and can be used with peptide mapping to identify the specific sites of PEG attachment. Techniques like MALDI-MS and ESI-MS are commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the detailed characterization of PEGylated products and their degradation pathways in biological matrices.

Conclusion

Amine-reactive PEGylation is a robust and versatile strategy for enhancing the therapeutic potential of protein and peptide drugs. A thorough understanding of the underlying chemistry, including the different reactive groups, reaction conditions, and characterization methods, is paramount for the successful development of PEGylated biotherapeutics. By carefully selecting the appropriate PEGylation chemistry and optimizing the reaction parameters, researchers can achieve a high degree of control over the conjugation process, leading to the production of well-defined, stable, and efficacious drug candidates. The continued development of novel PEGylation reagents and analytical techniques will further refine this critical bioconjugation technology.

References

m-PEG10-amine in Biomaterials: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the applications of methoxy-polyethylene glycol (10)-amine (m-PEG10-amine) in the field of biomaterials. Tailored for researchers, scientists, and professionals in drug development, this document details the core applications, experimental methodologies, and underlying biological interactions of this versatile polymer.

Introduction to this compound

This compound is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a terminal amine group, connected by a 10-unit PEG chain. This structure imparts a unique combination of properties that are highly valuable in biomaterial science. The methoxy group renders the PEG chain terminus chemically inert, while the primary amine provides a reactive handle for covalent conjugation to various molecules and surfaces. The PEG chain itself is renowned for its hydrophilicity, biocompatibility, and ability to reduce non-specific protein adsorption, a phenomenon often referred to as "stealth" property.[1][2]

The primary applications of this compound in biomaterials can be categorized into three main areas:

  • Drug Delivery: As a linker in antibody-drug conjugates (ADCs) and a component of nanoparticle drug delivery systems.[3][4][]

  • Tissue Engineering: As a component of hydrogels for cell encapsulation and regenerative medicine.

  • Surface Modification: To enhance the biocompatibility and anti-fouling properties of medical devices and biosensors.

Core Applications and Mechanisms

Drug Delivery Systems

This compound is extensively used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Nanoparticle Functionalization: PEGylation, the process of attaching PEG chains to a surface, is a cornerstone of nanoparticle drug delivery. This compound can be conjugated to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to create a hydrophilic shield. This PEG layer sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time. The terminal amine group can be used for further conjugation of targeting ligands, such as antibodies or peptides, to achieve active targeting of specific cells or tissues.

Antibody-Drug Conjugates (ADCs) and PROTACs: this compound serves as a flexible, non-cleavable linker in the synthesis of ADCs and Proteolysis Targeting Chimeras (PROTACs). In ADCs, it connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. In PROTACs, it links a target-binding ligand and an E3 ligase-binding ligand, facilitating the ubiquitination and subsequent degradation of the target protein. The hydrophilic PEG spacer enhances the solubility and stability of the conjugate.

Tissue Engineering

In tissue engineering, this compound is a valuable component in the formation of hydrogels, which are water-swollen polymer networks that can mimic the extracellular matrix (ECM). The amine functionality allows for crosslinking with other polymers to form the hydrogel structure. These hydrogels can encapsulate cells and provide a supportive environment for their growth and differentiation. Furthermore, the bio-inert nature of PEG minimizes inflammatory responses, while the amine groups can be used to immobilize growth factors or cell adhesion peptides (e.g., RGD) to create a more bioactive scaffold.

Surface Modification of Biomaterials

The anti-fouling properties of PEG are critical for improving the biocompatibility of medical implants and devices. When this compound is grafted onto a biomaterial surface, it creates a dense, hydrophilic layer that repels protein adsorption and cell adhesion. This is crucial for preventing blood coagulation on cardiovascular implants, reducing bacterial biofilm formation on catheters, and improving the performance of biosensors by minimizing non-specific binding.

Quantitative Data

The following tables summarize key quantitative data related to the performance of PEGylated biomaterials. While data specifically for this compound is limited in publicly available literature, the following provides representative data for amino-functionalized PEG surfaces.

Table 1: Protein Adsorption on PEGylated Gold Nanoparticles

Surface ChemistryNanoparticle Size (nm)Adsorbed BSA (µg/mL)Reference
PEG-NH256~18
PEG-COOH56~12
PEG-OCH356~8
PEG-NH218~5
PEG-COOH18~3
PEG-OCH318~2

This data is for general PEG-amine and not specific to the 10-unit length.

Table 2: Drug Loading in PEGylated Nanoparticles

Nanoparticle FormulationDrugDrug Loading Efficiency (%)Drug Loading Capacity (%)Reference
PEG-OA-MNPsDoxorubicinNot SpecifiedNot Specified
Polymer MicellesPaclitaxel37.6 ± 14.4Not Specified
Polymer MicellesLapatinib25.0 ± 1.5Not Specified

This table presents data for various PEGylated nanoparticle systems to illustrate typical drug loading parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments involving amine-terminated PEG linkers, adapted for this compound.

Protocol for Surface Modification of a Silica Substrate with this compound

This protocol describes the covalent attachment of this compound to a silica surface, a common biomaterial, to create an anti-fouling coating.

Materials:

  • Silicon wafers (or glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the silica substrates in Piranha solution for 30 minutes to clean and introduce hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive).

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization to Introduce Amine Groups:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned substrates in the APTES solution and incubate for 2 hours at room temperature.

    • Rinse the substrates with toluene, followed by ethanol, and then deionized water.

    • Cure the substrates in an oven at 110°C for 30 minutes.

  • Activation of this compound (if starting with a carboxylated surface):

    • This step is for activating a carboxyl-terminated PEG. For direct coupling of this compound to an activated surface, proceed to step 4.

  • Conjugation of this compound to the Amine-Functionalized Surface:

    • Prepare a solution of a suitable bifunctional crosslinker (e.g., a homobifunctional NHS-ester) in anhydrous DMF.

    • Immerse the amine-functionalized substrates in the crosslinker solution for 1 hour at room temperature to activate the surface amines.

    • Rinse the substrates with anhydrous DMF.

    • Prepare a solution of this compound (e.g., 10 mg/mL) in anhydrous DMF with a catalytic amount of TEA.

    • Immerse the activated substrates in the this compound solution and react for 12-24 hours at room temperature.

    • Rinse the substrates sequentially with DMF, ethanol, and deionized water.

    • Dry the PEGylated substrates under a stream of nitrogen.

Protocol for Synthesis of this compound Functionalized Gold Nanoparticles

This protocol outlines the synthesis of gold nanoparticles (AuNPs) and their subsequent functionalization with this compound.

Materials:

  • Tetrachloroauric(III) acid (HAuCl4)

  • Sodium citrate

  • Thiol-terminated PEG (HS-PEG-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Synthesis of Citrate-Capped AuNPs:

    • Bring 100 mL of 0.01% (w/v) HAuCl4 solution to a rolling boil in a clean flask with vigorous stirring.

    • Rapidly add 2 mL of 1% (w/v) sodium citrate solution.

    • Continue boiling and stirring until the solution color changes from yellow to deep red.

    • Maintain boiling for an additional 15 minutes, then allow to cool to room temperature.

  • Ligand Exchange with HS-PEG-COOH:

    • Add an excess of HS-PEG-COOH to the AuNP solution.

    • Stir the mixture for 24 hours at room temperature to allow for ligand exchange.

    • Purify the PEGylated AuNPs by centrifugation and resuspension in deionized water (repeat 3 times).

  • Activation of Carboxyl Groups:

    • Resuspend the HS-PEG-COOH functionalized AuNPs in PBS.

    • Add EDC (final concentration ~2 mM) and NHS (final concentration ~5 mM).

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add this compound to the activated AuNP solution (e.g., 5-fold molar excess over carboxyl groups).

    • React for 2-4 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl).

    • Purify the this compound functionalized AuNPs by centrifugation and resuspension in PBS (repeat 3 times).

Protocol for Cell Viability Assay (MTT Assay) on this compound Modified Surfaces

This protocol assesses the biocompatibility of a biomaterial surface modified with this compound by measuring the viability of cells cultured on it.

Materials:

  • This compound modified substrates (sterilized)

  • Control substrates (e.g., tissue culture plastic)

  • Mammalian cell line (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 40% DMF, 2% acetic acid, 16% SDS in water)

  • 96-well plate

Procedure:

  • Cell Seeding:

    • Place the sterile this compound modified substrates and control substrates into the wells of a 96-well plate.

    • Seed cells onto the substrates at a desired density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

    • Incubate at 37°C in a humidified 5% CO2 atmosphere for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, carefully aspirate the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the control surface.

Signaling Pathways and Biological Interactions

The interaction of biomaterials with biological systems is governed by complex signaling pathways. PEGylation with molecules like this compound can significantly modulate these interactions.

Anti-Fouling and Reduced Inflammatory Response

The primary mechanism of PEG's bio-inertness is its ability to form a tightly bound hydration layer. This layer creates a steric barrier that prevents the adsorption of proteins, which is the initial step in the foreign body response. By minimizing protein adsorption, PEGylated surfaces can reduce the activation of inflammatory pathways.

Anti_Fouling_Mechanism Biomaterial Biomaterial Surface PEG This compound Layer Biomaterial->PEG Grafting Hydration Hydration Layer (Bound Water) PEG->Hydration Forms Protein Protein Adsorption Hydration->Protein Inhibits (Steric Hindrance) Macrophage Macrophage Activation Protein->Macrophage Triggers Inflammation Inflammatory Response Macrophage->Inflammation Mediates NFkB_Signaling cluster_surface Biomaterial Surface cluster_cell Macrophage Biomaterial Unmodified Surface Receptor Surface Receptors (e.g., TLRs) Biomaterial->Receptor Activates PEG_Surface This compound Surface PEG_Surface->Receptor Inhibits Activation IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Induces Transcription Integrin_TGFb_Signaling cluster_hydrogel This compound Hydrogel cluster_cell Mesenchymal Stem Cell PEG_RGD PEG-RGD Integrin Integrin Receptor PEG_RGD->Integrin Binds PEG_TGFb Immobilized TGF-β TGFb_R TGF-β Receptor PEG_TGFb->TGFb_R Binds FAK FAK Integrin->FAK Activates Differentiation Chondrogenic Differentiation FAK->Differentiation Promotes (via downstream signaling) SMAD SMAD 2/3 TGFb_R->SMAD Phosphorylates Nucleus Nucleus SMAD->Nucleus Translocates to Nucleus->Differentiation Induces Gene Expression for

References

An In-depth Technical Guide to the Hydrophilic Spacer Arm of m-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methoxy-polyethylene glycol (10)-amine (m-PEG10-amine) hydrophilic spacer arm. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this versatile linker in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts of the this compound Spacer

The this compound is a heterobifunctional linker featuring a methoxy-capped polyethylene glycol (PEG) chain of ten ethylene glycol units, terminating in a primary amine. This discrete PEG (dPEG®) linker is characterized by its defined molecular weight and length, which ensures batch-to-batch consistency and results in more homogeneous bioconjugates compared to traditional polydisperse PEG reagents.[1]

The principal function of the this compound spacer is to covalently link two molecular entities, such as an antibody and a cytotoxic drug in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC.[2][3] Its key attributes stem from the physicochemical properties of the PEG chain:

  • Hydrophilicity: The repeating ethylene glycol units are highly hydrophilic, which significantly enhances the aqueous solubility of the resulting bioconjugate.[][5] This is particularly advantageous when working with hydrophobic payloads or proteins that are prone to aggregation.

  • Biocompatibility and Reduced Immunogenicity: PEG is well-established as a non-toxic and non-immunogenic polymer. When conjugated to a biomolecule, the flexible PEG chain creates a "hydrophilic cloud" that can shield epitopes, thereby reducing the potential for an immune response.

  • Improved Pharmacokinetics: The increased hydrodynamic size imparted by the PEG spacer reduces renal clearance, leading to a longer circulation half-life and increased overall drug exposure (Area Under the Curve - AUC).

  • Flexible Spacer: The PEG chain provides a flexible connection between the conjugated molecules, which can be crucial for maintaining the biological activity of each component by minimizing steric hindrance.

Data Presentation: Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance metrics in ADCs and PROTACs.

Table 1: Impact of PEG Spacer Length on ADC Properties

PropertyPEG4PEG8PEG12PEG24Reference(s)
Drug-to-Antibody Ratio (DAR) Lower (e.g., 2.5)Higher (e.g., 4.8)Higher (e.g., 3.7)Lower (e.g., 3.0)
In Vitro Cytotoxicity (IC50) Potentially higherMay slightly decrease with increasing lengthMay slightly decrease with increasing lengthPotentially lower
Plasma Clearance FasterSlowerSlowerSlower
Overall Exposure (AUC) LowerHigherHigher (can plateau around 8-12 units)Higher
In Vivo Efficacy ModerateOften ImprovedOften ImprovedCan be highly effective

Table 2: Influence of Linker Type and Length on PROTAC Performance

Linker TypeLinker Length (atoms)Degradation Efficacy (DC50)ObservationsReference(s)
Alkyl/Ether< 12No degradationA minimum linker length is often required for effective ternary complex formation.
PEG2 PEG unitsReduced potencyLinker length optimization is crucial and target-dependent.
PEG4-5 PEG unitsPotent (< 0.5 µM)Longer PEG chains can improve solubility and ternary complex geometry.
Alkyl9 atomsConcentration-dependent decreaseThe "hook effect" can be observed with some linkers at high concentrations.
Rigid (e.g., Piperazine)VariableCan be more potentRigidity can pre-organize the PROTAC for optimal ternary complex formation.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of an this compound spacer or analogous amine-PEG linkers.

Protocol for Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., PROTAC component)

This protocol describes the formation of a stable amide bond between the primary amine of this compound and a carboxylic acid, a common step in PROTAC synthesis.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (Component A-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen atmosphere

  • Reaction vessel

  • Stirring apparatus

  • Ethyl acetate

  • 5% Lithium Chloride (LiCl) solution

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Rotary evaporator

  • Flash column chromatography system

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve the carboxylic acid-containing molecule (Component A-COOH) (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography to yield the desired amide-linked conjugate.

Protocol for Conjugation of an NHS-activated m-PEG10 Linker to an Antibody

This protocol outlines the conjugation of an N-hydroxysuccinimide (NHS)-ester activated m-PEG10 linker to the primary amines (lysine residues) of an antibody, a common method for ADC synthesis.

Materials:

  • Monoclonal antibody (mAb) at 1-2 mg/mL

  • Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • m-PEG10-NHS ester

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • 1M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Preparation: Prepare the antibody solution in PBS at a concentration of 1-2 mg/mL. Adjust the pH to 8.0-8.5 to facilitate the reaction with the NHS ester.

  • Linker Preparation: Immediately before use, dissolve the m-PEG10-NHS ester in anhydrous DMSO to make a 10 mM stock solution.

  • Conjugation: Add the m-PEG10-NHS ester stock solution to the antibody solution at a desired molar ratio (e.g., 10:1 linker to antibody). Gently mix the solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding 1M Tris-HCl to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the resulting ADC from excess linker and byproducts using a SEC column equilibrated with PBS.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of linkers conjugated per antibody using UV-Vis spectroscopy or HIC.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC.

    • Identity and Integrity: Confirm the identity and integrity of the ADC by mass spectrometry.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of this compound.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ligase E3->Ternary recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action with an this compound linker.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis and Characterization start Start: Antibody & Linker-Drug ab_prep 1. Antibody Preparation (e.g., reduction of disulfides) start->ab_prep linker_prep 2. Prepare m-PEG10-Drug (e.g., with maleimide) start->linker_prep conjugation 3. Conjugation Reaction ab_prep->conjugation linker_prep->conjugation purification 4. Purification (e.g., Size-Exclusion Chromatography) conjugation->purification characterization 5. Characterization (DAR, Purity, Identity) purification->characterization end Final ADC Product characterization->end

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Linker_Properties_Relationship cluster_properties Logical Relationships of this compound Spacer Properties linker This compound Spacer hydrophilicity Increased Hydrophilicity linker->hydrophilicity size Increased Hydrodynamic Size linker->size flexibility Flexibility linker->flexibility shielding Steric Shielding linker->shielding solubility Improved Solubility & Reduced Aggregation hydrophilicity->solubility pk Improved Pharmacokinetics (Longer Half-life) size->pk activity Maintained Biological Activity flexibility->activity immunogenicity Reduced Immunogenicity shielding->immunogenicity

Caption: Logical relationships of this compound spacer properties.

References

Safety and Biocompatibility of m-PEG10-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and biocompatibility of methoxy-polyethylene glycol-amine with ten ethylene glycol units (m-PEG10-amine). While specific toxicological and biocompatibility data for this compound is limited in publicly available literature, this document extrapolates from extensive research on polyethylene glycol (PEG) and its derivatives to provide a robust assessment for researchers and drug development professionals. The guide covers key safety aspects including toxicity, immunogenicity, and hemocompatibility, and provides detailed protocols for relevant in vitro assays. All quantitative data is presented in structured tables, and key concepts are visualized using diagrams generated with Graphviz.

Introduction

Polyethylene glycol (PEG) and its derivatives are widely utilized in the pharmaceutical and biotechnology industries due to their biocompatibility, solubility, and ability to improve the pharmacokinetic properties of conjugated molecules.[1][2] this compound is a short-chain, monofunctional PEG derivative with a terminal amine group, making it a valuable linker for bioconjugation, nanoparticle functionalization, and in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[3][4] Understanding the safety and biocompatibility profile of this compound is critical for its application in therapeutic and diagnostic agents.

This guide synthesizes the available information on the safety of PEGs, with a focus on low molecular weight and amino-functionalized derivatives, to provide a framework for evaluating this compound.

Toxicological Profile

The toxicological profile of PEGs is generally characterized by low acute and chronic toxicity.[5] However, the specific properties can be influenced by factors such as molecular weight, end-groups, and the presence of impurities.

Acute Toxicity

Table 1: Acute Oral Toxicity (LD50) of Various Polyethylene Glycols in Rats

CompoundMolecular Weight (Da)Oral LD50 in Rats (g/kg)Reference
PEG 20020028
PEG 30030027.5
PEG 40040030.2
PEG 60060030
PEG 1000100032
PEG 4000400050
PEG 60006000>50
PEG 200002000031.6

Note: This table presents data for various PEGs to illustrate the general low toxicity trend. No specific LD50 data was found for this compound.

Cytotoxicity

In vitro cytotoxicity assays are crucial for assessing the potential of a compound to damage cells. Studies on various PEG derivatives have generally shown low cytotoxicity, particularly for higher molecular weight PEGs. However, some studies suggest that very short-chain PEGs or certain end-group functionalities might exhibit some concentration-dependent cytotoxicity.

Table 2: Summary of In Vitro Cytotoxicity Data for PEG Derivatives

Cell LinePEG DerivativeConcentrationViability (%)AssayReference
MCF-7, AGS, MDA-MB-453m-PEGNot specifiedNo cytotoxic effectMTT
HeLa, L929Triethylene Glycol (TEG)>10 mg/mLConcentration-dependent decreaseNot specified
HeLa, L929PEG 400-4000up to 10 mg/mLMinimal cytotoxicityNot specified

Note: This table summarizes findings from studies on various PEG derivatives. Specific cytotoxicity data for this compound is not available in the cited literature.

Biocompatibility

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For this compound, key aspects of biocompatibility include immunogenicity and hemocompatibility.

Immunogenicity

While PEG is often considered non-immunogenic, there is growing evidence that PEGylated molecules can, in some cases, elicit an immune response, leading to the production of anti-PEG antibodies. This is more commonly observed with high molecular weight PEGs and in PEGylated proteins or nanoparticles. The immunogenic potential of short-chain PEGs like this compound is expected to be low.

Immunogenicity_Pathway MHCII MHCII THelper THelper

Hemocompatibility

Hemocompatibility is a critical parameter for any material that will come into contact with blood. Hemolysis, the rupture of red blood cells, is a key indicator of hemotoxicity. Studies have shown that PEGylation can reduce the hemolytic activity of certain molecules. Furthermore, polyethylene glycol itself has been shown to reduce mechanically induced hemolysis.

Table 3: Hemolytic Activity of PEGylated Compounds

CompoundConcentrationHemolysis (%)Assay ConditionsReference
PEGylated Graphene Oxideup to 50 µg/mLNo significant hemolysisHuman Blood
PEGylated Graphene Oxide200 µg/mL~8%Human Blood
PEG/Quaternary CopolyoxetanesVariesHC50 determinedRed Blood Cell Lysis Assay

Note: This table provides examples of the hemolytic activity of PEGylated materials. Specific data for this compound is not available in the cited literature.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of safety and biocompatibility.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding end End incubation_24h_1 Incubate for 24h cell_seeding->incubation_24h_1 treatment Treat cells with this compound incubation_24h_1->treatment incubation_24_72h Incubate for 24-72h treatment->incubation_24_72h mtt_addition Add MTT solution incubation_24_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Solubilize formazan crystals incubation_4h->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate cell viability absorbance->analysis analysis->end

Hemolysis Assay

This assay determines the extent of red blood cell lysis caused by a test substance.

Protocol:

  • Blood Collection: Collect fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood at 1000 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the RBC pellet three times with phosphate-buffered saline (PBS, pH 7.4).

  • RBC Suspension: Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Treatment: Prepare serial dilutions of this compound in PBS. In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of each this compound dilution.

  • Controls: Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., 1% Triton X-100) or deionized water as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1-2 hours with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Supernatant Collection: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm (for hemoglobin release).

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Hemolysis_Assay_Workflow start Start blood_collection Collect whole blood start->blood_collection end End rbc_prep Prepare Red Blood Cells (RBCs) blood_collection->rbc_prep rbc_suspension Prepare 2% RBC suspension rbc_prep->rbc_suspension treatment Treat RBCs with this compound rbc_suspension->treatment incubation Incubate at 37°C treatment->incubation centrifugation Centrifuge to pellet intact RBCs incubation->centrifugation supernatant_collection Collect supernatant centrifugation->supernatant_collection absorbance Measure absorbance at 540 nm supernatant_collection->absorbance analysis Calculate % Hemolysis absorbance->analysis analysis->end

Conclusion

Based on the extensive safety data available for polyethylene glycols and their derivatives, this compound is anticipated to have a favorable safety and biocompatibility profile, characterized by low toxicity and immunogenicity. However, the lack of specific studies on this compound necessitates that researchers and drug developers conduct rigorous, material-specific safety and biocompatibility assessments as part of their development process. The experimental protocols provided in this guide offer a starting point for such evaluations. As with any novel excipient or linker, a thorough risk-benefit analysis is essential before its inclusion in a therapeutic or diagnostic product.

References

An In-Depth Technical Guide to m-PEG10-amine for Beginners in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG10-amine in Bioconjugation

This compound is a discrete polyethylene glycol (dPEG®) linker that is gaining prominence in the field of bioconjugation. It is a valuable tool for researchers and drug development professionals seeking to improve the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides, as well as in the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

This technical guide provides a comprehensive overview of this compound for those new to its application in bioconjugation. We will delve into its chemical properties, common applications, and provide detailed experimental protocols and visualizations to facilitate its effective use in your research.

The structure of this compound consists of a methoxy-terminated polyethylene glycol chain with ten repeating ethylene glycol units, ending in a primary amine. This primary amine serves as a versatile reactive handle for conjugation to various functional groups on target molecules.[2] The PEG chain itself imparts favorable physicochemical properties to the resulting bioconjugate.

Core Concepts of PEGylation

The covalent attachment of polyethylene glycol (PEG) chains to a molecule, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics. Key benefits of PEGylation include:

  • Increased Solubility and Stability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic molecules and protect them from enzymatic degradation.[3]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of a protein, reducing its recognition by the immune system.[4]

  • Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule leads to reduced renal clearance, thereby extending its time in circulation.[5]

Physicochemical Properties of m-PEG-amine Linkers

The properties of m-PEG-amine linkers vary with the length of the PEG chain. While specific experimental data for this compound is often embedded in broader studies, the following table summarizes the general physicochemical properties of a range of m-PEG-amine linkers for comparative purposes.

Propertym-PEG4-aminem-PEG8-amineThis compoundm-PEG12-aminem-PEG24-amine
Molecular Weight ( g/mol ) 219.29395.51483.61571.721140.4
Chemical Formula C10H21NO4C18H37NO8C21H45NO10C25H53NO12C50H101NO24
Appearance Colorless to light yellow liquidColorless to light yellow liquidColorless to light yellow liquidColorless to light yellow liquidWhite to off-white solid
Solubility Soluble in water, DMSO, DMFSoluble in water, DMSO, DMFSoluble in water, DCM, THF, Acetonitrile, DMF, DMSOSoluble in water, DMSO, DMFSoluble in water, DMSO, DMF

Applications of this compound in Bioconjugation

The versatility of the terminal amine group makes this compound suitable for a variety of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connecting the antibody to the cytotoxic payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the therapeutic. This compound can be incorporated as a hydrophilic spacer to:

  • Mitigate Aggregation: Hydrophobic payloads can induce aggregation of ADCs. A PEG linker can shield the hydrophobic drug, improving solubility and preventing aggregation.

  • Optimize Pharmacokinetics: The length of the PEG linker can impact the clearance rate of the ADC. Longer PEG chains generally lead to slower clearance.

  • Enhance Stability: The stable amide bond formed upon conjugation contributes to the overall stability of the ADC in circulation.

The following table provides a qualitative comparison of how different PEG linker lengths can impact ADC properties.

PropertyShort PEG Linker (e.g., PEG4)Medium PEG Linker (e.g., PEG8-PEG12)Long PEG Linker (e.g., PEG24)
Solubility Enhancement ModerateGoodExcellent
In Vitro Potency Generally HighMay see slight decreaseCan be moderately reduced
In Vivo Efficacy GoodOften OptimalMay decrease if too long
Plasma Half-life ShorterLongerLongest
Potential for Aggregation HigherLowerLowest
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex. This compound is often used as a component of these linkers to:

  • Improve Solubility and Permeability: The hydrophilic PEG chain can enhance the overall solubility of the PROTAC molecule and influence its ability to cross cell membranes.

  • Provide Optimal Spacing and Flexibility: The length and flexibility of the PEG linker are critical for enabling the proper orientation of the target protein and E3 ligase for efficient ubiquitination.

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to a protein via an NHS ester and the subsequent characterization of the conjugate. These protocols are designed for researchers with a basic understanding of laboratory techniques.

Protocol 1: Amine-Reactive PEGylation of a Protein with m-PEG10-NHS Ester

This protocol describes the conjugation of a pre-activated m-PEG10-NHS ester to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • m-PEG10-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS, pH 7.4.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Preparation of m-PEG10-NHS Ester Stock Solution:

    • Immediately before use, dissolve the m-PEG10-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Do not store the stock solution as NHS esters are moisture-sensitive and will hydrolyze.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the m-PEG10-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted m-PEG10-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove excess PEG reagent and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis.

  • Characterization of the Conjugate:

    • Determine the degree of PEGylation (the average number of PEG molecules per protein) using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

    • Assess the purity and aggregation of the conjugate by SEC.

Protocol 2: Characterization of this compound Conjugates

A. SDS-PAGE Analysis:

  • Run samples of the unmodified protein and the purified PEGylated protein on an SDS-PAGE gel.

  • The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein. The heterogeneity of the PEGylated bands can provide a qualitative assessment of the degree of PEGylation.

B. Hydrophobic Interaction Chromatography (HIC):

  • HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) in ADCs. The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for separation of species with different numbers of attached drugs.

  • A typical HIC method uses a salt gradient (e.g., ammonium sulfate or sodium chloride) to elute the different ADC species from a hydrophobic column.

C. Size Exclusion Chromatography (SEC):

  • SEC is used to assess the purity of the conjugate and to detect the presence of aggregates.

  • The PEGylated protein should elute as a single, well-defined peak. The presence of earlier eluting peaks indicates aggregation.

D. Mass Spectrometry (MS):

  • Mass spectrometry can be used to determine the exact mass of the PEGylated protein and to confirm the degree of PEGylation.

  • For large proteins, techniques like MALDI-TOF or ESI-MS can be employed.

Visualizing Key Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate common workflows and mechanisms involving amine-reactive PEGylation.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Conjugation Reaction Conjugation Reaction Protein in\nAmine-Free Buffer->Conjugation Reaction m-PEG10-NHS Ester\nin DMSO/DMF m-PEG10-NHS Ester in DMSO/DMF m-PEG10-NHS Ester\nin DMSO/DMF->Conjugation Reaction Quenching Quenching Conjugation Reaction->Quenching Purification (SEC/Dialysis) Purification (SEC/Dialysis) Quenching->Purification (SEC/Dialysis) Characterization (SDS-PAGE, HIC, MS) Characterization (SDS-PAGE, HIC, MS) Purification (SEC/Dialysis)->Characterization (SDS-PAGE, HIC, MS)

Workflow for Amine-Reactive PEGylation of a Protein.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with m-PEG10 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation

Mechanism of Action for a PROTAC Utilizing a PEG Linker.

Conclusion

This compound is a valuable and versatile tool for beginners and experienced researchers in the field of bioconjugation. Its discrete PEG length provides a balance of hydrophilicity and size, making it suitable for a wide range of applications, from improving the pharmacokinetic properties of therapeutic proteins to serving as a critical component in the design of advanced modalities like ADCs and PROTACs. By understanding the fundamental principles of PEGylation and following detailed experimental protocols, researchers can effectively leverage the benefits of this compound to advance their scientific and drug development goals.

References

Methodological & Application

Application Notes and Protocols for m-PEG10-amine Conjugation to Carboxyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of methoxy polyethylene glycol (m-PEG) derivatives to molecules, a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology. This modification can enhance the therapeutic properties of peptides, proteins, nanoparticles, and small molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1] This document provides a detailed protocol for the conjugation of m-PEG10-amine to carboxyl groups using the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

The underlying principle of this bioconjugation technique involves the activation of a carboxyl group (-COOH) with EDC to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is susceptible to hydrolysis, but its stability and reactivity towards primary amines are significantly enhanced by the addition of NHS or its water-soluble analog, sulfo-NHS.[2][4] The NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This activated ester then readily reacts with the primary amine of the this compound to form a stable amide bond, covalently linking the PEG moiety to the target molecule.

Key Reaction Parameters

Successful conjugation of this compound to carboxyl groups is dependent on several critical parameters. The following table summarizes the recommended conditions for efficient coupling.

ParameterRecommended Value/ConditionRationale
Activation pH 4.5 - 6.0EDC-mediated activation of carboxyl groups is most efficient in a slightly acidic environment.
Coupling pH 7.0 - 8.5The reaction of the NHS-activated carboxyl group with a primary amine is optimal at neutral to slightly basic pH, where the amine is deprotonated and nucleophilic.
Buffer Selection Activation: MES bufferCoupling: Phosphate buffer (PBS)Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) as they will compete with the intended reaction.
EDC/NHS Molar Excess 2-10 fold molar excess over carboxyl groupsA molar excess of the activating agents drives the reaction towards the formation of the NHS-ester.
This compound Molar Excess 1.5-5 fold molar excess over carboxyl groupsA molar excess of the PEG-amine ensures efficient coupling to the activated carboxyl sites.
Activation Time ~15 minutes at room temperatureThe activation of carboxyl groups with EDC/NHS is a rapid process.
Coupling Time 2 hours to overnightThe reaction time for the amine coupling can vary depending on the reactivity of the specific molecules.
Temperature Room temperature or 4°CThe reaction can be performed at room temperature for faster kinetics or at 4°C to enhance the stability of the reactants and intermediates.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the chemical reaction pathway and the general experimental workflow for the conjugation of this compound to a carboxyl group.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Carboxyl_Group R-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC NHS NHS NHS_Ester NHS-Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS Conjugate R-CO-NH-PEG10-m (Stable Amide Bond) NHS_Ester->Conjugate + this compound mPEG10_Amine m-PEG10-NH2

Caption: Chemical reaction pathway of EDC/NHS mediated this compound conjugation.

G Start Start Dissolve_Molecule Dissolve carboxyl-containing molecule in MES buffer (pH 5.0-6.0) Start->Dissolve_Molecule Add_Reagents Add EDC and NHS (Prepare fresh solutions) Dissolve_Molecule->Add_Reagents Incubate_Activation Incubate for 15 minutes at room temperature Add_Reagents->Incubate_Activation Adjust_pH Adjust pH to 7.2-8.0 with Phosphate Buffer Incubate_Activation->Adjust_pH Add_PEG Add this compound Adjust_pH->Add_PEG Incubate_Coupling Incubate for 2 hours to overnight Add_PEG->Incubate_Coupling Quench Quench reaction (e.g., with hydroxylamine or Tris buffer) Incubate_Coupling->Quench Purify Purify the conjugate (e.g., Dialysis, SEC, IEC) Quench->Purify Characterize Characterize the conjugate (e.g., SDS-PAGE, HPLC, Mass Spectrometry) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for this compound conjugation.

Detailed Experimental Protocol

This protocol provides a general guideline for the conjugation of this compound to a carboxyl-containing molecule. The specific amounts and concentrations should be optimized for each specific application.

Materials and Reagents:

  • Molecule with available carboxyl groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents if necessary

  • Purification system (e.g., dialysis tubing, size-exclusion chromatography column, ion-exchange chromatography column)

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and NHS/sulfo-NHS in anhydrous DMF or DMSO, or directly in the Activation Buffer immediately before use. These reagents are moisture-sensitive.

    • Dissolve the this compound in the Coupling Buffer.

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Add a 2-10 fold molar excess of EDC and NHS/sulfo-NHS to the solution of the carboxyl-containing molecule.

    • Incubate the reaction mixture for 15 minutes at room temperature with gentle stirring.

  • Conjugation with this compound:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

    • Immediately add a 1.5-5 fold molar excess of the this compound solution to the activated molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS-esters, add the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts using a suitable purification method.

    • Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) using a dialysis membrane with a suitable molecular weight cut-off (MWCO) to remove small molecules.

    • Size-Exclusion Chromatography (SEC): Separate the conjugate based on size. This is effective for removing unreacted PEG and other small molecules.

    • Ion-Exchange Chromatography (IEC): Separate molecules based on charge. This can be useful for separating the PEGylated product from the unreacted starting material, especially if there is a change in the overall charge after conjugation.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and assess the purity of the final product using techniques such as:

      • SDS-PAGE: To visualize the increase in molecular weight of the conjugated molecule.

      • HPLC/UPLC: To determine the purity of the conjugate.

      • Mass Spectrometry (e.g., MALDI-TOF): To confirm the mass of the conjugate.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Suboptimal pH for activation or coupling.Optimize the pH for both the activation (4.5-6.0) and coupling (7.0-8.5) steps. A two-step protocol is recommended.
Hydrolysis of EDC/NHS intermediates.Prepare EDC and NHS solutions immediately before use and proceed to the coupling step promptly.
Inappropriate buffer composition.Use non-amine, non-carboxylate buffers like MES for activation.
Precipitation of Reactants Poor solubility of the molecule or PEG derivative.Perform the reaction in a larger volume or add a co-solvent like DMSO or DMF (up to 10-20% of the final volume).
Multiple PEGylation Products Presence of multiple accessible carboxyl groups.Adjust the molar ratio of this compound to the target molecule. Use a lower molar excess of the PEG reagent.

By following these guidelines and protocols, researchers can effectively conjugate this compound to carboxyl-containing molecules, paving the way for the development of novel and improved therapeutics and research tools.

References

Step-by-Step Guide for Protein Labeling with Amine-Reactive m-PEG10

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the covalent labeling of proteins with a methoxy-polyethylene glycol (m-PEG) moiety containing 10 ethylene glycol units. This process, known as PEGylation, is a widely adopted strategy in research and drug development to enhance the therapeutic and diagnostic properties of proteins. By covalently attaching PEG chains, researchers can improve a protein's solubility, extend its circulating half-life, reduce immunogenicity, and increase its stability against proteolytic degradation.[1][2]

This document details the chemical principles, experimental procedures, purification strategies, and characterization methods for labeling proteins using an amine-reactive m-PEG10 derivative, specifically focusing on the widely used N-hydroxysuccinimide (NHS) ester chemistry.

Principle of the Reaction

The most common strategy for PEGylating proteins targets the primary amines (-NH₂) found on the N-terminus of the polypeptide chain and the ε-amino group of lysine residues.[3] This protocol utilizes an m-PEG10-NHS ester, an amine-reactive reagent that forms a stable, covalent amide bond with these primary amines under mild reaction conditions. The reaction is most efficient at a slightly basic pH (7.0-9.0), which ensures that the target amine groups are deprotonated and thus nucleophilic.[4][5]

Experimental Protocols

This section provides a detailed methodology for protein labeling with m-PEG10-NHS ester, from reagent preparation to the final purification of the conjugated protein.

Materials and Reagents
  • Protein of interest

  • m-PEG10-NHS Ester

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate buffer, pH 7.2-8.0 (must be free of primary amines like Tris)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4

  • Purification system (e.g., size-exclusion or ion-exchange chromatography columns)

  • Dialysis or desalting columns

Protocol: Protein Labeling with m-PEG10-NHS Ester
  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. For optimal results, a protein concentration of at least 2 mg/mL is recommended, as lower concentrations can decrease reaction efficiency.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

  • m-PEG10-NHS Ester Stock Solution Preparation:

    • Equilibrate the vial of m-PEG10-NHS ester to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the m-PEG10-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mM (e.g., dissolve ~5 mg in 1 mL). The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

  • PEGylation Reaction:

    • Calculate the required volume of the m-PEG10-NHS ester stock solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of the PEG reagent to the protein is recommended. The optimal ratio may need to be determined empirically for each specific protein. For example, a 20-fold molar excess is often used for labeling antibodies.

    • While gently stirring the protein solution, slowly add the calculated volume of the m-PEG10-NHS ester stock solution. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours, with continuous gentle stirring.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction).

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted m-PEG10-NHS ester is quenched.

Purification of the PEGylated Protein

After the reaction, it is crucial to remove unreacted PEG reagent, hydrolyzed PEG, and any remaining quenching buffer. The choice of purification method depends on the properties of the protein and the degree of PEGylation.

  • Size-Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins. It separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation. SEC is effective at removing low molecular weight by-products and unreacted PEG from the reaction mixture.

  • Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge. Since PEGylation shields the positive charges of lysine residues, the PEGylated protein will have a different elution profile compared to the unmodified protein. This technique can be used to separate proteins with different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated) and even positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): HIC can also be used to purify PEGylated proteins and can serve as a complementary method to IEX.

  • Dialysis/Diafiltration: These methods are useful for removing small molecules like unreacted PEG and quenching reagents, especially for larger-scale preparations.

Characterization of the Labeled Protein

After purification, the extent of PEGylation and the integrity of the labeled protein should be assessed.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated protein. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the precise molecular weight of the PEGylated protein, allowing for the determination of the number of PEG chains attached per protein molecule.

  • HPLC Analysis: Reversed-phase HPLC (RP-HPLC) or SEC-HPLC can be used to assess the purity of the final product and quantify the amount of conjugated protein.

  • Functional Assays: It is essential to perform a functional assay to confirm that the biological activity of the protein is retained after PEGylation.

Quantitative Data

The following tables summarize key quantitative parameters for consideration during the protein PEGylation process.

Table 1: Recommended Reaction Conditions for Protein PEGylation with m-PEG10-NHS Ester

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations generally lead to more efficient labeling.
Molar Ratio (PEG:Protein)5:1 to 50:1A 20-fold molar excess is a common starting point for antibodies. The optimal ratio should be determined empirically.
Reaction pH7.0 - 9.0pH 7.2-8.0 is a common range for efficient labeling of primary amines.
Reaction Temperature4°C to Room TemperatureRoom temperature for 30-60 minutes or 4°C for 2 hours are typical conditions.
Quenching Agent50 - 100 mM Tris or GlycineStops the reaction by consuming excess NHS ester.

Table 2: Example of PEGylation Efficiency and Purification Recovery

ProteinMolar Ratio (PEG:Protein)Reaction TimeYield of Mono-PEGylated ProteinPurification MethodProtein Recovery
rhG-CSF5:12 hours86%Cation Exchange Chromatography>90%
IgG Antibody20:11 hour4-6 PEGs/antibodySize Exclusion Chromatography92-98%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (1-10 mg/mL in amine-free buffer) reaction PEGylation Reaction (RT, 30-60 min) protein_prep->reaction peg_prep m-PEG10-NHS Ester Preparation (10 mM in DMSO/DMF) peg_prep->reaction quench Quench Reaction (50-100 mM Tris) reaction->quench purify Purification (SEC or IEX) quench->purify analyze Characterization (SDS-PAGE, MS, HPLC) purify->analyze

Caption: Workflow for protein labeling with m-PEG10-NHS ester.

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_product Product protein Protein-NH₂ (Primary Amine) conjugate Protein-NH-CO-m-PEG10 (Stable Amide Bond) protein->conjugate + peg_nhs m-PEG10-O-NHS (NHS Ester) peg_nhs->conjugate pH 7.0-9.0 nhs NHS (Byproduct)

References

Application Notes and Protocols: m-PEG10-amine Reaction with NHS Ester Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of molecules with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug delivery and bioconjugation. This technique enhances the solubility, stability, and pharmacokinetic profiles of therapeutic agents and biomolecules. The reaction between a primary amine, such as methoxy-PEG10-amine (m-PEG10-amine), and an N-hydroxysuccinimide (NHS) ester-activated molecule is a robust and common method for achieving targeted PEGylation. This document provides detailed application notes and protocols for performing this conjugation, aimed at researchers, scientists, and drug development professionals.

This compound is a non-cleavable linker containing a chain of ten ethylene glycol units, which imparts hydrophilicity to the conjugated molecule.[1] Its reaction with an NHS ester results in the formation of a stable amide bond, making it a valuable tool in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

Principle of the Reaction

The conjugation of this compound to an NHS ester-activated molecule proceeds via a nucleophilic acyl substitution. The primary amine of the this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[2][3]

The reaction is highly dependent on pH. At acidic pH, the primary amine is protonated, rendering it non-nucleophilic and thus unreactive.[4] Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall efficiency of the conjugation. The optimal pH range for this reaction is typically between 7.2 and 8.5.

Data Presentation

The following table summarizes key quantitative parameters for the reaction of m-PEG-amine with NHS esters, compiled from various sources. It is important to note that optimal conditions may vary depending on the specific reactants and should be empirically determined.

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5The reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. A common starting point is pH 8.0-8.5.
Temperature 4°C - Room Temperature (20-25°C)Lower temperatures (4°C) can be used to minimize hydrolysis and are often employed for overnight reactions. Room temperature reactions are typically faster.
Reaction Time 30 minutes - OvernightReaction time is dependent on pH, temperature, and reactant concentrations. For a similar mPEG4-amine at pH 8.5, the reaction half-life is approximately 20 minutes.
Molar Ratio (PEG-amine:NHS ester) 1:1 to 2:1 for small moleculesFor small molecule conjugation, a slight excess of the amine may be used.
Molar Ratio (NHS-PEG:Protein) 10-fold to 50-fold excessWhen conjugating an NHS-activated PEG to a protein, a significant molar excess of the PEG reagent is often required to achieve a sufficient degree of labeling.
Solvent Aqueous buffer or aqueous/organic co-solventThe reaction is typically performed in an aqueous buffer. If the NHS ester is not readily soluble in water, it can be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Small Molecule

This protocol provides a general procedure for conjugating this compound to a small molecule that has been activated with an NHS ester.

Materials and Reagents:

  • This compound

  • NHS ester-activated small molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system (e.g., HPLC, flash chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-activated small molecule in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the solution of the NHS ester-activated small molecule to the this compound solution. A molar ratio of 1:1 to 1:1.2 (NHS ester:this compound) is a good starting point.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by a suitable analytical technique such as LC-MS.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the this compound conjugate from unreacted starting materials and byproducts using an appropriate chromatographic method, such as reverse-phase HPLC or flash chromatography.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as LC-MS and NMR.

Protocol 2: Characterization of the this compound Conjugate by LC-MS

This protocol outlines a general method for the analysis of the PEGylated product using liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents:

  • Purified this compound conjugate

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A suitable C18 reverse-phase HPLC column

  • A mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Dissolve the purified conjugate in an appropriate solvent (e.g., a mixture of Mobile Phase A and B) to a suitable concentration for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample onto the C18 column.

    • Elute the conjugate using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 15-30 minutes.

    • Monitor the elution profile using a UV detector (if the conjugate has a chromophore) and the mass spectrometer.

    • Acquire mass spectra in positive ion mode. The PEGylated product will typically appear as a series of multiply charged ions.

  • Data Analysis:

    • Deconvolute the mass spectrum to determine the molecular weight of the intact conjugate. The mass of the this compound moiety is approximately 471.6 g/mol .

    • Confirm the successful conjugation by observing the expected mass shift from the unconjugated molecule.

    • Assess the purity of the conjugate by integrating the peak area of the desired product relative to any impurities in the chromatogram.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Products mPEG_amine m-PEG10-NH2 Conjugate m-PEG10-NH-Molecule (Stable Amide Bond) mPEG_amine->Conjugate Nucleophilic Attack NHS_ester Molecule-NHS Ester NHS_ester->Conjugate NHS N-hydroxysuccinimide NHS_ester->NHS Leaving Group

Caption: Reaction mechanism of this compound with an NHS ester.

Experimental_Workflow start Start prepare_reactants 1. Prepare Reactants (this compound & NHS-activated molecule) start->prepare_reactants conjugation 2. Conjugation Reaction (pH 7.2-8.5, RT or 4°C) prepare_reactants->conjugation quench 3. Quench Reaction (e.g., Tris or Glycine) conjugation->quench purify 4. Purification (e.g., HPLC) quench->purify characterize 5. Characterization (e.g., LC-MS, NMR) purify->characterize end End characterize->end

Caption: General experimental workflow for this compound conjugation.

References

Application Notes and Protocols: Functionalizing Gold Nanoparticles with m-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of gold nanoparticles (AuNPs) with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone technique in nanomedicine and drug delivery. PEGylation enhances the biocompatibility and stability of AuNPs in biological media, reduces non-specific protein adsorption, and prolongs their circulation time in vivo. This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with methoxy-PEG10-amine (m-PEG10-amine).

The presented methodology follows a two-step approach. Initially, citrate-stabilized gold nanoparticles are functionalized with a carboxyl-terminated thiol linker to create a reactive surface. Subsequently, this compound is covalently conjugated to the carboxylated AuNPs via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, forming a stable amide bond. This method allows for robust and controlled surface modification, paving the way for further conjugation of targeting ligands, therapeutic agents, or imaging probes.

Data Presentation

Successful functionalization of gold nanoparticles with this compound can be monitored and confirmed through various characterization techniques. The following tables summarize the expected quantitative data at each stage of the process.

Table 1: Characterization of Bare Citrate-Stabilized Gold Nanoparticles

ParameterTypical ValueTechnique
Core Diameter10 - 20 nmTransmission Electron Microscopy (TEM)
Hydrodynamic Diameter15 - 30 nmDynamic Light Scattering (DLS)[1][2][3]
Zeta Potential-30 to -50 mVDynamic Light Scattering (DLS)[4]
λmax (SPR peak)520 - 525 nmUV-Vis Spectroscopy

Table 2: Characterization of Carboxylated Gold Nanoparticles

ParameterExpected ChangeTechnique
Hydrodynamic DiameterIncrease of 2-5 nmDynamic Light Scattering (DLS)
Zeta PotentialRemains negative, slight decrease in magnitudeDynamic Light Scattering (DLS)
λmax (SPR peak)Red-shift of 1-3 nmUV-Vis Spectroscopy[4]

Table 3: Characterization of this compound Functionalized Gold Nanoparticles

ParameterExpected ChangeTechnique
Hydrodynamic DiameterFurther increase of 5-15 nmDynamic Light Scattering (DLS)
Zeta PotentialIncrease towards neutral (-15 to 0 mV)Dynamic Light Scattering (DLS)
λmax (SPR peak)Further slight red-shift of 1-2 nmUV-Vis Spectroscopy
Amide I bandPeak at ~1650 cm⁻¹Fourier-Transform Infrared (FTIR) Spectroscopy
Amide II bandPeak at ~1550 cm⁻¹Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocols

Protocol 1: Synthesis of Carboxylated Gold Nanoparticles

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with a carboxyl-terminated thiol linker, such as 11-mercaptoundecanoic acid (MUA).

Materials:

  • Citrate-stabilized gold nanoparticles (10-20 nm)

  • 11-mercaptoundecanoic acid (MUA)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (0.1 M)

  • Phosphate Buffered Saline (PBS)

  • Deionized (DI) water

Procedure:

  • Prepare a 1 mM solution of MUA in ethanol.

  • Adjust the pH of the citrate-stabilized gold nanoparticle solution to ~11 with 0.1 M NaOH.

  • Slowly add the MUA solution to the gold nanoparticle solution under vigorous stirring. A typical molar ratio is 1000:1 to 3000:1 of MUA to AuNPs.

  • Continue stirring for at least 24 hours at room temperature to allow for ligand exchange.

  • Purify the carboxylated AuNPs by centrifugation at a speed appropriate for the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

  • Remove the supernatant and resuspend the pellet in DI water.

  • Repeat the centrifugation and resuspension steps three times to remove excess MUA.

  • Resuspend the final pellet in a buffer of choice, such as PBS, and store at 4°C.

Protocol 2: Covalent Conjugation of this compound via EDC/NHS Chemistry

This protocol details the covalent attachment of this compound to the carboxylated gold nanoparticles.

Materials:

  • Carboxylated gold nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Deionized (DI) water

Procedure:

  • Resuspend the carboxylated gold nanoparticles in Activation Buffer.

  • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Add the EDC and Sulfo-NHS solutions to the carboxylated AuNP suspension. A common molar excess is 100-400 fold of EDC and NHS over the estimated number of carboxyl groups on the AuNPs.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Centrifuge the activated AuNPs to remove excess EDC and Sulfo-NHS. Resuspend the pellet in Coupling Buffer.

  • Immediately add a solution of this compound in Coupling Buffer to the activated AuNPs. A 10-50 fold molar excess of this compound over the AuNPs is recommended.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • To quench the reaction and block any unreacted NHS-esters, add the Quenching Buffer and incubate for an additional 30 minutes.

  • Purify the this compound functionalized AuNPs by centrifugation.

  • Remove the supernatant and resuspend the pellet in a desired buffer (e.g., PBS).

  • Repeat the washing step at least two more times to ensure the removal of any unreacted reagents.

  • Store the final functionalized nanoparticles at 4°C.

Visualizations

The following diagrams illustrate the key experimental workflows.

experimental_workflow_carboxylation cluster_start Starting Materials cluster_process Functionalization Process cluster_end Product AuNP Citrate-Stabilized AuNPs Mix Ligand Exchange (24h, RT) AuNP->Mix MUA Thiol-Carboxyl Linker (e.g., MUA) MUA->Mix Purify Centrifugation & Washing Mix->Purify Carboxyl_AuNP Carboxylated AuNPs Purify->Carboxyl_AuNP

Caption: Workflow for the synthesis of carboxylated gold nanoparticles.

experimental_workflow_pegylation cluster_start Starting Materials cluster_process Conjugation Process cluster_end Final Product Carboxyl_AuNP Carboxylated AuNPs Activate Activation (15-30 min, RT) Carboxyl_AuNP->Activate EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activate mPEG_amine This compound Couple Coupling (2-4h, RT) mPEG_amine->Couple Activate->Couple Quench Quenching Couple->Quench Purify Centrifugation & Washing Quench->Purify PEG_AuNP This compound Functionalized AuNPs Purify->PEG_AuNP

Caption: Workflow for EDC/NHS-mediated conjugation of this compound.

logical_relationship AuNP AuNP Core Citrate Citrate Stabilizer AuNP->Citrate stabilized by Carboxyl_Linker Thiol-Carboxyl Linker AuNP->Carboxyl_Linker functionalized with Amide_Bond Amide Bond (-CONH-) Carboxyl_Linker->Amide_Bond forms mPEG_amine This compound mPEG_amine->Amide_Bond reacts to form

Caption: Logical relationships of components in the functionalization process.

References

Application Notes and Protocols for m-PEG10-amine Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the bioconjugation of m-PEG10-amine, a methoxy-terminated polyethylene glycol linker with a terminal amine group. This versatile linker is instrumental in the development of advanced biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it enhances solubility, stability, and pharmacokinetic profiles.[1][2][3][4][5] This document details the reaction conditions, experimental protocols, and relevant data for the successful implementation of this compound in your research and development workflows.

Introduction to this compound Bioconjugation

This compound is a non-cleavable linker that introduces a hydrophilic 10-unit PEG spacer into bioconjugates. The terminal primary amine group serves as a reactive handle for covalent attachment to various functional groups on proteins, peptides, and other molecules. The two primary methods for this compound bioconjugation are:

  • Amidation with N-Hydroxysuccinimide (NHS) Esters: The amine group of this compound nucleophilically attacks an NHS ester-activated carboxyl group, forming a stable amide bond. This is a widely used method for labeling proteins and other biomolecules.

  • Carbodiimide-mediated Coupling with Carboxylic Acids: In the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amine group of this compound reacts with a carboxylic acid to form an amide bond. N-Hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added to improve reaction efficiency by forming a more stable intermediate.

The choice of conjugation strategy depends on the available functional groups on the target molecule and the desired reaction conditions.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for this compound bioconjugation reactions. The data is compiled from general protocols for amine-reactive PEGylation and should be considered as a starting point for optimization.

Table 1: Reaction Conditions for this compound Conjugation to NHS Esters

ParameterRecommended RangeNotes
pH 7.0 - 9.0Optimal pH is typically 8.3-8.5 for efficient reaction with primary amines.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can be used for overnight reactions to minimize protein degradation.
Reaction Time 30 minutes to 24 hoursReaction time depends on temperature, pH, and the reactivity of the NHS ester.
Solvent Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Avoid buffers containing primary amines like Tris or glycine as they will compete in the reaction.
Molar Excess of NHS Ester 10 to 50-foldThe optimal molar excess depends on the protein concentration and desired degree of labeling.

Table 2: Reaction Conditions for EDC/NHS-mediated Coupling of this compound to Carboxylic Acids

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0For the activation of the carboxylic acid with EDC/NHS. MES buffer is commonly used.
Conjugation pH 7.2 - 8.0For the reaction of the activated carboxylic acid with this compound.
Temperature Room Temperature (20-25°C)
Reaction Time 15 min (Activation), 2-4 hours (Conjugation)Activation is typically rapid, followed by the conjugation step.
Solvent Anhydrous DMF or DMSO for stock solutions; aqueous buffers for the reaction.Ensure solvents are anhydrous to prevent hydrolysis of activated esters.
Molar Excess of Reagents 1.1 - 1.5 eq (EDC/NHS), 1.5 - 2.0 eq (this compound)Stoichiometry should be optimized for each specific reaction.

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Protein

This protocol describes a general procedure for labeling a protein containing an NHS ester with this compound.

Materials:

  • NHS ester-activated protein

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reagents:

    • Dissolve the NHS ester-activated protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution with gentle vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the this compound conjugated protein using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

  • Characterization:

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: EDC/NHS Coupling of this compound to a Carboxylic Acid-Containing Molecule

This protocol outlines the procedure for conjugating this compound to a molecule with a carboxylic acid group using EDC and NHS.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or sulfo-NHS

  • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMF or DMSO

  • Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in the activation buffer.

    • Prepare a stock solution of this compound in the conjugation buffer.

    • Prepare fresh solutions of EDC and NHS in the activation buffer immediately before use.

  • Activation of Carboxylic Acid:

    • Add a 1.2 to 1.5-fold molar excess of EDC to the carboxylic acid solution.

    • Immediately add a 1.5 to 2.0-fold molar excess of NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 1.5 to 2-fold molar excess of the this compound solution to the activated carboxylic acid mixture.

    • Allow the reaction to proceed for 2 to 12 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to stop the reaction.

  • Purification:

    • Purify the conjugate using an appropriate method such as reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry and HPLC analysis.

Mandatory Visualization

experimental_workflow_nhs cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_quench Quenching cluster_purify Purification & Analysis p1 Dissolve NHS-activated protein in amine-free buffer r1 Add this compound to protein solution p1->r1 p2 Prepare this compound stock solution in DMSO/DMF p2->r1 r2 Incubate (1-2h at RT or overnight at 4°C) r1->r2 q1 Add quenching buffer (e.g., Tris) r2->q1 u1 Purify by SEC or Dialysis q1->u1 a1 Characterize by SDS-PAGE and Mass Spectrometry u1->a1

Caption: Workflow for this compound conjugation to an NHS ester.

experimental_workflow_edc cluster_prep Reagent Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purify Purification & Analysis p1 Dissolve carboxylic acid molecule in activation buffer act1 Add EDC and NHS to carboxylic acid solution p1->act1 p2 Prepare this compound solution in conjugation buffer conj1 Add this compound solution to activated molecule p2->conj1 p3 Prepare fresh EDC and NHS solutions p3->act1 act2 Incubate for 15-30 min at RT act1->act2 act2->conj1 conj2 Incubate for 2-12h at RT conj1->conj2 pur1 Quench reaction and purify by HPLC conj2->pur1 ana1 Characterize by Mass Spectrometry and HPLC pur1->ana1

Caption: Workflow for EDC/NHS-mediated coupling of this compound.

adc_synthesis_workflow cluster_modification Step 1: Antibody Modification (optional) cluster_conjugation Step 2: Drug-Linker Synthesis cluster_final_conjugation Step 3: Final Conjugation cluster_purification Step 4: Purification and Characterization Ab Antibody Mod_Ab Modified Antibody (e.g., reduced thiols) Ab->Mod_Ab Drug Cytotoxic Drug Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker Linker This compound Linker Derivative Linker->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Mod_Ab->ADC Drug_Linker->ADC Purified_ADC Purified ADC ADC->Purified_ADC Analysis Analysis (HIC, SEC, MS) Purified_ADC->Analysis

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

protac_synthesis_workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling cluster_step3 Step 3: Purification and Characterization POI_ligand Protein of Interest (POI) Ligand Intermediate1 POI Ligand - Linker POI_ligand->Intermediate1 E3_ligase_ligand E3 Ligase Ligand PROTAC_molecule PROTAC Molecule E3_ligase_ligand->PROTAC_molecule PEG_linker This compound Linker PEG_linker->Intermediate1 Intermediate1->PROTAC_molecule Purified_PROTAC Purified PROTAC PROTAC_molecule->Purified_PROTAC Analysis Analysis (NMR, MS, HPLC) Purified_PROTAC->Analysis

Caption: General workflow for PROTAC synthesis.

References

Application Notes and Protocols for m-PEG10-Amine in Hydrogel Formation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are synthetic biomaterials extensively utilized in tissue engineering and drug delivery due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM). The incorporation of amine functionalities, such as in methoxy-PEG10-amine (m-PEG10-amine), offers versatile handles for crosslinking and bio-functionalization, enabling the creation of hydrogels with tailored properties for specific tissue engineering applications. These amine groups can react with various crosslinkers to form stable hydrogel networks and can also be used to conjugate bioactive molecules like peptides and growth factors to elicit specific cellular responses.

This document provides detailed application notes and protocols for the formation and characterization of hydrogels using this compound and similar short-chain amine-terminated PEGs for tissue engineering applications.

Applications in Tissue Engineering

Hydrogels functionalized with this compound can be employed in a variety of tissue engineering strategies:

  • Cell Encapsulation and Delivery: The biocompatible nature of PEG hydrogels makes them ideal for encapsulating cells, protecting them from the host immune system, and delivering them to the site of injury to promote tissue regeneration.

  • Drug Delivery: The hydrogel matrix can serve as a reservoir for the sustained release of therapeutic agents, such as growth factors and anti-inflammatory drugs, to support tissue repair.

  • 3D Cell Culture Models: These hydrogels provide a three-dimensional environment that more closely mimics the in vivo setting compared to traditional 2D cell culture, making them valuable for studying cell behavior and for drug screening.

  • Bio-functionalization: The amine groups on the PEG chains can be used to covalently attach cell-adhesive ligands (e.g., RGD peptides) or enzyme-cleavable sequences, thereby creating a more dynamic and bioactive scaffold that can guide cell fate and tissue formation.[1][2]

Hydrogel Formation Chemistry

The primary amine group of this compound can participate in several crosslinking reactions to form hydrogels. The choice of crosslinker will determine the chemistry of the resulting hydrogel and its properties. Common crosslinking strategies include:

  • NHS Ester Crosslinking: N-Hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds. Multi-arm PEG-NHS esters are commonly used as crosslinkers.[3][4][5]

  • Glutaraldehyde Crosslinking: Glutaraldehyde reacts with primary amines to form Schiff bases, which can be further reduced to form stable secondary amine linkages. This method is effective but requires careful control of glutaraldehyde concentration due to its potential cytotoxicity.

  • Michael-type Addition: The primary amine can undergo a Michael-type addition reaction with electron-deficient double bonds, such as those in PEG-diacrylate (PEGDA) or other acrylate-containing molecules.

Quantitative Data on Hydrogel Properties

The physical and mechanical properties of hydrogels are critical for their performance in tissue engineering applications. These properties can be tuned by altering the polymer concentration, the type and concentration of the crosslinker, and the molecular weight of the PEG. The following tables summarize representative quantitative data for PEG-amine based hydrogels.

Note: Data for hydrogels specifically using this compound is limited in the literature. The data presented here is from studies using multi-arm or other short-chain PEG-amines and should be considered as a general guide.

Table 1: Gelation Time of PEG-Amine Hydrogels

PEG-Amine TypeCrosslinkerConcentrationGelation TimeReference
4-arm PEG-Amine (10 kDa)Genipin (35.2 mM)10% (w/v)~15 minutes
8-arm PEG-Amine (10 kDa)Genipin (35.2 mM)10% (w/v)~60 minutes
PEG-(SH)2PEG-(Mal)218.4% (w/w)Minutes to hours (pH dependent)

Table 2: Swelling Ratio of PEG-Amine Hydrogels

PEG-Amine TypeCrosslinkerSwelling Ratio (Q)Incubation TimeReference
4-arm PEG-Amine (10 kDa)Genipin (35.2 mM)~1524 hours
8-arm PEG-Amine (10 kDa)Genipin (35.2 mM)~1024 hours
4-arm PEG-VSCys-Lys-Cys18 - 3024 hours

Table 3: Mechanical Properties of PEG-Amine Hydrogels

PEG-Amine TypeCrosslinkerCompressive Modulus (kPa)Reference
4-arm PEG-AcrylateDithiothreitol (DTT)0.7 - 20.6 (tunable with DTT ratio)
8-arm PEG-AcrylateAmmoniaTunable with ammonia concentration
4-arm PEG-MaleimideDithiol peptideTunable with polymer weight %

Experimental Protocols

Protocol 1: Hydrogel Formation using this compound and a Multi-arm PEG-NHS Ester Crosslinker

Materials:

  • This compound

  • Multi-arm PEG-NHS ester (e.g., 4-arm PEG-Succinimidyl Succinate)

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Sterile, apyrogenic water

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the multi-arm PEG-NHS ester in sterile, cold PBS (pH 7.4) to the desired concentration (e.g., 10% w/v). Keep this solution on ice to minimize hydrolysis of the NHS esters.

    • Dissolve the this compound in sterile PBS (pH 7.4) to a concentration that results in the desired stoichiometric ratio of amine to NHS ester groups (typically 1:1).

  • Hydrogel Formation:

    • To initiate crosslinking, rapidly mix the two precursor solutions in a sterile container.

    • Immediately pipette the mixture into the desired mold or culture well.

    • Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time will vary depending on the concentration and reactivity of the precursors.

  • Washing:

    • After the hydrogel has fully formed, wash it extensively with sterile PBS to remove any unreacted components.

Protocol 2: Characterization of Hydrogel Swelling Ratio

Materials:

  • Formed hydrogel samples

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lyophilizer (or vacuum oven)

  • Analytical balance

Procedure:

  • Prepare cylindrical or disc-shaped hydrogel samples of a known volume.

  • Lyophilize the hydrogels to obtain the dry weight (Wd).

  • Immerse the dried hydrogels in PBS at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogels, gently blot the surface with a kimwipe to remove excess water, and record the swollen weight (Ws).

  • The swelling ratio (Q) is calculated as: Q = Ws / Wd.

  • Continue measurements until the swelling ratio reaches a plateau, indicating equilibrium swelling.

Protocol 3: Characterization of Hydrogel Degradation

Materials:

  • Formed hydrogel samples

  • Phosphate-buffered saline (PBS), pH 7.4 containing a relevant enzyme if studying enzymatic degradation (e.g., collagenase)

  • Incubator at 37°C

  • Analytical balance

Procedure:

  • Prepare pre-weighed, swollen hydrogel samples (W_initial).

  • Place each hydrogel in a separate tube containing PBS (or PBS with enzyme).

  • Incubate the samples at 37°C.

  • At specified time points, carefully remove the hydrogel, blot away excess liquid, and record the weight (W_t).

  • The percentage of weight loss is calculated as: Weight Loss (%) = [(W_initial - W_t) / W_initial] * 100.

  • Monitor the samples until they are fully degraded.

Protocol 4: Cell Viability Assay (Live/Dead Staining)

Materials:

  • Cell-laden hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific), containing Calcein AM and Ethidium homodimer-1

  • Phosphate-buffered saline (PBS)

  • Confocal or fluorescence microscope

Procedure:

  • Culture cells within the hydrogels for the desired period.

  • Prepare the Live/Dead staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.

  • Remove the culture medium from the hydrogels and wash them twice with PBS.

  • Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at 37°C, protected from light.

  • Gently wash the hydrogels with PBS.

  • Image the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

  • Quantify cell viability by counting the number of live and dead cells in multiple fields of view.

Signaling Pathways and Visualization

The incorporation of amine groups and bioactive ligands into PEG hydrogels can significantly influence cell behavior by modulating specific signaling pathways. A key pathway involved in cell-matrix interactions is the Integrin-mediated signaling pathway , which often involves the activation of Focal Adhesion Kinase (FAK) and subsequent downstream cascades like the Extracellular signal-regulated kinase (ERK) pathway .

Integrin-Mediated Adhesion and Signaling

IntegrinSignaling

Experimental Workflow for Hydrogel Synthesis and Characterization

Workflow

Logical Relationship of Hydrogel Properties

Properties

References

Application Notes and Protocols for m-PEG10-amine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG10-amine as a linker in the development of targeted drug delivery systems. This document outlines the rationale for using a PEG10 linker, presents quantitative data on its performance, and offers detailed protocols for the synthesis, characterization, and evaluation of this compound-containing nanocarriers.

Introduction to this compound in Targeted Drug Delivery

Polyethylene glycol (PEG) linkers are widely incorporated in targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and targeted nanoparticles, to enhance their therapeutic properties. The length of the PEG chain is a critical design parameter that influences the solubility, stability, pharmacokinetics, and targeting efficiency of the conjugate.[1][2] this compound, a monodisperse PEG linker with ten ethylene glycol units, offers a balance between providing a hydrophilic spacer and maintaining a relatively small size.

The primary amine group on this compound allows for straightforward conjugation to various molecules, including targeting ligands (e.g., antibodies, peptides) and nanoparticle surfaces, often through reactions with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[3][4] The methoxy-terminated end prevents crosslinking and reduces non-specific interactions.

Key Advantages of PEGylation in Drug Delivery:

  • Increased Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs and prevent aggregation of nanoparticles.[]

  • Prolonged Circulation Time: The hydrophilic PEG chains create a steric shield that reduces opsonization and clearance by the reticuloendothelial system (RES), leading to longer circulation times.

  • Improved Pharmacokinetics: By extending circulation half-life, PEGylation can lead to increased accumulation of the drug delivery system at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

  • Reduced Immunogenicity: The PEG coating can mask the drug carrier from the immune system, reducing the likelihood of an immune response.

Data Presentation: The Impact of PEG Linker Length

The selection of the optimal PEG linker length is crucial and often represents a trade-off between various performance parameters. While longer PEG chains can enhance pharmacokinetic properties, they may also hinder cellular uptake or reduce the potency of the conjugated drug. The following tables summarize quantitative data from various studies to illustrate the effect of PEG linker length on key performance indicators.

Table 1: Effect of PEG Linker Length on Nanocarrier Targeting and Cellular Uptake

PEG Linker LengthNanocarrier SystemTargeting LigandTarget CellsOutcome MeasureResultReference
EG12 (~PEG500)LiposomesVLA-4-antagonistic peptideMyeloma cellsCellular Uptake~100-fold increase compared to non-targeted
PEG 2kDaPLGA nanoparticlesAntibodyDendritic CellsT Cell ProliferationStronger interaction and higher proliferation
PEG 5kDaPLGA nanoparticlesAntibodyDendritic CellsT Cell ProliferationWeaker interaction and lower proliferation
PEG 10kDaLiposomesFolateKB cells (folate receptor +)Tumor Accumulation (in vivo)Significant increase in tumor accumulation

Table 2: Influence of PEG Linker Length on Pharmacokinetics and Efficacy of Antibody-Drug Conjugates (ADCs)

PEG Linker LengthADC SystemDrug PayloadAnimal ModelOutcome MeasureResultReference
No PEGAffibody-MMAEMMAEMouseHalf-life19.6 min
PEG 4kDaAffibody-MMAEMMAEMouseHalf-life2.5-fold increase vs. no PEG
PEG 10kDaAffibody-MMAEMMAEMouseHalf-life11.2-fold increase vs. no PEG
No PEGAffibody-MMAEMMAEMouseIn vitro CytotoxicityHigh
PEG 4kDaAffibody-MMAEMMAEMouseIn vitro Cytotoxicity4.5-fold reduction vs. no PEG
PEG 10kDaAffibody-MMAEMMAEMouseIn vitro Cytotoxicity22-fold reduction vs. no PEG
PEG 10kDaAffibody-MMAEMMAEMouseIn vivo Antitumor EfficacyMost ideal therapeutic ability

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in the development of a targeted drug delivery system.

Protocol for Conjugation of this compound to a Targeting Antibody

This protocol describes the conjugation of this compound to an antibody that has been activated with an NHS ester.

Materials:

  • Targeting antibody

  • This compound

  • NHS ester crosslinker (e.g., Sulfo-NHS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting columns or dialysis cassettes

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), purify the antibody using a desalting column or dialysis against PBS (pH 7.4).

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Activation of Antibody Carboxyl Groups (if necessary):

    • If conjugating to the carboxyl groups of the antibody, activate them to NHS esters.

    • Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature.

    • Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with PBS (pH 7.4).

  • Preparation of this compound Solution:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use. Do not store the solution.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the activated antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated this compound and byproducts by dialysis against PBS or by using a desalting column.

  • Characterization:

    • Confirm conjugation using SDS-PAGE (expect a shift in molecular weight) and MALDI-TOF mass spectrometry.

    • Determine the degree of labeling (DOL) using a suitable method (e.g., UV-Vis spectroscopy if the PEG is labeled, or by comparing the molecular weights).

Protocol for Formulation of PEGylated Nanoparticles

This protocol describes a general method for preparing drug-loaded polymeric nanoparticles and subsequently functionalizing their surface with a targeting ligand using an this compound linker.

Materials:

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Drug to be encapsulated

  • This compound terminated with a group reactive to the polymer (e.g., carboxyl)

  • Targeting ligand activated with an NHS ester

  • Organic solvent (e.g., acetone, dichloromethane)

  • Aqueous solution (e.g., deionized water, buffer)

  • Surfactant (e.g., PVA, Pluronic F68)

Procedure:

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):

    • Dissolve the polymer and the drug in a water-immiscible organic solvent.

    • Prepare an aqueous solution containing a surfactant.

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

  • Surface Functionalization with this compound:

    • This step assumes the polymer has reactive groups (e.g., carboxyl) for PEG conjugation.

    • Activate the carboxyl groups on the nanoparticle surface using EDC/NHS chemistry as described in Protocol 3.1, step 2.

    • Add a solution of this compound to the activated nanoparticle suspension and react as described in Protocol 3.1, step 4.

    • Wash the nanoparticles by centrifugation to remove unreacted PEG.

  • Conjugation of Targeting Ligand:

    • Activate the targeting ligand with an NHS ester if it has a carboxyl group.

    • Add the activated targeting ligand to the amine-functionalized PEGylated nanoparticles.

    • Follow the conjugation, quenching, and purification steps as outlined in Protocol 3.1.

Protocol for Characterization of PEGylated Nanoparticles

1. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Disperse the nanoparticles in deionized water or a suitable buffer at a concentration of approximately 0.1-1 mg/mL.

    • Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a Zetasizer instrument.

    • Stable nanoparticle suspensions generally have zeta potentials greater than +30 mV or less than -30 mV.

2. Drug Loading and Encapsulation Efficiency:

  • Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Lyse a known amount of drug-loaded nanoparticles using a suitable solvent to release the encapsulated drug.

    • Quantify the amount of drug using a pre-established calibration curve.

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

3. In Vitro Drug Release:

  • Method: Dialysis Method or Sample and Separate Method.

  • Procedure (Dialysis Method):

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

    • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of the same release medium and keep it at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots using UV-Vis or HPLC.

Protocol for In Vitro Cellular Uptake Study

Materials:

  • Targeted and non-targeted (control) PEGylated nanoparticles (fluorescently labeled).

  • Target cancer cell line and a control cell line (with low or no expression of the target receptor).

  • Cell culture medium and supplements.

  • Flow cytometer or confocal microscope.

Procedure:

  • Cell Culture:

    • Culture the cells to 70-80% confluency in appropriate culture plates.

  • Incubation with Nanoparticles:

    • Treat the cells with different concentrations of fluorescently labeled targeted and non-targeted nanoparticles.

    • Incubate for a specific period (e.g., 1, 4, 24 hours) at 37°C.

  • Washing:

    • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Analysis:

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity to quantify cellular uptake.

    • Confocal Microscopy: Fix the cells, stain the nuclei (e.g., with DAPI) and/or cell membranes, and visualize the intracellular localization of the nanoparticles.

Protocol for In Vivo Evaluation in an Animal Model

Materials:

  • Tumor-bearing animal model (e.g., mice with xenograft tumors).

  • Targeted and non-targeted PEGylated nanoparticles (labeled with a near-infrared dye for imaging or containing a therapeutic agent).

  • In vivo imaging system (IVIS) or equipment for biodistribution studies.

Procedure:

  • Animal Model:

    • Establish tumors in mice by subcutaneously injecting cancer cells.

  • Administration of Nanoparticles:

    • Administer the nanoparticle formulations intravenously (e.g., via tail vein injection) at a specific dose.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an IVIS to monitor the biodistribution and tumor accumulation of the nanoparticles.

  • Biodistribution Study:

    • At the end of the experiment, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs).

    • Homogenize the tissues and quantify the amount of nanoparticles in each organ by measuring the fluorescence or by using a suitable analytical method (e.g., ICP-MS for metallic nanoparticles).

  • Efficacy Study:

    • For therapeutic nanoparticles, monitor tumor growth over time by measuring tumor volume.

    • Monitor animal body weight and general health as indicators of toxicity.

Visualization of Key Processes

Signaling Pathway for Nanoparticle Uptake

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space NP Targeted Nanoparticle (this compound-Ligand) Receptor Target Receptor NP->Receptor 1. Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit 2. Internalization Endosome Early Endosome ClathrinPit->Endosome 3. Endocytosis Lysosome Lysosome (Drug Release) Endosome->Lysosome 4. Trafficking & Fusion Drug Released Drug Lysosome->Drug 5. Degradation Target Intracellular Target Drug->Target 6. Action

Experimental Workflow for Targeted Nanoparticle Development

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization In Vitro Characterization cluster_evaluation In Vivo Evaluation Formulation Nanoparticle Formulation PEGylation Surface Functionalization with this compound Formulation->PEGylation Conjugation Targeting Ligand Conjugation PEGylation->Conjugation SizeZeta Size & Zeta Potential (DLS) Conjugation->SizeZeta DrugLoading Drug Loading & Encapsulation Efficiency SizeZeta->DrugLoading Release In Vitro Drug Release DrugLoading->Release Uptake Cellular Uptake (Flow Cytometry/Microscopy) Release->Uptake Biodistribution Biodistribution & Tumor Accumulation (IVIS) Uptake->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth) Biodistribution->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

References

Application Notes and Protocols for m-PEG10-amine in Small Molecule Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. For small molecule drugs, PEGylation can lead to increased solubility, improved metabolic stability, and altered biodistribution, potentially reducing off-target toxicity and improving the therapeutic index.[1] m-PEG10-amine is a monodisperse PEG linker containing ten ethylene glycol units with a terminal amine group. This discrete chain length ensures batch-to-batch consistency, a critical factor in pharmaceutical development. The terminal amine functionality allows for versatile conjugation to small molecules possessing a variety of functional groups, most commonly carboxylic acids or activated esters.[2][3]

These application notes provide detailed protocols for the modification of small molecules using this compound and its derivatives, with a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Applications

The primary application of this compound in small molecule modification is to serve as a hydrophilic, flexible linker.[2][3] This is particularly valuable in the design of heterobifunctional molecules like PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins. A typical PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, for which this compound is a suitable candidate, plays a crucial role in optimizing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/NHS Coupling of this compound to a Carboxylic Acid-Containing Small Molecule

This protocol describes the activation of a carboxylic acid on a small molecule with EDC and NHS, followed by coupling to this compound.

Materials:

  • Small molecule with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing small molecule (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Coupling with this compound:

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Add the activated NHS ester solution dropwise to the this compound solution.

    • Add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure PEGylated small molecule.

Protocol 2: Direct Amidation of an NHS Ester-Functionalized Small Molecule with this compound

This protocol is suitable for small molecules that are already functionalized as N-hydroxysuccinimide esters.

Materials:

  • Small molecule-NHS ester

  • This compound

  • Anhydrous DMF or DMSO

  • DIPEA or TEA

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Water and Brine

  • Anhydrous sodium sulfate

  • Silica gel and solvents for chromatography

Procedure:

  • Dissolution of Reactants:

    • Dissolve the small molecule-NHS ester (1 equivalent) in anhydrous DMF or DMSO.

    • In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

  • Coupling Reaction:

    • Add the this compound solution to the small molecule-NHS ester solution.

    • Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Example Application: Synthesis of a BRD4-Targeting PROTAC

The following is an adapted protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), utilizing a PEG10 linker. This example illustrates the practical application of PEG linkers in constructing complex therapeutic molecules. The synthesis involves three main stages: synthesis of the JQ1-linker intermediate, deprotection of the Boc group, and final coupling to the E3 ligase ligand (pomalidomide).

Synthesis of JQ1-Linker Intermediate

This step couples the BRD4 ligand, (+)-JQ1, to a bromo-functionalized PEG10 linker.

Procedure:

  • To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of t-Boc-N-amido-PEG10-Br (1.2 eq) in anhydrous DMF.

  • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor reaction progress by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Boc Deprotection

The t-Boc protecting group is removed to expose the terminal amine for the subsequent coupling reaction.

Procedure:

  • Dissolve the JQ1-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours, monitoring by LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM (3x) to remove residual TFA. The resulting amine-TFA salt is used directly in the next step.

Synthesis of the Final PROTAC

The exposed amine of the JQ1-linker is coupled to the carboxylic acid of pomalidomide, an E3 ligase (Cereblon) ligand.

Procedure:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-TFA salt from the previous step (1.1 eq) in anhydrous DMF.

  • Stir at room temperature for 4 hours under a nitrogen atmosphere, monitoring by LC-MS.

  • Dilute with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer, concentrate, and purify by preparative HPLC to obtain the final PROTAC.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a BRD4-targeting PROTAC, illustrating typical outcomes for the described reactions.

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (%)Analytical Method
1JQ1-Linker Intermediate(+)-JQ1~105870-85>95LC-MS, NMR
2Deprotected Amine (TFA salt)JQ1-Linker Intermediate~957 (as free base)~95 (crude)-LC-MS
3Final PROTACDeprotected Amine & Pomalidomide~121140-60>98LC-MS, HPLC, NMR

Visualizations

Experimental Workflow: PROTAC Synthesis

G Experimental Workflow for PROTAC Synthesis cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Coupling cluster_3 Analysis JQ1 JQ1 (POI Ligand) JQ1_Linker JQ1-Linker Intermediate JQ1->JQ1_Linker K2CO3, DMF, 60°C PEG_Br t-Boc-N-amido-PEG10-Br PEG_Br->JQ1_Linker Deprotection Boc Deprotection JQ1_Linker->Deprotection TFA/DCM Amine_Salt Amine-Linker (TFA Salt) Deprotection->Amine_Salt Final_PROTAC Final BRD4 PROTAC Amine_Salt->Final_PROTAC HATU, DIPEA, DMF Pomalidomide Pomalidomide (E3 Ligase Ligand) Pomalidomide->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

G PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC (with PEG10 linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) e.g., BRD4 POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 E2->E3 Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

References

Application Notes and Protocols for Calculating Molar Excess of m-PEG10-amine in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-amine (m-PEG-amine) is a critical reagent in bioconjugation, utilized to enhance the therapeutic properties of proteins, peptides, and nanoparticles. The covalent attachment of PEG chains, a process known as PEGylation, can improve a molecule's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2] m-PEG10-amine, with its discrete chain length of 10 ethylene glycol units, is a valuable tool for precise modification of biomolecules.[][4]

Achieving the desired degree of PEGylation is paramount for the efficacy and safety of the final conjugate. A key parameter in controlling the extent of modification is the molar ratio of the PEG reagent to the molecule being modified. An insufficient molar excess of this compound will lead to a low degree of labeling, while an excessive amount can result in over-PEGylation, potentially leading to loss of biological activity or protein precipitation.[5]

These application notes provide a detailed guide for calculating and optimizing the molar excess of this compound for various bioconjugation reactions, particularly those involving reactions with activated carboxylic acids (e.g., NHS esters) or aldehydes.

Principle of Molar Excess in this compound Reactions

In a typical bioconjugation reaction, this compound acts as a nucleophile, attacking an electrophilic center on the target molecule. For instance, the primary amine of this compound reacts with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond. To drive the reaction to the desired level of completion and to compensate for competing side reactions such as hydrolysis of the NHS ester, a molar excess of the this compound is generally required.

The optimal molar excess is dependent on several factors:

  • Concentration of Reactants: Dilute protein or molecule solutions generally require a higher molar excess of the PEG reagent to achieve the same level of modification as more concentrated solutions.

  • Reactivity of the Target Molecule: The number and accessibility of reactive sites on the target molecule will influence the amount of this compound needed.

  • Reaction Conditions: pH, temperature, and buffer composition can affect the reaction kinetics and the stability of the reactants. For example, NHS ester reactions are typically performed at a pH of 7.2-8.5. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete in the reaction.

  • Desired Degree of PEGylation: The target number of PEG chains to be attached per molecule will directly dictate the starting molar excess to be tested.

Experimental Protocol: Optimization of this compound Molar Excess

This protocol describes a general method for determining the optimal molar excess of this compound for the PEGylation of a protein with available activated esters (e.g., NHS esters).

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the protein of interest at a known concentration (e.g., 1-10 mg/mL).

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration should be high enough to avoid adding a large volume of organic solvent to the reaction mixture (final organic solvent concentration should be less than 10%).

  • Calculation of Molar Quantities:

    • Calculate the moles of the protein: Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))

    • Determine the desired molar excess range to test. A common starting point is a range from 5-fold to 50-fold molar excess of this compound to the protein.

    • Calculate the moles of this compound needed for each reaction: Moles of this compound = Moles of Protein × Desired Molar Excess

    • Calculate the volume of the this compound stock solution to add to each reaction: Volume of this compound = (Moles of this compound) / (Concentration of this compound stock solution)

  • Reaction Setup:

    • Set up a series of reactions in separate microcentrifuge tubes. To each tube, add the protein solution.

    • Add the calculated volume of the this compound stock solution to each corresponding tube while gently vortexing.

    • Include a control reaction with no this compound.

  • Incubation:

    • Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching:

    • Stop the reaction by adding a quenching buffer to consume any unreacted activated esters on the target molecule.

  • Purification:

    • Remove excess this compound and reaction by-products by size-exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the degree of PEGylation for each reaction using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Data Presentation

The results of the optimization experiment should be summarized in a table to facilitate comparison.

Reaction IDProtein Concentration (mg/mL)Molar Excess of this compoundReaction Time (h)Reaction Temperature (°C)Degree of PEGylation (PEG/protein)Product Yield (%)
155225
2510225
3520225
4550225
5 (Control)50225

This table is a template. Researchers should populate it with their experimental data.

Visualizing the Workflow

The following diagram illustrates the logical workflow for determining the optimal molar excess of this compound.

molar_excess_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Selection start Define Target Degree of PEGylation calc_protein Calculate Moles of Target Molecule start->calc_protein calc_excess Calculate Volumes for a Range of Molar Excesses (e.g., 5x, 10x, 20x, 50x) calc_protein->calc_excess prep_peg Prepare this compound Stock Solution prep_peg->calc_excess run_reactions Perform Parallel Reactions with Varying Molar Ratios calc_excess->run_reactions quench Quench Reactions run_reactions->quench purify Purify Conjugates quench->purify analyze Analyze Degree of PEGylation (e.g., SDS-PAGE, MS, HPLC) purify->analyze evaluate Evaluate Activity and Yield of Conjugates analyze->evaluate select Select Optimal Molar Excess evaluate->select

Caption: Workflow for determining the optimal molar excess of this compound.

Conclusion

The systematic determination of the optimal molar excess of this compound is a critical step in developing well-characterized and effective bioconjugates. By carefully considering the factors that influence the reaction and by performing a systematic optimization as described in this protocol, researchers can achieve the desired degree of PEGylation, leading to conjugates with improved therapeutic potential. The provided workflow and data logging table offer a structured approach to this essential process in drug development and bioconjugation research.

References

Attaching m-PEG10-amine to Liposomal Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomal formulations have emerged as a leading platform for drug delivery, offering advantages such as enhanced bioavailability, reduced toxicity, and the potential for targeted delivery. Surface modification of liposomes with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve their in vivo performance. PEGylation creates a hydrophilic layer on the liposome surface, which sterically hinders the binding of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time.[1]

This application note provides detailed protocols for the attachment of methoxy-PEG10-amine (m-PEG10-amine), a short-chain amine-terminated PEG, to liposomal formulations. The terminal amine group of this compound serves as a versatile reactive handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules. This targeted approach aims to increase the accumulation of the therapeutic payload at the site of action, thereby improving efficacy and reducing off-target side effects. The protocols outlined below cover liposome preparation by the thin-film hydration method, post-insertion of a carboxylated PEG-lipid for subsequent amine coupling, and the final conjugation of a targeting ligand to the amine-functionalized liposome surface using carbodiimide chemistry.

Data Presentation

The following tables summarize typical physicochemical properties of liposomes at different stages of the functionalization process. It is important to note that the specific values can vary depending on the lipid composition, buffer conditions, and the nature of the conjugated ligand. The data presented here is a composite representation from literature for liposomes with similar characteristics.

Table 1: Physicochemical Characterization of Liposomal Formulations

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Bare Liposomes (HSPC:Chol)105.2 ± 3.10.08 ± 0.02-5.2 ± 1.5[2]
PEGylated Liposomes (HSPC:Chol:DSPE-PEG2000)110.5 ± 4.50.11 ± 0.03-15.8 ± 2.1[2]
Carboxyl-Functionalized Liposomes (HSPC:Chol:DSPE-PEG2000-COOH)112.1 ± 3.80.12 ± 0.04-31.92 ± 1.8[3]
Amine-Functionalized Liposomes (Post this compound conjugation)~115~0.13-20 to -25 (estimated)
Peptide-Conjugated Liposomes125.4 ± 5.20.15 ± 0.05-13.45 ± 2.3[3]

Note: Data for "Amine-Functionalized Liposomes" is an estimation based on the expected charge modification.

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol (Chol)

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve HSPC and cholesterol (e.g., in a 55:40 molar ratio) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for HSPC).

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gently rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • For a more uniform size distribution, subject the MLV suspension to at least 10 extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Ensure the extruder is maintained at a temperature above the lipid phase transition temperature.

  • The resulting unilamellar vesicles (liposomes) should be stored at 4°C.

Protocol 2: Post-Insertion of DSPE-PEG-COOH for Surface Functionalization

This protocol describes the incorporation of carboxyl-terminated PEG-lipids into pre-formed liposomes. This is a necessary step to provide a reactive group for the subsequent attachment of this compound.

Materials:

  • Pre-formed liposomes (from Protocol 1)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH)

  • PBS, pH 7.4

  • Water bath

Procedure:

  • Prepare a micellar solution of DSPE-PEG2000-COOH in PBS (pH 7.4) at a concentration that will result in the desired final molar percentage in the liposomes (typically 1-5 mol%).

  • Add the DSPE-PEG2000-COOH micellar solution to the pre-formed liposome suspension.

  • Incubate the mixture in a water bath at a temperature slightly above the phase transition temperature of the liposomal lipids (e.g., 60°C) for 1 hour with gentle stirring.

  • Allow the mixture to cool to room temperature.

  • Remove unincorporated DSPE-PEG2000-COOH by dialysis against PBS (pH 7.4) using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-14 kDa).

Protocol 3: Conjugation of this compound to Carboxylated Liposomes

This protocol details the covalent attachment of this compound to the carboxyl groups on the surface of the PEGylated liposomes using EDC/NHS chemistry.

Materials:

  • Carboxyl-functionalized liposomes (from Protocol 2)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Dialysis membrane (e.g., 10-14 kDa MWCO)

Procedure:

  • Exchange the buffer of the carboxyl-functionalized liposomes to Activation Buffer (pH 6.0) using dialysis or a desalting column.

  • Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

  • Activate the carboxyl groups on the liposomes by adding a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the amount of DSPE-PEG2000-COOH incorporated.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Immediately add a 20- to 50-fold molar excess of this compound (dissolved in Conjugation Buffer, pH 7.4) to the activated liposome solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.

  • Purify the this compound functionalized liposomes by dialysis against PBS (pH 7.4) to remove excess reagents and byproducts.

Protocol 4: Characterization of Functionalized Liposomes

1. Size and Zeta Potential:

  • Dilute the liposome suspension in an appropriate buffer (e.g., PBS for size, deionized water for zeta potential).

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Quantification of Surface Amine Groups:

  • The number of accessible amine groups on the liposome surface can be quantified using assays such as the fluorescamine assay. This involves reacting the liposomes with fluorescamine, which forms a fluorescent adduct with primary amines, and measuring the fluorescence intensity.

Visualizations

G cluster_prep Liposome Preparation cluster_peg Surface Functionalization cluster_conj Targeting Ligand Conjugation lipids Lipids (HSPC, Chol) in Organic Solvent film Thin Lipid Film lipids->film Rotary Evaporation mlv Multilamellar Vesicles (MLVs) film->mlv Hydration (PBS) luv Unilamellar Vesicles (LUVs) mlv->luv Extrusion (100 nm) peg_cooh DSPE-PEG-COOH Micelles cooh_lipo Carboxyl-Functionalized Liposomes luv->cooh_lipo peg_cooh->cooh_lipo Post-Insertion (60°C, 1h) amine_lipo Amine-Functionalized Liposomes cooh_lipo->amine_lipo peg_amine This compound peg_amine->amine_lipo EDC/NHS Chemistry targeted_lipo Targeted Liposomes amine_lipo->targeted_lipo ligand Carboxyl-containing Targeting Ligand ligand->targeted_lipo EDC/NHS Chemistry

Caption: Experimental workflow for the preparation and surface functionalization of liposomes.

EPR_Effect cluster_blood Blood Vessel cluster_tumor Tumor Microenvironment cluster_lymph Impaired Lymphatic Drainage (Enhanced Retention) blood_stream PEGylated Liposomes in Circulation tumor_interstitium Accumulated Liposomes in Tumor Interstitium blood_stream->tumor_interstitium Extravasation through Leaky Vasculature (Enhanced Permeability) tumor_cell Tumor Cell tumor_interstitium->tumor_cell Targeted Uptake (Active Targeting)

Caption: The Enhanced Permeability and Retention (EPR) effect for targeted drug delivery.

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG10-amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG10-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yield and other common issues encountered during conjugation experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of an this compound reaction?

The primary application of this compound in bioconjugation is its reaction with an N-hydroxysuccinimide (NHS) ester-activated molecule. The reaction, known as aminolysis, involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2] This reaction is widely used for conjugating PEG linkers to proteins, antibodies, and other molecules.[2][3][4]

Q2: Why is the yield of my this compound conjugation reaction low?

Low yield in this compound conjugation reactions, particularly with NHS esters, is a common problem that can be attributed to several factors. The most frequent causes include:

  • Hydrolysis of the NHS ester: This is the primary competing reaction where the NHS ester reacts with water, rendering it inactive.

  • Suboptimal reaction pH: The reaction is highly pH-dependent.

  • Inappropriate buffer composition: The presence of primary amines in the buffer will compete with the this compound.

  • Degraded or improperly stored reagents: Both this compound and the NHS ester can degrade if not stored correctly.

  • Incorrect molar ratio of reactants: An insufficient excess of this compound can lead to an incomplete reaction.

A systematic approach to troubleshooting these factors is crucial for improving your reaction yield.

Q3: What are the optimal reaction conditions for conjugating this compound to an NHS-activated molecule?

Optimal conditions can vary depending on the specific molecules involved, but a good starting point is:

  • pH: 7.2 - 8.5. A pH of 8.3-8.5 is often considered optimal for balancing the reaction rate and minimizing NHS ester hydrolysis.

  • Temperature: Room temperature (20-25°C) for 30-60 minutes or 4°C overnight. Lower temperatures can help minimize hydrolysis.

  • Buffer: An amine-free buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.

  • Molar Ratio: A 5 to 20-fold molar excess of this compound to the NHS-activated molecule is a common starting point.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your this compound reactions and provides actionable solutions.

Problem 1: Consistently Low or No Product Formation

This is often the most critical issue and usually points to a fundamental problem with the reaction setup or reagents.

Possible Cause 1: Hydrolysis of the NHS Ester

The NHS ester is highly susceptible to hydrolysis, especially at higher pH and temperatures. Once hydrolyzed, it can no longer react with the amine.

  • Solution:

    • Work quickly: Prepare the NHS ester solution immediately before use. Do not store it in an aqueous solution.

    • Control pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Even a slight increase in pH can dramatically decrease the stability of the NHS ester.

    • Optimize Temperature: Consider running the reaction at 4°C overnight to reduce the rate of hydrolysis.

pHHalf-life of NHS Ester in Aqueous Solution
7.0Several hours
8.0~ 1 hour
8.5~ 30 minutes
9.0Minutes

This table provides an approximation of NHS ester stability at different pH values. Actual stability can vary based on the specific NHS ester and buffer conditions.

Possible Cause 2: Inactive this compound or NHS Ester Reagent

Improper storage can lead to the degradation of your reagents.

  • Solution:

    • Proper Storage: Store this compound at -20°C. Store NHS esters desiccated at -20°C and allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use Fresh Reagents: If you suspect degradation, use a fresh batch of reagents.

    • Solvent Quality: Use anhydrous grade DMSO or DMF to dissolve the NHS ester, as degraded solvents can contain amines that will react with the NHS ester.

Possible Cause 3: Incompatible Reaction Buffer

Buffers containing primary amines will compete with your this compound for reaction with the NHS ester.

  • Solution:

    • Use Amine-Free Buffers: Use buffers such as PBS (phosphate-buffered saline), HEPES, or borate buffer.

    • Avoid Tris and Glycine: Do not use buffers containing Tris or glycine. If your protein is in such a buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.

Experimental Workflows and Logical Diagrams

Below are diagrams illustrating the key chemical reaction, a general experimental workflow, and a troubleshooting decision tree.

cluster_reactants Reactants cluster_products Products This compound This compound Amide_bond Molecule-PEG10-conjugate This compound->Amide_bond Nucleophilic Attack NHS_ester Molecule-NHS-ester NHS_ester->Amide_bond NHS_byproduct N-hydroxysuccinimide NHS_ester->NHS_byproduct Leaving Group

Caption: Chemical reaction of this compound with an NHS ester.

A 1. Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) B 2. Dissolve Target Molecule in Buffer A->B C 3. Prepare Fresh this compound and NHS-ester Solutions B->C D 4. Add this compound to Target Molecule Solution C->D E 5. Incubate Reaction (RT for 30-60 min or 4°C overnight) D->E F 6. Quench Reaction (e.g., with Tris or glycine) E->F G 7. Purify Conjugate (e.g., Dialysis, SEC) F->G H 8. Analyze Product (e.g., SDS-PAGE, MS) G->H

Caption: General experimental workflow for this compound conjugation.

decision decision solution solution start Low Yield Observed q1 Is the reaction buffer amine-free and at pH 7.2-8.5? start->q1 s1 Prepare fresh amine-free buffer and verify pH. q1->s1 No q2 Are the this compound and NHS-ester reagents fresh and stored correctly? q1->q2 Yes s1->q2 s2 Use new reagents and ensure proper storage conditions. q2->s2 No q3 Was the NHS-ester solution prepared immediately before use? q2->q3 Yes s2->q3 s3 Always prepare NHS-ester solution fresh. q3->s3 No q4 Is the molar ratio of This compound sufficient? q3->q4 Yes s3->q4 s4 Increase molar excess of This compound (e.g., 20-fold). q4->s4 No end Yield Improved q4->end Yes s4->end

Caption: Troubleshooting decision tree for low yield in reactions.

Experimental Protocols

General Protocol for Conjugation of this compound to an NHS-activated Protein

This protocol provides a general guideline. Optimization of the molar ratio of reactants, reaction time, and temperature may be necessary for your specific application.

Materials:

  • Protein with an activated NHS ester group

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (Amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in the Reaction Buffer. If not, perform a buffer exchange.

    • The recommended protein concentration is 2-10 mg/mL.

  • Prepare the this compound Solution:

    • Equilibrate the this compound vial to room temperature before opening.

    • Prepare a stock solution of this compound in the Reaction Buffer or anhydrous DMSO.

  • Conjugation Reaction:

    • Calculate the required amount of this compound. A 10 to 20-fold molar excess over the protein is a common starting point.

    • Add the calculated amount of the this compound solution to the protein solution.

    • Mix gently and allow the reaction to proceed for 30-60 minutes at room temperature or overnight at 4°C.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess this compound and byproducts using a desalting column or dialysis.

  • Analysis:

    • Analyze the purified conjugate using appropriate methods such as SDS-PAGE to observe the increase in molecular weight and mass spectrometry to confirm the conjugation.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can expose hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While generally a stabilizer, the PEG polymer itself can sometimes induce conformational changes in the protein that lead to aggregation.[1]

  • Poor Reagent Quality: Impurities or the presence of diol in what should be a monofunctional PEG reagent can cause unintended cross-linking.[1]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation. The choice of method depends on the nature of the aggregates (soluble/insoluble) and the level of detail required.

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius.Quantifies soluble aggregates (dimers, oligomers) and monitors the disappearance of the monomer.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.Provides information on the size distribution and polydispersity of particles in solution.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their molecular weight.Can visualize high molecular weight aggregates, especially under non-reducing conditions.
Turbidity Measurement (UV-Vis Spectroscopy) Measures the amount of light scattered by a suspension of particles.A simple and rapid method to monitor the formation of insoluble aggregates.
Visual Inspection Direct observation of the solution.The simplest method to detect visible precipitation or cloudiness.

Troubleshooting Guide

This guide provides solutions to common problems encountered during protein PEGylation.

Problem 1: Visible precipitation or cloudiness in the reaction mixture.

Potential Cause Suggested Solution
Protein concentration is too high. Decrease the protein concentration. Perform small-scale pilot reactions to determine the optimal concentration.
Reaction pH is close to the protein's isoelectric point (pI). Adjust the buffer pH to be at least one pH unit away from the protein's pI to ensure sufficient surface charge and repulsion between molecules.
Rapid addition of PEG reagent. Add the PEG reagent stepwise in smaller aliquots over a period of time to allow for controlled conjugation.
Reaction temperature is too high. Lower the reaction temperature (e.g., to 4°C) to slow down the reaction rate and reduce hydrophobic interactions.

Problem 2: Loss of protein monomer and formation of high molecular weight species observed by SEC-HPLC.

Potential Cause Suggested Solution
Intermolecular cross-linking by bifunctional PEG. If using a bifunctional PEG, consider switching to a monofunctional PEG reagent. If a bifunctional linker is necessary, optimize the PEG-to-protein molar ratio to favor intramolecular modification.
Disulfide bond formation. For proteins with free cysteines, consider adding a reducing agent like DTT or TCEP to the buffer (if compatible with the PEGylation chemistry). For thiol-specific PEGylation, excluding oxygen can help prevent intermolecular disulfide formation.
Unfavorable buffer conditions. Screen different buffer systems and pH values to find the optimal conditions for your specific protein.

Problem 3: Low yield of PEGylated protein and significant unreacted protein.

Potential Cause Suggested Solution
Inefficient PEGylation reaction. Optimize the PEG-to-protein molar ratio, reaction time, and temperature. A "design of experiments" (DoE) approach can be useful for this.
Deactivation of PEG reagent. Ensure the PEG reagent is fresh and has been stored under appropriate conditions (e.g., protected from moisture).
Incorrect pH for the chosen chemistry. Ensure the reaction pH is optimal for the specific PEGylation chemistry being used (e.g., pH 7-9 for NHS esters, pH 8.5-9.5 for epoxides).

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol outlines a method for identifying the optimal buffer pH and composition to minimize aggregation during PEGylation.

  • Prepare a stock solution of your protein at a concentration 2-fold higher than the final desired reaction concentration.

  • Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) and compositions (e.g., phosphate, Tris, histidine).

  • In a 96-well plate or microcentrifuge tubes, mix the protein stock solution with each buffer in a 1:1 ratio.

  • Incubate the samples under the intended PEGylation reaction temperature for a set period.

  • Analyze each sample for aggregation using a suitable method such as DLS or turbidity measurement.

  • Select the buffer system that shows the minimal amount of aggregation for your PEGylation reaction.

Protocol 2: Stepwise Addition of PEG Reagent

This protocol describes a method for adding the PEG reagent in a controlled manner to reduce the risk of aggregation.

  • Prepare your protein solution in the optimized buffer at the desired concentration and temperature.

  • Prepare a stock solution of the activated PEG reagent.

  • Instead of adding the entire volume of the PEG stock solution at once, divide it into several smaller aliquots (e.g., 4-5).

  • Add the first aliquot of the PEG reagent to the protein solution and allow it to react for a specific period (e.g., 15-30 minutes).

  • Repeat step 4 until all aliquots have been added.

  • Allow the reaction to proceed for the desired total reaction time.

  • Analyze the reaction mixture for the degree of PEGylation and the presence of aggregates.

Use of Stabilizing Excipients

The addition of stabilizing excipients to the reaction buffer can be a highly effective strategy to prevent protein aggregation.

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for sugars, 5-20% (v/v) for glycerolPreferential exclusion, increases protein stability.
Amino Acids Arginine, Glycine, Proline50-250 mMSuppresses non-specific protein-protein interactions.
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents adsorption to surfaces.

Visualizing Workflows and Mechanisms

PEGylation_Troubleshooting_Workflow start Start PEGylation Reaction observe_agg Observe Aggregation? (Visual, DLS, etc.) start->observe_agg analyze_reaction Analyze PEGylation Efficiency (SEC-HPLC, SDS-PAGE) observe_agg->analyze_reaction No troubleshoot Troubleshooting Steps observe_agg->troubleshoot Yes no_agg No yes_agg Yes success Successful PEGylation analyze_reaction->success optimize_conditions Optimize Reaction Conditions (Temp, pH, Concentration) troubleshoot->optimize_conditions add_excipients Add Stabilizing Excipients (Sugars, Amino Acids) troubleshoot->add_excipients modify_peg_addition Modify PEG Addition (Stepwise, Slower Rate) troubleshoot->modify_peg_addition re_evaluate Re-run Reaction optimize_conditions->re_evaluate add_excipients->re_evaluate modify_peg_addition->re_evaluate re_evaluate->observe_agg

Caption: A workflow for troubleshooting protein aggregation during PEGylation.

Aggregation_Prevention_Mechanisms cluster_causes Causes of Aggregation cluster_solutions Prevention Strategies Intermolecular Cross-linking Intermolecular Cross-linking Monofunctional PEG Monofunctional PEG Intermolecular Cross-linking->Monofunctional PEG Counteracted by Hydrophobic Interactions Hydrophobic Interactions Stabilizing Excipients Stabilizing Excipients Hydrophobic Interactions->Stabilizing Excipients Shielded by Electrostatic Imbalance Electrostatic Imbalance Optimize pH Optimize pH Electrostatic Imbalance->Optimize pH Balanced by Stable PEGylated Protein Stable PEGylated Protein Monofunctional PEG->Stable PEGylated Protein Stabilizing Excipients->Stable PEGylated Protein Optimize pH->Stable PEGylated Protein

References

Technical Support Center: Optimizing m-PEG10-amine Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG10-amine conjugation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their protein PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to proteins?

The optimal pH for this compound conjugation depends on the reactive group on the PEG molecule and the desired site of attachment on the protein. For the common N-hydroxysuccinimide (NHS) ester-activated PEGs, the reaction with primary amines (the N-terminus and lysine residues) is most efficient in a pH range of 7.2 to 8.5.[1] Reactions can be faster at higher pH values, such as 9.0, but this also significantly increases the rate of hydrolysis of the PEG-NHS ester, which can reduce conjugation efficiency.[2]

For applications requiring selective PEGylation of the N-terminal amine, PEG-aldehyde derivatives can be used. This reaction is typically carried out at a lower pH, around 5.0 to 6.0, which takes advantage of the lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine residues.[3][4]

Q2: Which buffer system should I use for the conjugation reaction?

It is critical to use a non-amine-containing buffer to prevent the buffer from competing with the protein for the PEG reagent.[5] Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate buffer

  • Carbonate/Bicarbonate buffer

Avoid using buffers that contain primary amines, such as Tris or glycine.

Q3: My conjugation efficiency is low. What are the possible causes and how can I troubleshoot this?

Low conjugation efficiency is a common issue. The troubleshooting guide below provides a systematic approach to identifying and resolving the problem. Key factors to investigate include the reactivity of your PEG reagent, the availability of reactive sites on your protein, and the optimization of reaction conditions, particularly pH.

Q4: How can I determine the degree of PEGylation of my protein?

Several analytical techniques can be used to characterize your PEGylated protein and determine the extent of modification:

  • SDS-PAGE: A successful PEGylation will result in a visible increase in the molecular weight of the protein, observed as a band shift compared to the unmodified protein.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase (RP) HPLC can separate un-PEGylated, mono-PEGylated, and multi-PEGylated species, allowing for quantification.

  • Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the PEGylated protein, confirming the number of attached PEG chains.

Troubleshooting Guide: Low Conjugation Efficiency

This guide addresses common problems encountered during this compound protein conjugation.

Problem Possible Cause Recommended Solution
Low or no PEGylation Inactive PEG Reagent: The NHS ester on the PEG is sensitive to moisture and can hydrolyze over time.Store the PEG reagent under desiccated conditions at the recommended temperature (-20°C). Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare the PEG solution immediately before use and avoid making stock solutions for long-term storage.
Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the specific PEG chemistry.For NHS-ester PEGylation, ensure the pH is between 7.2 and 8.5. For N-terminal specific PEGylation with PEG-aldehyde, maintain the pH between 5.0 and 6.0. Verify the pH of your buffer immediately before starting the reaction.
Presence of Competing Amines: The buffer system (e.g., Tris, glycine) or other components in the reaction mixture contain primary amines.Exchange the protein into an amine-free buffer such as PBS, HEPES, or Borate buffer using dialysis or a desalting column.
Insufficient Free Amines on the Protein: The primary amines on the protein surface may be sterically hindered or involved in internal salt bridges, making them inaccessible.Consider a mild denaturation step to expose more reactive sites, but be cautious as this may affect protein activity. Alternatively, explore PEGylating at a different site if your protein has accessible cysteines (thiol-reactive PEG chemistry) or carboxyl groups.
Precipitation during reaction Poor Solubility of PEGylated Protein: As the degree of PEGylation increases, the protein's properties can change, sometimes leading to precipitation.Optimize the molar ratio of PEG to protein to avoid over-PEGylation. You can also screen different buffer conditions or add excipients that may improve the solubility of the conjugate.
High Polydispersity (mixture of different PEGylated species) Reaction Time and Temperature: The reaction may be proceeding too quickly or for too long, leading to a mixture of products.Optimize the reaction time and temperature. Running the reaction at 4°C instead of room temperature can slow down the reaction rate, allowing for better control. Perform time-course experiments to find the optimal incubation period.
Molar Ratio of PEG to Protein: A high molar excess of the PEG reagent can lead to multiple PEG chains attaching to a single protein molecule.Titrate the molar ratio of PEG to protein to achieve the desired degree of PEGylation. Start with a 10- to 20-fold molar excess and adjust as needed based on analytical results.

Experimental Protocols

Protocol 1: General m-PEG-NHS Ester Conjugation

This protocol describes a general method for conjugating an m-PEG-NHS ester to a protein.

Materials:

  • Protein of interest

  • m-PEG-NHS ester

  • Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the reaction buffer using a desalting column or dialysis.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary depending on the protein.

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by dialysis or using a desalting column.

Protocol 2: N-terminal Specific Conjugation with m-PEG-aldehyde

This protocol is for the selective PEGylation of the N-terminal α-amino group of a protein.

Materials:

  • Protein of interest

  • m-PEG-aldehyde

  • Reaction buffer (e.g., 100 mM sodium acetate or 100 mM sodium phosphate, pH 5.0-6.0)

  • Sodium cyanoborohydride (NaBH3CN)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Exchange the protein into the reaction buffer (pH 5.0-6.0).

  • Reaction Setup: In the reaction buffer, combine the protein, a 5- to 10-fold molar excess of m-PEG-aldehyde, and 20 mM sodium cyanoborohydride.

  • Incubation: Stir the reaction mixture overnight at room temperature or 4°C.

  • Purification: Purify the PEGylated protein from unreacted reagents using a desalting column or dialysis.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein Protein Solution Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7.2-8.5) Protein->Buffer_Exchange Mix Mix Protein and PEG Reagent Buffer_Exchange->Mix PEG_Reagent Prepare m-PEG-NHS (in DMSO/DMF) PEG_Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purification (Dialysis/SEC) Quench->Purify Analyze Analysis (SDS-PAGE, HPLC, MS) Purify->Analyze Final_Product Purified PEGylated Protein Analyze->Final_Product

Caption: Experimental workflow for m-PEG-NHS ester conjugation to proteins.

Reaction_Mechanism cluster_conditions Reaction Conditions Protein Protein-NH2 (Lysine or N-terminus) Conjugate Protein-NH-CO-O-PEG (Stable Amide Bond) Protein->Conjugate Nucleophilic Attack PEG_NHS m-PEG-O-CO-NHS (m-PEG-NHS Ester) PEG_NHS->Conjugate pH pH 7.2 - 8.5 Buffer Amine-free Buffer NHS_byproduct N-hydroxysuccinimide Conjugate->NHS_byproduct Release

Caption: Reaction of m-PEG-NHS with a primary amine on a protein.

Troubleshooting_Tree Start Low Conjugation Efficiency Check_Reagents Check PEG Reagent (Fresh? Stored correctly?) Start->Check_Reagents Check_Protein Check Protein (Sufficient free amines?) Start->Check_Protein Check_Conditions Check Reaction Conditions Start->Check_Conditions Sol_Reagents Use fresh, properly stored PEG reagent. Check_Reagents->Sol_Reagents No Sol_Protein Consider mild denaturation or alternative chemistry. Check_Protein->Sol_Protein No Check_pH Is pH optimal (7.2-8.5 for NHS)? Check_Conditions->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Sol_pH Adjust buffer pH. Check_pH->Sol_pH No Check_Ratio Is PEG:Protein ratio optimized? Check_Buffer->Check_Ratio Yes Sol_Buffer Exchange to PBS, HEPES, etc. Check_Buffer->Sol_Buffer No Sol_Ratio Titrate molar ratio. Check_Ratio->Sol_Ratio No

Caption: Troubleshooting decision tree for low PEGylation efficiency.

References

Technical Support Center: Purification of Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted m-PEG10-amine from experimental samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the most common and effective purification methods.

Method Selection and Comparison

Choosing the appropriate purification method is critical for obtaining a high-purity sample of your PEGylated biomolecule. The primary methods for removing small molecules like unreacted this compound are Dialysis and Size Exclusion Chromatography (SEC). A third, less common method is precipitation. The best choice depends on factors such as the size of your biomolecule, required purity, sample volume, and available equipment.

Decision-Making Workflow for Method Selection

start Start: Reaction Mixture (Bioconjugate + Unreacted this compound) q_size Is the biomolecule significantly larger than this compound (MW ~471.58 Da)? start->q_size dialysis Dialysis q_size->dialysis Yes sec Size Exclusion Chromatography (SEC) q_size->sec Yes precipitation Precipitation (Alternative) q_size->precipitation Alternative q_dilution Is sample dilution a concern? dialysis->q_dilution end Purified Bioconjugate dialysis->end q_speed Is speed a critical factor? sec->q_speed sec->end precipitation->end q_dilution->dialysis No q_dilution->sec Yes q_speed->dialysis No q_speed->sec Yes

Caption: Decision workflow for selecting a purification method.

Table 1: Comparison of Purification Methods for Removing Unreacted this compound

FeatureDialysisSize Exclusion Chromatography (SEC)Precipitation
Principle Size-based separation via a semi-permeable membrane.[1]Separation based on hydrodynamic volume as molecules pass through a porous resin.[2]Differential solubility in the presence of a precipitating agent.
Advantages - Gentle on biomolecules- High sample recovery- Simple setup- High resolution- Fast separation- Can be automated- Potentially rapid- Can concentrate the sample
Disadvantages - Time-consuming (can take overnight)[3] - Can lead to sample dilution- Risk of product loss with improper MWCO- Can dilute the sample- Requires specialized equipment (chromatography system)- Potential for non-specific binding to the column- Risk of denaturing the biomolecule- May not be universally applicable- Optimization can be challenging
Typical Purity Good to ExcellentExcellentVariable
Sample Volume Wide range (µL to L)Limited by column size (typically µL to mL)Wide range

Troubleshooting Guides

Dialysis Troubleshooting
ProblemPossible CauseRecommended Solution
Unreacted this compound still present after dialysis Incorrect Molecular Weight Cut-Off (MWCO) of the membrane. For this compound (MW ~471.58 Da), a dialysis membrane with a low MWCO, such as 1-3 kDa, is necessary to ensure the linker can pass through while retaining the larger biomolecule.[3]Insufficient dialysis time or buffer volume. Dialyze for a longer period (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 200 times the sample volume).[1]
Loss of conjugated biomolecule The biomolecule is passing through the membrane. Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule (generally, the MWCO should be at least half the molecular weight of the molecule to be retained).Non-specific binding to the membrane. Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose).
Sample volume has significantly increased Osmotic pressure differences. Ensure that the osmolarity of the dialysis buffer is similar to that of the sample.Sample is precipitating in the dialysis tubing/cassette
Size Exclusion Chromatography (SEC) Troubleshooting
ProblemPossible CauseRecommended Solution
Poor separation of this compound and the conjugate Inappropriate column choice. For removing a small linker like this compound from a large protein, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25 or equivalent).Sample volume is too large for the column. The sample volume should not exceed 10-30% of the total column bed volume for optimal resolution.
Low recovery of the conjugated biomolecule Non-specific binding to the column matrix. Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize interactions.The biomolecule is precipitating on the column. Check the solubility of your conjugate in the chosen buffer.
Peak tailing of the this compound Interaction with the stationary phase. The primary amine group on this compound can interact with residual silanol groups on silica-based columns. Consider using a polymer-based column or modifying the mobile phase (e.g., adjusting pH or ionic strength) to minimize these interactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter when choosing a dialysis membrane to remove this compound?

A1: The most critical parameter is the Molecular Weight Cut-Off (MWCO). For a small molecule like this compound (MW ~471.58 Da), a membrane with a low MWCO, typically in the range of 1-3 kDa, is recommended. This ensures that the unreacted linker can efficiently diffuse out of the sample while your larger biomolecule is retained.

Q2: Why is Size Exclusion Chromatography (SEC) often faster than dialysis for removing unreacted this compound?

A2: SEC is an active separation process where the sample is passed through a column under pressure, leading to a rapid separation based on size. Dialysis, on the other hand, is a passive process that relies on diffusion across a membrane, which can take several hours to overnight to reach equilibrium.

Q3: Can I use precipitation to remove unreacted this compound?

A3: While precipitation is a possible method, it is generally less controlled and carries a higher risk of denaturing your biomolecule compared to dialysis or SEC. It would require significant optimization of precipitating agents (e.g., ammonium sulfate, organic solvents) and conditions. For a small, hydrophilic molecule like this compound, achieving selective precipitation can be challenging.

Q4: How can I confirm that all the unreacted this compound has been removed?

A4: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., mass spectrometry, charged aerosol detection) to analyze your purified sample. Comparing the chromatogram of your purified sample to that of the unreacted this compound standard will allow you to confirm its removal.

Q5: What are the potential consequences of not completely removing unreacted this compound?

A5: Residual this compound can interfere with downstream applications by:

  • Affecting the accuracy of concentration determination methods.

  • Competing in subsequent labeling or conjugation reactions.

  • Potentially causing unexpected biological effects in cellular or in vivo studies.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)

This protocol is suitable for the rapid removal of the small this compound linker from a much larger biomolecule.

Workflow for SEC Purification

cluster_0 Column Preparation cluster_1 Sample Processing cluster_2 Analysis equilibration Equilibrate Column (5 column volumes of buffer) load_sample Load Sample (10-30% of column volume) equilibration->load_sample elute Elute with Buffer load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (e.g., A280) collect_fractions->analyze_fractions pool_fractions Pool Fractions with Purified Product analyze_fractions->pool_fractions

Caption: Workflow for SEC purification of a bioconjugate.

Materials:

  • Size exclusion chromatography column (e.g., Sephadex G-25 or similar desalting column)

  • Chromatography system (or manual setup with a column stand)

  • Elution buffer (e.g., Phosphate Buffered Saline - PBS)

  • Reaction mixture containing the bioconjugate and unreacted this compound

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired elution buffer. This removes any storage solution and ensures the column is conditioned for the separation.

  • Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 10-30% of the column bed volume for optimal separation.

  • Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column. Begin collecting fractions immediately. The larger conjugated biomolecule will elute first in the void volume, while the smaller unreacted this compound will be retained longer and elute in later fractions.

  • Fraction Analysis: Analyze the collected fractions for the presence of your biomolecule (e.g., by measuring absorbance at 280 nm for proteins).

  • Pooling Fractions: Pool the fractions containing the purified conjugated biomolecule.

Protocol 2: Removal of Unreacted this compound using Dialysis

This protocol is ideal for removing the small linker from a larger biomolecule when processing time is not a major constraint.

Workflow for Dialysis Purification

start Prepare Dialysis Membrane (e.g., hydrate) load Load Sample into Tubing/Cassette start->load dialyze1 Dialyze in Buffer (e.g., 2-4 hours at 4°C) load->dialyze1 change_buffer1 Change Dialysis Buffer dialyze1->change_buffer1 dialyze2 Continue Dialysis (e.g., 2-4 hours at 4°C) change_buffer1->dialyze2 1st Change change_buffer2 Change Dialysis Buffer dialyze2->change_buffer2 dialyze_final Final Dialysis (e.g., overnight at 4°C) change_buffer2->dialyze_final 2nd Change recover Recover Purified Sample dialyze_final->recover end Purified Bioconjugate recover->end

Caption: Workflow for dialysis purification of a bioconjugate.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)

  • Dialysis buffer (e.g., PBS)

  • Reaction mixture

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.

  • Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase. Securely close the ends of the tubing or the cassette cap.

  • Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.

  • Buffer Exchange: For efficient removal of the unreacted this compound, change the dialysis buffer at least 2-3 times. A typical procedure is to dialyze for 1-2 hours, change the buffer, dialyze for another 1-2 hours, change the buffer again, and then dialyze overnight.

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and transfer the purified sample to a clean tube.

References

Technical Support Center: Characterization of m-PEG10-amine Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of m-PEG10-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the experimental analysis of this product. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format, detailed experimental protocols, and data interpretation aids to ensure accurate and reproducible characterization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a monodisperse polyethylene glycol (PEG) linker containing ten ethylene glycol units, with a methoxy group at one terminus and a primary amine at the other. Its hydrophilic nature enhances the solubility of conjugated molecules in aqueous media. It is commonly used as a linker in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where it connects a targeting moiety to a payload molecule.

Q2: What are the typical purity specifications for this compound?

A2: High-quality this compound is crucial for reproducible results in drug development. The expected purity and common impurity profiles are summarized in the table below.

ParameterSpecificationCommon Impurities/Side Products
Purity (by HPLC/NMR)>95%PEG-diol (HO-PEG10-OH), higher or lower PEGmers (m-PEGn-amine, n≠10)
Molecular Weight471.58 g/mol (C₂₁H₄₅NO₁₀)Varies with PEGmer distribution
AppearanceColorless to pale yellow oilDiscoloration may indicate degradation or impurities.

Q3: Why is the characterization of this compound challenging?

A3: Characterization can be challenging due to several factors. The lack of a strong UV chromophore makes quantification by standard HPLC-UV difficult. Its polydispersity, even if minimal in high-quality reagents, can lead to peak broadening in chromatography. Furthermore, the repeating ethylene glycol units can produce complex NMR spectra, and its interaction with certain chromatography stationary phases can lead to distorted peak shapes.[1]

Section 2: Troubleshooting Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: I see unexpected small peaks flanking the main PEG signal in my ¹H NMR spectrum. Are these impurities?

A1: Not necessarily. These are often ¹³C satellite peaks resulting from the coupling between protons and the naturally abundant ¹³C isotope (1.1%).[2] For polymers with many repeating units, the intensity of these satellites can become significant and be mistaken for impurities.[2][3]

  • Troubleshooting Steps:

    • Verify Coupling Constant: The ¹H-¹³C coupling constant for PEGs is typically around 140 Hz. Check if the separation of the satellite peaks from the main peak corresponds to this value at your spectrometer's field strength.[2]

    • Run at a Different Field Strength: The distance of the satellite peaks from the main peak in Hz will remain constant, but their chemical shift difference (in ppm) will change with the spectrometer's magnetic field. Impurity peaks will not show this behavior.

    • ¹³C-Decoupled Experiment: Run a ¹H NMR experiment with ¹³C decoupling. The satellite peaks will disappear if they are due to ¹H-¹³C coupling.

Q2: The hydroxyl proton signal in my NMR spectrum is broad and its chemical shift is inconsistent. How can I get a reliable integral?

A2: The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration, temperature, and the presence of water.

  • Troubleshooting Steps:

    • Use DMSO-d₆ as the solvent: In deuterated dimethyl sulfoxide (DMSO-d₆), the hydroxyl proton of PEG often appears as a distinct triplet around 4.56 ppm, which does not shift or broaden significantly with changes in concentration or water content. This allows for more reliable integration to quantify any diol impurity.

NMR_Troubleshooting start Unexpected peaks in ¹H NMR spectrum q1 Are peaks symmetrical around main PEG signal? start->q1 a1_yes Likely ¹³C satellites q1->a1_yes Yes a1_no Potential Impurity q1->a1_no No verify Verify by running ¹³C-decoupled spectrum a1_yes->verify Characterization_Workflow sample This compound Sample nmr ¹H and ¹³C NMR sample->nmr hplc RP-HPLC-ELSD/CAD sample->hplc ms ESI-MS sample->ms structure Structure Confirmation (¹H, ¹³C shifts) nmr->structure purity Purity Assessment (Peak Area %) hplc->purity identity Identity Confirmation (m/z) ms->identity

References

Technical Support Center: Enhancing the Solubility of m-PEG10-amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for solubility challenges encountered with m-PEG10-amine conjugates.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate has precipitated out of my aqueous buffer. What are the likely causes?

A1: Precipitation of this compound conjugates is a common issue that can arise from several factors:

  • Hydrophobicity of the Conjugated Molecule: While the this compound linker enhances hydrophilicity, a highly hydrophobic drug or protein can overwhelm this effect, leading to poor overall solubility in aqueous solutions.[1]

  • pH of the Solution: If your conjugate contains ionizable groups, the pH of the buffer is critical. For instance, if the conjugated molecule has a carboxylic acid group, a pH at or below its pKa will cause it to be protonated, reducing its polarity and solubility.[1] Conversely, basic groups may be less soluble at higher pH.

  • High Concentration: You may be exceeding the solubility limit of your conjugate, causing it to precipitate.[1]

  • "Salting Out": High salt concentrations in the buffer can decrease the solubility of your conjugate.[1]

  • Temperature: Temperature can influence solubility, with some conjugates being more soluble at lower or higher temperatures. Abrupt temperature changes can also induce precipitation.

  • Aggregation: The conjugate may be forming insoluble aggregates due to conformational changes or exposed hydrophobic regions.[2]

Q2: I observe aggregation of my conjugate immediately after the conjugation reaction. Why is this happening and how can I prevent it?

A2: Aggregation post-conjugation is often due to:

  • Conformational Changes: The covalent attachment of the this compound linker can disrupt the native three-dimensional structure of a protein, exposing hydrophobic patches that can interact and cause aggregation.

  • Incorrect pH: A suboptimal pH during the conjugation reaction can alter the surface charge of the protein, reducing electrostatic repulsion between molecules and promoting aggregation.

  • High Concentrations: High concentrations of either the protein or the PEG reagent increase the likelihood of intermolecular interactions, leading to aggregation.

  • Over-labeling: The attachment of too many PEG chains can alter the protein's isoelectric point and net charge, reducing its solubility.

To prevent aggregation, consider the following:

  • Optimize Molar Ratio: Titrate the molar ratio of the this compound to your molecule to find the optimal balance between conjugation efficiency and aggregation.

  • Control pH: Maintain the reaction buffer at an optimal pH for both the reaction and the stability of your molecule. For amine-reactive conjugations, a pH of 7.2-8.5 is common, but may need to be adjusted based on the protein's stability.

  • Lower Concentrations: Perform the conjugation reaction at a lower concentration of your protein (<5 mg/mL is a good starting point).

  • Use Stabilizing Excipients: Additives like L-Arginine (e.g., 50 mM) or glycerol (e.g., 5-10% v/v) to the reaction buffer can help maintain protein stability and prevent aggregation.

  • Control Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the reaction and potential aggregation.

Q3: Can I use organic co-solvents to dissolve my this compound conjugate?

A3: Yes, using a water-miscible organic co-solvent is a standard approach if your conjugate is highly hydrophobic. Common co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

It is crucial to start with a small percentage of the co-solvent (e.g., 1-5%) and gradually increase it as needed, ensuring it is compatible with your downstream applications.

Troubleshooting Guides

Problem: Poor Solubility of Lyophilized this compound Conjugate Powder
Possible Cause Troubleshooting Step Expected Outcome
Hydrophobic nature of the conjugated molecule 1. Attempt to dissolve the powder in a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) first. 2. Add the desired aqueous buffer dropwise to the organic solution while vortexing.The conjugate dissolves in the organic solvent and remains in solution upon addition of the aqueous buffer.
pH-dependent solubility 1. Suspend the powder in a small amount of deionized water. 2. While stirring, add a dilute acidic or basic solution dropwise to adjust the pH. For molecules with acidic groups, increase the pH; for basic groups, decrease the pH. 3. Once dissolved, add your desired buffer to reach the final concentration and pH.The conjugate dissolves as the pH is adjusted to a range where the ionizable groups are charged and more soluble.
Aggregation upon reconstitution 1. Reconstitute the powder in a buffer containing stabilizing excipients like L-Arginine (50 mM) or glycerol (5-10%). 2. Use a gentle mixing method (e.g., slow pipetting) instead of vigorous vortexing. 3. A brief, gentle sonication can help break up small aggregates.The conjugate dissolves without forming visible aggregates, resulting in a clear solution.
Problem: Conjugate Precipitates During or After Purification
Possible Cause Troubleshooting Step Expected Outcome
Buffer incompatibility during purification 1. Ensure the purification buffer (e.g., for Size Exclusion Chromatography) has a pH that maintains the solubility of the conjugate. 2. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) or a stabilizing excipient to the purification buffer.The conjugate remains soluble throughout the purification process and in the final collected fractions.
High concentration in elution fractions 1. Pool fractions containing the conjugate and immediately dilute them with a suitable buffer. 2. If concentration is necessary, use a method that allows for buffer exchange into a formulation buffer that enhances stability (e.g., tangential flow filtration).The conjugate remains in solution after purification and concentration steps.
Temperature sensitivity 1. Perform all purification steps at a controlled temperature (e.g., 4°C) if the conjugate is prone to aggregation at room temperature.The conjugate is successfully purified without precipitation or aggregation.

Quantitative Data Summary

Table 1: Effect of Co-solvents on the Solubility of Poorly Soluble Drugs

Drug Co-solvent System Solubility Enhancement Reference
SimvastatinSolid dispersion with PEG 6000Increased from 8.74 µg/mL to 24.83 µg/mL
LopinavirWater:PEG 400 (20:80 v/v)Significant increase in solubility compared to water alone
Tipredane (corticosteroid)PEG 400, propylene glycol, and waterAchieved required 0.1% w/w solubility

Table 2: Influence of PEG Molecular Weight on Drug Solubility in Solid Dispersions

Drug PEG Molecular Weight Observation Reference
Simvastatin6000, 12000, 20000Higher PEG molecular weight resulted in higher phase solubility.
Celecoxib3000 vs 4000Lower viscosity of PEG 3000 led to a faster rate of amorphization at a target temperature.

Experimental Protocols

Protocol 1: General Method for Solubilizing a Hydrophobic this compound Conjugate
  • Initial Dissolution in Organic Co-solvent:

    • Weigh a small amount of the lyophilized this compound conjugate powder.

    • Add a minimal volume of a water-miscible organic solvent (e.g., DMSO) to the powder to create a concentrated stock solution (e.g., 10-20 mg/mL). Gently vortex or pipette to dissolve.

  • Dilution into Aqueous Buffer:

    • Slowly add the desired aqueous buffer (e.g., PBS, pH 7.4) to the organic stock solution dropwise while gently mixing.

    • Avoid adding the organic solution directly to the buffer, as this can cause precipitation.

  • Final Formulation:

    • If necessary, include stabilizing excipients such as L-Arginine (final concentration 50 mM) or glycerol (final concentration 5-10%) in the final aqueous buffer to prevent aggregation.

    • Verify the final pH of the solution and adjust if needed.

Protocol 2: Shake-Flask Method for Determining Aqueous Solubility
  • Sample Preparation:

    • Add an excess amount of the lyophilized this compound conjugate powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours using a shaker or rotator to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

    • Alternatively, filter the suspension through a 0.22 µm filter that is compatible with your conjugate and does not cause non-specific binding.

  • Quantification:

    • Carefully collect the supernatant or filtrate.

    • Quantify the concentration of the dissolved conjugate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Comparison:

    • Compare the measured solubility to that of the unconjugated molecule, determined using the same method.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_solubilization Solubilization cluster_analysis Analysis start Lyophilized This compound Conjugate co_solvent Add minimal organic co-solvent (e.g., DMSO) start->co_solvent Step 1 stock_solution Concentrated Stock Solution co_solvent->stock_solution add_buffer Add aqueous buffer dropwise with mixing stock_solution->add_buffer Step 2 final_solution Final Solubilized Conjugate Solution add_buffer->final_solution analysis Downstream Application or Characterization final_solution->analysis Step 3

Caption: Workflow for solubilizing hydrophobic this compound conjugates.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Conjugate Precipitation Observed cause1 Hydrophobicity start->cause1 cause2 Incorrect pH start->cause2 cause3 High Concentration start->cause3 cause4 Aggregation start->cause4 sol1 Use Co-solvents cause1->sol1 sol2 Adjust pH cause2->sol2 sol3 Dilute Sample cause3->sol3 sol4 Add Stabilizers cause4->sol4

References

Technical Support Center: Controlling the Degree of PEGylation with m-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of PEGylation using m-PEG10-amine. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for protein PEGylation?

A1: this compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal methoxy group and a terminal primary amine group, containing ten ethylene glycol units.[1][2] Since proteins are also rich in amine groups (at the N-terminus and on lysine residues), this compound must first be chemically activated or modified to create a reactive group that can form a stable covalent bond with the amines on a protein.[3][4] This is typically a two-stage process:

  • Activation of this compound: The terminal amine of this compound is reacted with a homobifunctional crosslinker to convert it into an amine-reactive species. A common method is to convert it to an N-hydroxysuccinimide (NHS) ester.[3]

  • Conjugation to Protein: The resulting activated PEG reagent is then reacted with the target protein, where it forms stable amide bonds with the primary amines on the protein surface.

Q2: How can I control the number of PEG chains attached to my protein (the degree of PEGylation)?

A2: The degree of PEGylation is a critical quality attribute and can be controlled by carefully optimizing several reaction parameters. The most influential factors include:

  • Molar Ratio: The molar ratio of the activated PEG reagent to the protein is the primary determinant of the extent of PEGylation. Increasing the molar excess of the PEG reagent will generally result in a higher degree of PEGylation.

  • Reaction pH: The pH of the reaction buffer affects the reactivity of the primary amines on the protein. N-terminal amines have a lower pKa (around 7.6-8.0) than the ε-amino groups of lysine residues (pKa ~10.0). Performing the reaction at a lower pH (e.g., pH 7-8) can favor modification of the N-terminus, while higher pH values (pH 8-9) will increase the reactivity of lysine residues, leading to a higher degree of PEGylation.

  • Reaction Time and Temperature: The reaction should be allowed to proceed for a sufficient duration to achieve the desired level of conjugation, but extended reaction times can lead to over-PEGylation or protein degradation. Reactions are often performed at room temperature or 4°C to maintain protein stability.

  • Protein Concentration: Higher protein concentrations can sometimes favor intermolecular cross-linking if a di-activated PEG species is present, though this is less of a concern when starting with a mono-functional this compound.

Q3: How do I determine the degree of PEGylation after the reaction?

A3: Several analytical techniques can be used to characterize the PEGylated product and determine the degree of PEGylation. A combination of methods is often recommended for a comprehensive analysis.

  • SDS-PAGE: This is a simple and rapid method to qualitatively assess PEGylation. PEGylated proteins will exhibit a significant increase in their apparent molecular weight, migrating slower than the unmodified protein.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, PEGylated species will elute earlier than the native protein. SEC can be used to separate and quantify the different PEGylated forms (mono-, di-, multi-PEGylated) and any remaining un-PEGylated protein.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide the most accurate determination of the molecular weight of the conjugates. The mass difference between the native protein and the PEGylated species directly reveals the number of attached PEG chains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG methylene protons to that of specific protein protons.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low PEGylation Yield 1. Inefficient activation of this compound: The conversion to an amine-reactive species (e.g., NHS ester) was incomplete. 2. Hydrolysis of activated PEG: The activated PEG (e.g., NHS ester) is sensitive to moisture and can hydrolyze in aqueous buffers, rendering it non-reactive. 3. Incorrect pH for conjugation: The reaction pH is suboptimal for the reactivity of the target amine groups on the protein. 4. Presence of competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris buffer) that compete with the protein for the activated PEG.1. Verify activation: Confirm the successful conversion of this compound to the activated form using an appropriate analytical method (e.g., MS) before proceeding with the protein conjugation. 2. Use freshly prepared activated PEG: Dissolve the activated PEG reagent in a dry, aprotic solvent (e.g., DMSO, DMF) immediately before adding it to the reaction buffer. Avoid preparing stock solutions for long-term storage. 3. Optimize and verify pH: Ensure the pH of your reaction buffer is within the optimal range for your target amines (typically pH 7.2-8.5 for NHS esters). 4. Use a non-amine buffer: Switch to a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) or borate buffer.
High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) 1. Molar ratio of activated PEG to protein is too high: A large excess of the PEG reagent increases the likelihood of multiple sites being modified. 2. Multiple reactive sites on the protein have similar accessibility and reactivity. 3. Reaction time is too long. 1. Optimize stoichiometry: Systematically decrease the molar ratio of activated PEG to protein. Perform a series of small-scale reactions with varying ratios to find the optimal condition for mono-PEGylation. 2. Adjust reaction pH: Lowering the pH (e.g., towards 7.0) can increase the selectivity for the N-terminal amine over lysine residues. 3. Monitor reaction over time: Perform a time-course experiment and analyze aliquots at different time points (e.g., 30 min, 1h, 2h, 4h) to determine the optimal reaction duration that maximizes the desired product.
Protein Aggregation / Precipitation 1. Protein instability under the chosen reaction conditions (pH, temperature). 2. High concentration of organic solvent: The solvent used to dissolve the activated PEG (e.g., DMSO) can denature the protein if its final concentration in the reaction mixture is too high.1. Screen buffer conditions: Test different buffers or additives (e.g., stabilizers like arginine or glycerol) to improve protein stability. Perform the reaction at a lower temperature (e.g., 4°C). 2. Minimize organic solvent: Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. Add the activated PEG solution to the protein solution slowly with gentle mixing.
Loss of Biological Activity 1. PEG chain is attached at or near the protein's active site, causing steric hindrance. 2. The reaction conditions have denatured the protein. 1. Change PEGylation strategy: If random lysine PEGylation is causing inactivation, try to achieve more site-specific modification by targeting the N-terminus at a lower pH. 2. Protect the active site: During the PEGylation reaction, add a substrate or a competitive inhibitor to the reaction mixture to shield the active site from modification. 3. Confirm protein integrity: Use biophysical methods (e.g., Circular Dichroism) to assess the protein's secondary and tertiary structure after PEGylation and after exposure to the reaction conditions without the PEG reagent.

Data Presentation

Table 1: Effect of Molar Ratio on the Degree of PEGylation of rhG-CSF

This table summarizes the effect of the molar ratio of methoxy polyethylene glycol propionaldehyde (mPEG-ALD) to recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF) on the yield of different PEGylated species after a 2-hour reaction.

PEG MW (kDa)Molar Ratio (mPEG-ALD : Protein)Unmodified Protein (%)mono-PEGylated (%)di-PEGylated (%)High MW Species (%)
103:1385840
105:1108640
203:1356050
205:1128440
303:1425530
305:1158230

Data adapted from Bouhaouala-Zahar et al., International Journal of Biological Macromolecules, 2018. This data illustrates that increasing the molar ratio from 3:1 to 5:1 significantly increases the yield of the mono-PEGylated product.

Experimental Protocols

Protocol 1: Activation of this compound to m-PEG10-NHS ester

This protocol describes the conversion of amine-terminated PEG to an amine-reactive NHS ester using EDC and NHS.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

Procedure:

  • Dissolve this compound in anhydrous DCM or DMF.

  • In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in the Reaction Buffer.

  • Add the EDC/NHS solution to the this compound solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes.

  • The activated m-PEG10-NHS ester is now ready for conjugation. It is recommended to use it immediately.

Protocol 2: PEGylation of a Model Protein (e.g., BSA)

This protocol outlines the conjugation of the activated m-PEG10-NHS ester to a protein.

Materials:

  • Activated m-PEG10-NHS ester solution (from Protocol 1)

  • Model Protein (e.g., Bovine Serum Albumin - BSA) at 5-10 mg/mL

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

  • Prepare a solution of the protein in the Reaction Buffer.

  • Calculate the required volume of the activated m-PEG10-NHS ester solution to achieve the desired molar ratio (e.g., 5:1, 10:1, 20:1 PEG:protein).

  • Dissolve the required amount of activated m-PEG10-NHS ester in a minimal volume of anhydrous DMSO immediately before use.

  • Slowly add the activated PEG solution to the protein solution while gently stirring. Ensure the final concentration of DMSO is less than 10%.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

  • Purify the PEGylated protein from excess reagents using Size Exclusion Chromatography (SEC).

Protocol 3: Analysis by SDS-PAGE

Procedure:

  • Prepare an appropriate percentage polyacrylamide gel (e.g., 4-12% gradient gel) to resolve the expected molecular weights.

  • Mix protein samples (unmodified control, crude reaction mixture, purified fractions) with 2X SDS-PAGE sample buffer.

  • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load the samples and a molecular weight marker into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue or a suitable silver stain to visualize the protein bands.

  • PEGylated proteins will appear as bands with a higher apparent molecular weight compared to the unmodified protein.

Protocol 4: Analysis by Size Exclusion Chromatography (SEC)

Procedure:

  • Equilibrate an SEC column (e.g., Agilent AdvanceBio SEC) with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

  • Prepare the PEGylated protein sample by filtering it through a 0.22 µm filter.

  • Inject the sample onto the SEC column.

  • Monitor the elution profile using a UV detector at 280 nm.

  • Higher molecular weight species (more PEGylated) will elute earlier than lower molecular weight species. The peak areas can be integrated to determine the relative abundance of each species.

Protocol 5: Analysis by MALDI-TOF Mass Spectrometry

Procedure:

  • Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).

  • Mix the PEGylated protein sample with the matrix solution.

  • Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry.

  • Acquire the mass spectrum in the appropriate mass range using a MALDI-TOF mass spectrometer, typically in linear mode for large molecules.

  • Calculate the degree of PEGylation by subtracting the mass of the unmodified protein from the masses of the observed peaks in the PEGylated sample spectrum. The mass difference should correspond to integer multiples of the mass of the m-PEG10 moiety.

Visualizations

PEGylation_Workflow cluster_activation Stage 1: Activation of this compound cluster_conjugation Stage 2: Protein Conjugation cluster_analysis Stage 3: Purification & Analysis A This compound B Add EDC and NHS in Anhydrous Solvent A->B C Activated m-PEG10-NHS ester B->C E Add Activated PEG (Control Molar Ratio) C->E Use Immediately D Target Protein in Reaction Buffer (pH 7.4) D->E F Incubate (RT or 4°C) E->F G Quench Reaction F->G H Crude PEGylated Protein G->H I Purification (SEC) H->I J Characterization I->J N Pure PEGylated Protein I->N K SDS-PAGE J->K L SEC Analysis J->L M Mass Spectrometry J->M

Caption: Workflow for controlling the degree of PEGylation with this compound.

Troubleshooting_Tree Start Low PEGylation Yield? CheckActivation Was this compound activation confirmed? Start->CheckActivation Yes Sol_Stoichiometry Solution: Increase molar ratio of activated PEG to protein. Start->Sol_Stoichiometry No CheckReagents Are activated PEG and buffers fresh? CheckActivation->CheckReagents Yes Sol_Activate Solution: Verify activation of This compound via MS. CheckActivation->Sol_Activate No CheckpH Is reaction pH correct (7.2-8.5)? CheckReagents->CheckpH Yes Sol_Fresh Solution: Use freshly prepared activated PEG and non-amine buffers. CheckReagents->Sol_Fresh No CheckStoichiometry Is molar ratio optimized? CheckpH->CheckStoichiometry Yes Sol_pH Solution: Verify and adjust the pH of the reaction buffer. CheckpH->Sol_pH No Success Yield Improved CheckStoichiometry->Success Yes Sol_Activate->CheckReagents Sol_Fresh->CheckpH Sol_pH->CheckStoichiometry Sol_Stoichiometry->CheckActivation

Caption: Troubleshooting decision tree for low PEGylation yield.

References

m-PEG10-amine stability in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG10-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer systems and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and reactivity of this compound, it is crucial to store it under the proper conditions. Upon receipt, the product should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1] For optimal stability, it is also recommended to store the container under an inert atmosphere, such as argon or nitrogen.[2] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation inside the container, which can lead to hydrolysis of the PEG derivative.[1]

Q2: How should I prepare solutions of this compound?

A2: It is best practice to prepare solutions of this compound fresh for each experiment to minimize potential degradation in aqueous buffers.[3] The reagent is soluble in water and many organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[4] When preparing a stock solution in an organic solvent, ensure the solvent is anhydrous to prevent hydrolysis. For aqueous solutions, use a non-amine-containing buffer at the desired pH.

Q3: Which buffer systems are recommended for working with this compound?

A3: The choice of buffer is critical for the stability of this compound and the success of subsequent conjugation reactions. Recommended buffers for PEGylation reactions include phosphate-buffered saline (PBS), HEPES, and borate buffers at a pH range of 7-9. It is imperative to avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the amine group on the this compound for reaction with your target molecule.

Q4: What factors can affect the stability of this compound in a buffer solution?

A4: Several factors can influence the stability of this compound in solution:

  • pH: The pH of the buffer can affect the protonation state of the terminal amine group. For conjugation reactions, the amine should be in its unprotonated, nucleophilic form, which is favored at neutral to slightly basic pH.

  • Temperature: Elevated temperatures can accelerate the degradation of the polyethylene glycol (PEG) backbone through oxidation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the PEG chain. It is advisable to use degassed buffers and minimize the exposure of the solution to air.

  • Light: Exposure to light, particularly UV light, can also promote the degradation of PEG compounds.

  • Metal Ions: Trace amounts of metal ions can catalyze the oxidative degradation of PEGs.

Q5: How can I assess the stability of my this compound solution?

A5: The stability of an this compound solution can be monitored by analyzing the sample over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method, typically using a reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) column, can be used to quantify the amount of intact this compound and detect the formation of any degradation products.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Low or no conjugation efficiency Degraded this compound: Improper storage or handling has led to the degradation of the reagent.Ensure this compound is stored at -20°C, protected from light and moisture. Always warm the vial to room temperature before opening. Prepare solutions fresh before each use.
Incorrect buffer: Use of a buffer containing primary amines (e.g., Tris, glycine) is competing with the conjugation reaction.Switch to a non-amine-containing buffer such as PBS, HEPES, or borate at a pH of 7-8.
Incorrect pH: The pH of the reaction buffer is too low, leading to protonation of the amine group and reduced nucleophilicity.Adjust the pH of the reaction mixture to the optimal range for amine reactivity (typically pH 7-8).
Inconsistent experimental results Variability in this compound solution: Using a stock solution that has been stored for an extended period or has undergone multiple freeze-thaw cycles.Prepare fresh this compound solutions for each experiment. If a stock solution must be used, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.
Oxidative degradation of PEG: Exposure of the buffer solution to oxygen and light over time.Use degassed buffers and protect solutions from light, especially during long incubation periods. Purging the container with an inert gas like argon or nitrogen can also minimize oxidation.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound: The PEG backbone may be degrading, leading to the formation of smaller PEG fragments, aldehydes, or carboxylic acids.Analyze the sample using LC-MS to identify the mass of the unknown peaks and confirm if they are PEG-related degradation products. Review storage and handling procedures to minimize degradation.

Stability of this compound in Different Buffer Systems

While specific quantitative data for the stability of this compound in various buffers is not extensively published, general principles of PEG stability can be applied. The primary degradation pathway for the PEG backbone is through oxidation, which can be influenced by temperature, light, oxygen, and the presence of metal ions. The stability of the terminal amine group is primarily affected by pH and its reactivity with components in the buffer.

The following table provides a qualitative summary of the expected stability of this compound in commonly used buffer systems.

Buffer System pH Range Expected Stability Comments
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Good Commonly used for bioconjugation reactions. Provides a stable pH environment.
HEPES 6.8 - 8.2Good A non-coordinating buffer that is suitable for many biological applications.
Borate 8.0 - 10.2Moderate Can be used for reactions requiring a more basic pH. However, higher pH can increase the rate of hydrolysis of some molecules.
MES 5.5 - 6.7Moderate to Poor At this acidic pH, the amine group will be protonated, rendering it less reactive for conjugation. The PEG backbone itself is generally stable at this pH.
Acetate 3.6 - 5.6Poor The amine group will be fully protonated. Not recommended for conjugation reactions.
Tris 7.5 - 9.0Not Recommended Contains a primary amine that will compete with this compound in conjugation reactions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffer

This protocol outlines a general method for evaluating the stability of this compound in a chosen buffer system using RP-HPLC.

1. Materials:

  • This compound

  • Selected buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with UV detector

  • C18 HPLC column

2. Preparation of Solutions:

  • This compound Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen buffer to a final concentration of 1 mg/mL. Prepare this solution fresh.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

3. Stability Study Setup:

  • Aliquot the this compound stock solution into several vials.

  • Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 40°C).

  • Protect all samples from light.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition for analysis.

4. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Inject the samples from each time point and condition.

5. Data Analysis:

  • Integrate the peak area of the intact this compound.

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.

Visualizations

StabilityFactors cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Loss_of_Reactivity Loss_of_Reactivity pH->Loss_of_Reactivity Protonation Temperature Temperature Degradation Degradation Temperature->Degradation Oxidation Oxygen Oxygen Oxygen->Degradation Oxidation Light Light Light->Degradation Photodegradation Buffer_Composition Buffer_Composition Buffer_Composition->Loss_of_Reactivity Competitive Reaction mPEG10_Amine mPEG10_Amine mPEG10_Amine->Degradation mPEG10_Amine->Loss_of_Reactivity

Caption: Factors influencing the stability of this compound in solution.

ExperimentalWorkflow Start Start Prepare_Solution Prepare this compound in Buffer Start->Prepare_Solution Incubate Incubate under Test Conditions Prepare_Solution->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data_Analysis Quantify Degradation Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an this compound stability study.

References

troubleshooting inconsistent results in PEGylation experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PEGylation experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the PEGylation of proteins and other molecules.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific problems you may encounter.

Low PEGylation Efficiency or Incomplete Reaction

Q1: My PEGylation reaction has a low yield. What are the potential causes and how can I improve it?

A1: Low yield in PEGylation can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical parameters.[3][4]

    • pH: The optimal pH depends on the reactive group on the protein being targeted. For amine PEGylation (targeting lysine residues), a pH range of 7.5-9.0 is common, while for N-terminal PEGylation, a lower pH of around 6.0 may be more specific.[4] For thiol PEGylation (targeting cysteine residues), a pH of 6.5-7.5 is generally preferred.

    • Temperature: While reactions may proceed at room temperature, lower temperatures (e.g., 4°C) can sometimes improve stability and selectivity, albeit at a slower rate. Conversely, slightly elevated temperatures may increase the reaction rate.

    • Reaction Time: Incomplete reactions can occur if the incubation time is too short. Monitor the reaction over time to determine the optimal duration.

  • Incorrect Molar Ratio of PEG to Protein: An insufficient molar excess of the PEG reagent can lead to incomplete conjugation. Conversely, a very high excess can increase the risk of multi-PEGylation. It is advisable to perform a titration experiment to find the optimal ratio.

  • Inactive PEG Reagent: PEG reagents can lose activity due to improper storage or handling. Ensure your PEG reagent is stored according to the manufacturer's instructions, typically in a dry, dark environment and at a low temperature. It is also important to verify the reactivity of the PEG linker before starting the experiment.

  • Protein Stability and Accessibility: The target functional groups on your protein may be inaccessible due to the protein's tertiary structure. Consider performing the reaction under partially denaturing (but reversible) conditions if protein activity can be restored. The stability of the protein under the chosen reaction conditions can also be a limiting factor.

A logical workflow for troubleshooting low PEGylation yield is presented below.

Low_Yield_Troubleshooting Start Low PEGylation Yield Check_Conditions Verify Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Ratio Optimize Molar Ratio (PEG:Protein) Check_Conditions->Check_Ratio Correct Optimize_pH Adjust pH based on target functional group Check_Conditions->Optimize_pH Incorrect Check_Reagent Assess PEG Reagent Activity Check_Ratio->Check_Reagent Correct Titrate_Ratio Perform Molar Ratio Titration Check_Ratio->Titrate_Ratio Incorrect Check_Protein Evaluate Protein Stability & Accessibility Check_Reagent->Check_Protein Active New_Reagent Use a Fresh Batch of PEG Reagent Check_Reagent->New_Reagent Inactive Modify_Buffer Consider Buffer Additives or Denaturants Check_Protein->Modify_Buffer Poor Stability/ Accessibility Success Improved Yield Check_Protein->Success Stable/ Accessible Optimize_pH->Success Optimize_Temp_Time Modify Temperature and Incubation Time Titrate_Ratio->Success New_Reagent->Success Modify_Buffer->Success

Caption: Troubleshooting workflow for low PEGylation yield.

Product Heterogeneity and Polydispersity

Q2: My final product is a heterogeneous mixture of mono-, multi-, and un-PEGylated species. How can I achieve a more homogeneous product?

A2: Product heterogeneity is a common challenge in PEGylation, often resulting from the presence of multiple reactive sites on the protein and the polydispersity of the PEG polymer itself.

Strategies to Improve Homogeneity:

  • Site-Specific PEGylation: This is the most effective way to achieve a homogeneous product.

    • N-terminal PEGylation: By lowering the reaction pH to around 6.0, you can often selectively target the N-terminal alpha-amino group, which typically has a lower pKa than the epsilon-amino groups of lysine residues.

    • Cysteine-Specific PEGylation: If your protein has a free cysteine residue, you can use thiol-reactive PEG reagents (e.g., PEG-maleimide). If not, site-directed mutagenesis can be used to introduce a cysteine at a specific location.

    • Enzymatic PEGylation: Enzymes like transglutaminase can be used to attach PEG to specific glutamine residues.

  • Optimization of Reaction Conditions: For random PEGylation, carefully optimizing the reaction conditions can help control the degree of PEGylation.

    • Molar Ratio: A lower PEG-to-protein molar ratio will favor mono-PEGylation over multi-PEGylation.

    • Reaction Time: Shorter reaction times can limit the extent of the reaction and reduce the formation of higher-order PEGylated species.

  • Purification: Robust purification methods are essential for isolating the desired PEGylated species. Size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are commonly used techniques.

  • Use of Monodisperse PEG: Conventional PEG reagents are polydisperse, meaning they consist of a mixture of polymer chains with different molecular weights. Using monodisperse (or discrete) PEG (dPEG®) can significantly reduce the heterogeneity of the final product.

The following diagram illustrates the relationship between different PEGylation strategies and the resulting product homogeneity.

PEGylation_Strategy_Homogeneity cluster_0 PEGylation Strategy cluster_1 Influencing Factors cluster_2 Product Outcome Random Random PEGylation (e.g., Lysine targeting) Polydisperse_PEG Polydisperse PEG Random->Polydisperse_PEG coupled with Site_Specific Site-Specific PEGylation (e.g., N-terminal, Cys) Monodisperse_PEG Monodisperse PEG Site_Specific->Monodisperse_PEG coupled with Homogeneous Homogeneous Product (Single species) Site_Specific->Homogeneous often results in Heterogeneous Heterogeneous Product (Mixture of species) Polydisperse_PEG->Heterogeneous leads to Monodisperse_PEG->Homogeneous leads to

Caption: Impact of PEGylation strategy on product homogeneity.

Loss of Biological Activity

Q3: My PEGylated protein shows reduced or no biological activity. What could be the reason and how can I mitigate this?

A3: A decrease in biological activity is a potential risk in PEGylation, often caused by the PEG chain sterically hindering the protein's active site or binding domains.

Causes and Mitigation Strategies:

  • PEGylation at or near the Active Site: If the PEG molecule is attached to an amino acid residue that is crucial for the protein's function, a loss of activity is likely.

    • Solution: Employ site-specific PEGylation to direct the attachment of PEG away from the active site. If the active site is known, you can use site-directed mutagenesis to remove reactive amino acids from that region and introduce them elsewhere.

  • Conformational Changes: The attachment of a large PEG polymer can induce conformational changes in the protein, altering its three-dimensional structure and, consequently, its function.

    • Solution: Experiment with different sizes and structures (linear vs. branched) of PEG. Sometimes, a smaller PEG chain can provide the desired pharmacokinetic benefits without significantly impacting the protein's conformation.

  • Over-PEGylation: The attachment of multiple PEG chains can create a dense "shield" around the protein, preventing it from interacting with its substrate or receptor.

    • Solution: Reduce the PEG-to-protein molar ratio and shorten the reaction time to favor mono-PEGylation. Purify the mono-PEGylated species from the reaction mixture.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and parameters that can be used as a starting point for optimizing your PEGylation experiments.

Table 1: General Reaction Conditions for Different PEGylation Chemistries

Target ResiduePEG ChemistryTypical pH RangeTypical Temperature (°C)
Lysine (Amine)NHS Ester7.5 - 9.04 - 25
N-terminus (Amine)Aldehyde (Reductive Amination)5.5 - 7.04 - 25
Cysteine (Thiol)Maleimide6.5 - 7.54 - 25
Cysteine (Thiol)Vinyl Sulfone7.5 - 8.54 - 25

Table 2: Example of PEGylation Optimization Parameters for BSA Nanoparticles

ParameterRange StudiedOptimal Value
PEG Concentration (g/L)2.5 - 32.532.5
Incubation Time (min)10 - 13010
Incubation Temperature (°C)12 - 4227
pH6 - 87

Experimental Protocols

General Protocol for Amine PEGylation using NHS-Ester Chemistry

This protocol provides a general workflow for the PEGylation of a protein via its primary amine groups (lysine residues and the N-terminus).

Amine_PEGylation_Protocol Start Start: Protein Solution in Amine-Free Buffer Prepare_Protein 1. Prepare Protein Solution (e.g., in PBS, pH 7.5-8.5) Start->Prepare_Protein Prepare_PEG 2. Prepare PEG-NHS Solution (Dissolve immediately before use) Prepare_Protein->Prepare_PEG Mix 3. Mix Protein and PEG-NHS (Add PEG solution to protein solution) Prepare_PEG->Mix Incubate 4. Incubate Reaction Mixture (e.g., 1-2 hours at room temp or overnight at 4°C) Mix->Incubate Quench 5. Quench the Reaction (Add a small amine-containing molecule, e.g., Tris or glycine) Incubate->Quench Purify 6. Purify the PEGylated Protein (e.g., SEC or IEX) Quench->Purify Analyze 7. Analyze the Product (e.g., SDS-PAGE, SEC-MALS, Mass Spec) Purify->Analyze End End: Purified & Characterized PEGylated Protein Analyze->End

Caption: General experimental workflow for amine PEGylation.

Detailed Steps:

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at the desired pH (typically 7.5-8.5). The protein concentration should be optimized for your specific system.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in the same buffer as the protein. PEG-NHS esters are susceptible to hydrolysis, so prompt use is critical.

  • Reaction Initiation: Add the dissolved PEG-NHS to the protein solution while gently mixing. The molar ratio of PEG to protein should be optimized based on preliminary experiments.

  • Incubation: Allow the reaction to proceed for the desired amount of time and at the appropriate temperature. The optimal conditions will vary depending on the protein and the desired degree of PEGylation.

  • Quenching: Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris or glycine. This will react with any remaining active PEG-NHS.

  • Purification: Remove unreacted PEG, quenching reagent, and separate the different PEGylated species using chromatographic techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis: Characterize the purified product to determine the degree of PEGylation, purity, and retention of biological activity. Techniques such as SDS-PAGE, SEC with multi-angle light scattering (SEC-MALS), and mass spectrometry are commonly used.

References

optimizing reaction time for complete m-PEG10-amine conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG10-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of this compound to your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for achieving a high yield in an this compound conjugation reaction with an NHS ester?

The optimal pH range for the reaction of primary amines, like this compound, with N-hydroxysuccinimide (NHS) esters is typically between 7.0 and 9.0.[1][2][3] Within this range, the primary amine is sufficiently deprotonated to be nucleophilic and effectively attack the NHS ester. It is crucial to use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer.[2][4]

Q2: Why is my conjugation yield low when reacting below pH 7.0?

At acidic pH, primary amines become protonated, forming ammonium ions (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to a significant reduction or complete inhibition of the conjugation reaction.

Q3: I'm observing a rapid loss of my activated PEG reagent at pH values above 8.5. What is happening?

While a more basic pH can increase the rate of the desired PEGylation, it also significantly accelerates the hydrolysis of the NHS ester. This competing reaction consumes the activated PEG reagent, thereby reducing the overall yield of your desired PEGylated product.

Q4: Can I use buffers like Tris or glycine for my this compound conjugation?

No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with your this compound for reaction with the NHS ester, resulting in lower yields and the formation of undesired side products.

Q5: What is a good starting molar excess of this compound for a conjugation reaction?

A 10- to 50-fold molar excess of the PEG reagent over the amine-containing protein is a common starting point. However, for complete conjugation, especially with molecules that have multiple reactive sites, optimization of this ratio is critical. More dilute protein solutions may require a greater molar excess of the PEG reagent to achieve the same level of activation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Incorrect pH: The reaction buffer pH is too low (< 7.0), leading to protonation of the target amine.Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.
Hydrolysis of NHS ester: The reaction buffer pH is too high (> 8.5) or the reaction time is too long, causing significant hydrolysis of the activated molecule.Lower the reaction pH to the 7.5-8.0 range and consider reducing the reaction time. Perform a time-course experiment to determine the optimal reaction duration.
Presence of competing nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into a non-amine-containing buffer like PBS or HEPES.
Inactive reagents: The this compound or the activated molecule has degraded due to improper storage or handling.Use fresh reagents and ensure they are stored under the recommended conditions, typically at -20°C with a desiccant for moisture-sensitive compounds.
Incomplete Reaction / Multiple PEGylation Products Insufficient molar excess of PEG: The amount of this compound is not enough to drive the reaction to completion.Increase the molar excess of this compound. A 20-fold molar excess is a good starting point for proteins.
Suboptimal reaction time: The reaction has not been allowed to proceed for a sufficient duration.Increase the incubation time. Typical reaction times are 30-60 minutes at room temperature or 2-4 hours at 4°C. For complete conjugation, longer times may be necessary, but this should be balanced against the risk of hydrolysis.
Steric hindrance: The target amine group on the molecule is not easily accessible.Consider using a longer PEG spacer to overcome steric hindrance. You can also try adjusting the pH, as this can sometimes induce conformational changes in proteins that expose reactive sites.
Precipitation of the Protein/Molecule High concentration of organic solvent: The stock solution of the activated molecule (if dissolved in DMSO or DMF) is too concentrated.Keep the final volume of the organic solvent in the reaction mixture to a minimum, ideally not exceeding 10%.
Protein instability at the reaction pH: The chosen pH is not optimal for the stability of your specific protein.Perform a buffer screen to identify a pH that maintains both protein stability and good reaction kinetics.

Data Summary Table

The following table summarizes the key parameters influencing the reaction between an amine and an NHS ester.

ParameterRecommended Range/ConditionRationale & Key Considerations
pH 7.0 - 9.0 (Optimal: 7.2 - 8.5)Balances amine nucleophilicity and NHS ester hydrolysis. Below pH 7, the amine is protonated and non-reactive. Above pH 9, hydrolysis of the NHS ester predominates.
Molar Ratio (PEG:Molecule) 10- to 50-fold excessA higher molar excess can drive the reaction towards completion, but may lead to multiple PEGylations if several reactive sites are available.
Reaction Time 30-60 min at RT; 2-4 hours at 4°CLonger reaction times can increase yield but also increase the risk of NHS ester hydrolysis. Optimization is key.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can slow down both the conjugation and hydrolysis reactions, providing better control. Room temperature offers faster kinetics.
Buffer Type PBS, HEPES, Bicarbonate/CarbonateMust be free of primary amines to avoid competing reactions.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an NHS-Activated Molecule

This protocol provides a general method for the conjugation of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS-activated molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Prepare Reagents:

    • Equilibrate this compound and the NHS-activated molecule to room temperature before opening their containers.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Dissolve the NHS-activated molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the solution of the NHS-activated molecule.

    • Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess this compound and byproducts using an appropriate chromatography method, such as SEC.

  • Analysis:

    • Analyze the purified product to confirm conjugation and assess purity using techniques like SDS-PAGE, HPLC, or mass spectrometry.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_quench 3. Quenching cluster_purify 4. Purification & Analysis prep_peg Dissolve this compound in DMSO/DMF reaction Add this compound to molecule solution (2h @ RT or O/N @ 4°C) prep_peg->reaction prep_mol Dissolve NHS-activated molecule in Reaction Buffer (pH 7.5) prep_mol->reaction quench Add Quenching Buffer (e.g., Tris-HCl) reaction->quench purify Purify conjugate (e.g., SEC) quench->purify analysis Analyze product (SDS-PAGE, HPLC, MS) purify->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Solutions start Low/Incomplete Conjugation check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Is buffer non-amine based? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_ratio Is molar ratio (PEG:Molecule) >10? check_buffer->check_ratio Yes change_buffer Buffer Exchange check_buffer->change_buffer No increase_ratio Increase Molar Ratio check_ratio->increase_ratio No increase_time Increase Reaction Time check_ratio->increase_time Yes

References

dealing with steric hindrance in m-PEG10-amine labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during m-PEG10-amine labeling experiments, with a particular focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal primary amine group. The "10" indicates that it has ten ethylene glycol units. Its primary application is in bioconjugation, where it is used to PEGylate proteins, peptides, and other molecules.[1][2] This process can improve the therapeutic properties of a molecule by increasing its solubility, stability, and circulation half-life, while potentially reducing its immunogenicity.[1] The amine group allows for covalent attachment to various functional groups on the target molecule.[1]

Q2: What is the most common reaction for labeling with this compound?

A2: The most common method for labeling with this compound involves the reaction of its primary amine with an N-hydroxysuccinimide (NHS) ester-activated molecule.[2] This reaction forms a stable amide bond. The this compound itself can also be conjugated to molecules containing carboxylic acid groups after activation of the carboxylate.

Q3: What is steric hindrance in the context of this compound labeling?

A3: Steric hindrance refers to the spatial obstruction that prevents the reactive amine of this compound from accessing the target functional group on a molecule. This can be due to the target site being buried within the three-dimensional structure of a protein or shielded by other bulky chemical groups. The PEG chain itself can also sometimes contribute to steric hindrance, especially in crowded molecular environments.

Q4: What are the common indicators that steric hindrance is affecting my labeling reaction?

A4: Common signs of steric hindrance include:

  • Low conjugation efficiency: The yield of the PEGylated product is significantly lower than expected.

  • Incomplete reaction: Even with an excess of the labeling reagent, a significant portion of the target molecule remains unlabeled.

  • Lack of site-specificity: The labeling occurs at more accessible, unintended sites on the molecule.

  • Precipitation of the conjugate: This can occur if PEGylation alters the protein's properties, leading to aggregation.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Steric Hindrance at the Target Site The reactive group on your target molecule is not accessible to the this compound.
1. Optimize Linker Length: Consider using a PEG linker with a longer chain (e.g., m-PEG12, m-PEG24) to provide greater reach to the hindered site. 2. Use Branched PEG Linkers: Branched PEGs can sometimes offer better shielding and may have different conformational flexibility, potentially allowing access to hindered sites. 3. Change Conjugation Chemistry: If targeting a specific amino acid is difficult, consider switching to a different reactive group on your PEG linker that targets a more accessible residue.
Suboptimal Reaction pH The pH of the reaction buffer is critical for the reactivity of the primary amine on this compound and the stability of the activated species (e.g., NHS ester). For NHS ester reactions, a pH that is too low will result in protonated, non-reactive amines, while a pH that is too high will lead to rapid hydrolysis of the NHS ester.
1. Optimize pH: For NHS ester reactions, the optimal pH range is typically 7.2-8.5. It is recommended to perform small-scale reactions at different pH values within this range to determine the optimal condition for your specific molecule.
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for reaction with activated esters like NHS esters.
1. Use Amine-Free Buffers: Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your protein is in an amine-containing buffer, perform a buffer exchange before the labeling reaction.
Inactive Reagents The this compound or the activated molecule may have degraded due to improper storage or handling. NHS esters are particularly sensitive to moisture.
1. Use Fresh Reagents: Prepare solutions of activated esters immediately before use. Ensure this compound has been stored correctly at -20°C.
Inadequate Molar Ratio of Reactants An insufficient excess of the labeling reagent may lead to an incomplete reaction.
1. Optimize Molar Ratio: For labeling proteins with an activated PEG-NHS ester, a 10- to 20-fold molar excess of the PEG reagent is a common starting point. However, this may need to be optimized for your specific application.
Problem 2: Lack of Site-Specificity
Possible Cause Recommended Solution
Multiple Reactive Sites with Similar Accessibility If your target molecule has multiple potential labeling sites with similar reactivity and accessibility, a mixture of products will be formed.
1. pH Optimization for N-terminal Labeling: For proteins, the N-terminal alpha-amine generally has a lower pKa than the epsilon-amines of lysine residues. Performing the reaction at a lower pH (around 7.0) can favor labeling at the N-terminus. 2. Site-Directed Mutagenesis: If a specific labeling site is desired, you can use site-directed mutagenesis to introduce a uniquely reactive amino acid (like cysteine for thiol-reactive PEG linkers) at the desired location and remove other reactive sites.
Steric Hindrance Favoring More Exposed Sites Steric hindrance at the intended target site may prevent labeling, leading to preferential reaction at more exposed, unintended sites.
1. Use a Longer PEG Linker: A longer PEG chain may be able to reach the intended, more hindered site.

Quantitative Data Summary

The following tables provide representative data on how reaction conditions can influence the efficiency of NHS ester-based PEGylation. The exact efficiencies will vary depending on the specific molecules being conjugated.

Table 1: Effect of pH on NHS Ester-PEG Conjugation Efficiency

Reaction pHRelative Conjugation Efficiency (%)Notes
6.520-30Amine groups are largely protonated and less reactive.
7.460-70Good balance between amine reactivity and NHS ester stability.
8.385-95Optimal pH for many NHS ester reactions, maximizing amine reactivity.
9.050-60Increased rate of NHS ester hydrolysis competes with the conjugation reaction.

Table 2: Effect of Molar Ratio of PEG-NHS Ester to Protein on Degree of Labeling

Molar Ratio (PEG:Protein)Average Number of PEGs per Antibody
5:11-2
10:12-4
20:14-6
50:1>6 (potential for aggregation)

Experimental Protocols

Detailed Protocol for Labeling an Antibody with an m-PEG10-NHS Ester

This protocol describes a general procedure for conjugating an NHS-ester activated m-PEG10 to the primary amines (lysine residues and N-terminus) of an antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • m-PEG10-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0).

  • m-PEG10-NHS Ester Solution Preparation:

    • Allow the vial of m-PEG10-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the m-PEG10-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.

  • Conjugation Reaction:

    • Calculate the required volume of the m-PEG10-NHS ester solution to achieve the desired molar excess (a 20-fold molar excess is a good starting point).

    • Add the calculated volume of the m-PEG10-NHS ester solution to the antibody solution while gently stirring. The final concentration of DMSO in the reaction mixture should not exceed 10% to avoid denaturation of the antibody.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted m-PEG10-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated antibody from unreacted PEG and byproducts using a size-exclusion chromatography column.

  • Analysis:

    • Analyze the purified PEGylated antibody using SDS-PAGE to visualize the increase in molecular weight.

    • Use HPLC and/or mass spectrometry to determine the degree of PEGylation and the distribution of PEGylated species.

Visualizations

Steric_Hindrance_Concept cluster_0 Scenario 1: Accessible Site cluster_1 Scenario 2: Steric Hindrance Molecule_A Target Molecule Site_A Reactive Site PEG_A This compound PEG_A->Site_A Successful Labeling Molecule_B Target Molecule Site_B Reactive Site Hindrance Steric Blockage PEG_B This compound PEG_B->Site_B Labeling Fails

Caption: Conceptual diagram of steric hindrance preventing this compound labeling.

Troubleshooting_Workflow start Low Conjugation Yield q1 Is the reaction pH optimal (7.2-8.5 for NHS esters)? start->q1 a1_no Adjust pH and repeat reaction q1->a1_no No q2 Is an amine-free buffer being used? q1->q2 Yes a1_no->q1 a2_no Perform buffer exchange and repeat reaction q2->a2_no No q3 Is the molar excess of This compound sufficient? q2->q3 Yes a2_no->q2 a3_no Increase molar excess (e.g., 20-50x) and repeat q3->a3_no No q4 Steric hindrance suspected? q3->q4 Yes a3_no->q3 a4_yes Consider alternative strategies: - Longer PEG linker - Branched PEG linker - Site-directed mutagenesis q4->a4_yes Yes end Successful Labeling q4->end No

Caption: Troubleshooting workflow for low yield in this compound labeling.

References

Technical Support Center: Purification Strategies for Polydisperse PEGylated Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polydisperse PEGylated products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated products using various chromatography and filtration techniques.

Size-Exclusion Chromatography (SEC)
Problem Possible Cause(s) Recommended Solution(s)
Poor Resolution / Peak Broadening Inappropriate column pore size for the hydrodynamic radius of the PEGylated protein.[1][2]Select a column with a pore size appropriate for the size of your PEGylated conjugate. For very large proteins (>200 kDa), columns with 500–1000 Å pores are recommended.[1][2]
High sample viscosity.[3]Dilute the sample with the mobile phase. Aim for a protein concentration below 50 mg/mL.
Suboptimal flow rate.Reduce the flow rate to improve resolution.
Excessive extra-column volume.Minimize the length and diameter of tubing between the injector, column, and detector.
Peak Tailing Secondary interactions between the PEGylated protein and the stationary phase.Increase the ionic strength of the mobile phase (e.g., up to 300 mM NaCl) to minimize ionic interactions. Add a small percentage of an organic solvent (e.g., 10-15% isopropanol) for hydrophobic proteins.
Poorly packed or contaminated column.Perform a column performance test and repack or clean the column according to the manufacturer's instructions.
Low Recovery Adsorption of the protein to the column matrix.Add agents to the mobile phase to reduce non-specific binding, such as detergents or organic solvents (check for compatibility with your protein).
Protein precipitation in the column.Ensure the mobile phase composition maintains protein solubility.
Inaccurate Molecular Weight Estimation Inappropriate calibration standards.Use PEGylated protein standards for calibration rather than non-PEGylated proteins, as the hydrodynamic volume of PEGylated proteins is significantly larger than their molecular weight would suggest.
Ion-Exchange Chromatography (IEX)
Problem Possible Cause(s) Recommended Solution(s)
Poor Binding of PEGylated Protein Incorrect buffer pH relative to the protein's isoelectric point (pI).For anion exchange, the buffer pH should be at least 0.5-1 unit above the pI. For cation exchange, the pH should be at least 0.5-1 unit below the pI.
High ionic strength in the sample.Desalt the sample or dilute it with the starting buffer before loading onto the column.
"Charge shielding" effect of the PEG chains masking the protein's surface charge.This is an inherent property of PEGylated proteins. Optimize other parameters like pH and salt concentration to maximize the remaining charge interactions.
Poor Resolution Between PEGmers Gradient is too steep.Use a shallower salt or pH gradient to improve the separation of species with small charge differences.
Inappropriate ion-exchanger.Select a resin with appropriate ligand density and bead size for high-resolution separations.
Low Recovery Protein is binding too strongly to the resin.For anion exchangers, decrease the buffer pH. For cation exchangers, increase the buffer pH. Increase the ionic strength of the elution buffer.
Protein precipitation on the column.Modify the buffer pH and/or salt conditions to maintain protein stability.
Hydrophobic Interaction Chromatography (HIC)
Problem Possible Cause(s) Recommended Solution(s)
Poor Binding Insufficiently high salt concentration in the binding buffer.Increase the concentration of a high kosmotropic salt (e.g., ammonium sulfate) in the binding buffer.
Poor Resolution Inappropriate resin hydrophobicity.Test resins with different hydrophobic ligands (e.g., butyl, octyl, phenyl) to find the optimal selectivity for your PEGylated protein.
Gradient is too steep.A shallower decreasing salt gradient will improve the resolution of different PEGylated species.
Low Recovery Protein is binding too strongly to the resin.Use a less hydrophobic resin. Add organic solvents or detergents to the elution buffer to reduce hydrophobic interactions. Consider using arginine in the elution buffer to weaken the interaction between the protein and the resin.
Protein denaturation on the hydrophobic surface.This is a risk with HIC. Try different resins and elution conditions to find a milder separation protocol.
Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF)
Problem Possible Cause(s) Recommended Solution(s)
Low Flux / Membrane Fouling High protein concentration leading to increased viscosity and concentration polarization.Optimize the transmembrane pressure (TMP) and feed flow rate.
Incompatible membrane material.Select a membrane material with low protein binding properties (e.g., regenerated cellulose).
Poor Separation of PEGmers Inappropriate Molecular Weight Cut-Off (MWCO) of the membrane.The MWCO should be selected to retain the desired PEGylated species while allowing smaller impurities to pass through. However, TFF is generally not effective for separating species with small size differences.
Low Product Recovery Non-specific binding of the protein to the membrane.Pre-condition the membrane according to the manufacturer's instructions.
Product loss in the permeate.Ensure the MWCO is significantly smaller than the hydrodynamic size of the target PEGylated protein.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to purify polydisperse PEGylated products?

A1: The purification of PEGylated products is challenging due to the heterogeneity of the reaction mixture, which often contains the native protein, unreacted PEG, and multiple PEGylated species (PEGmers) with varying numbers of attached PEG chains. Additionally, for each degree of PEGylation, there can be multiple positional isomers where the PEG is attached to different sites on the protein. These different species often have very similar physicochemical properties, making them difficult to separate.

Q2: Which purification technique is best for separating mono-PEGylated from di- and tri-PEGylated proteins?

A2: Ion-exchange chromatography (IEX) is often the most effective technique for separating proteins based on the degree of PEGylation. The attachment of each neutral PEG chain shields a charged amino acid residue on the protein surface, leading to a change in the net surface charge that can be exploited for separation by IEX.

Q3: How can I remove unreacted PEG from my PEGylated protein sample?

A3: Size-exclusion chromatography (SEC) and tangential flow filtration (TFF) are both effective methods for removing unreacted PEG. SEC separates molecules based on their hydrodynamic radius, and since the PEGylated protein is significantly larger than the unreacted PEG, a good separation can be achieved. TFF with an appropriate molecular weight cut-off (MWCO) membrane will retain the larger PEGylated protein while allowing the smaller unreacted PEG to pass through into the permeate.

Q4: Is it possible to separate positional isomers of a mono-PEGylated protein?

A4: The separation of positional isomers is very challenging but can sometimes be achieved on an analytical scale using high-resolution techniques like reversed-phase chromatography (RPC) or ion-exchange chromatography (IEX). The success of the separation depends on how the position of the PEG chain affects the overall hydrophobicity or surface charge distribution of the protein.

Q5: What is the "charge shielding" effect in the context of PEGylated protein purification?

A5: The "charge shielding" effect refers to the ability of the neutral and hydrophilic PEG chains to mask the charged residues on the surface of the protein. This reduces the overall surface charge of the protein, which is the basis for its separation by ion-exchange chromatography. The extent of charge shielding increases with the number of attached PEG chains.

Q6: When should I consider using Hydrophobic Interaction Chromatography (HIC) for purifying PEGylated proteins?

A6: HIC can be a useful technique, particularly when IEX and SEC do not provide adequate separation. The attachment of PEG can alter the hydrophobicity of a protein, and this change can be exploited for separation. HIC is also a good option for a polishing step in a multi-step purification process.

Quantitative Data Summary

The following tables provide representative quantitative data for the purification of PEGylated proteins using different chromatographic techniques.

Table 1: Size-Exclusion Chromatography (SEC) of a PEGylated Protein

Analyte Retention Time (min) Peak Area (%)
Aggregates~7.21.5
Di-PEGylated Protein~8.312.0
Mono-PEGylated Protein~9.585.0
Native Protein~11.01.5

Note: Retention times are illustrative and will vary depending on the specific protein, PEG size, column, and mobile phase conditions.

Table 2: Ion-Exchange Chromatography (IEX) of a PEGylated Lysozyme

Analyte Elution Salt Concentration (M NaCl) Purity (%)
Di-PEGylated Lysozyme~0.25>95
Mono-PEGylated Lysozyme~0.40>98
Native Lysozyme~0.65>99

Note: Elution concentrations are approximate and depend on the specific protein, PEG, column, and buffer pH.

Table 3: Hydrophobic Interaction Chromatography (HIC) of PEGylated HSA

Fraction Elution Salt Concentration (M (NH₄)₂SO₄) Predominant Species
Flow-through1.25Native HSA
Elution 10.8Mono-PEGylated HSA
Elution 20.4Di- and Tri-PEGylated HSA

Note: This table is based on a membrane HIC process where a decreasing salt gradient is used for elution.

Experimental Protocols

Detailed methodologies for key purification techniques are provided below.

Protocol 1: Size-Exclusion Chromatography (SEC) for Purity Assessment
  • Column: A suitable SEC column with a fractionation range appropriate for the size of the PEGylated protein (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 214 nm or 280 nm.

  • Sample Preparation: Dissolve the PEGylated protein sample in the mobile phase to a concentration of approximately 2.0 mg/mL. Filter the sample through a 0.22 µm filter before injection.

  • Injection Volume: 20 µL.

  • Analysis: Analyze the resulting chromatogram to determine the percentage of aggregates, different PEGylated species, and native protein based on peak area.

Protocol 2: Ion-Exchange Chromatography (IEX) for PEGmer Separation
  • Column: A strong cation or anion exchange column (e.g., TSKgel SP-5PW for cation exchange).

  • Buffer A (Start Buffer): Low ionic strength buffer at a pH that ensures the binding of the target protein (e.g., 20 mM Sodium Phosphate, pH 6.0).

  • Buffer B (Elution Buffer): High ionic strength buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 280 nm.

  • Sample Preparation: Exchange the buffer of the PEGylated protein sample into Buffer A using dialysis or a desalting column.

  • Procedure: a. Equilibrate the column with Buffer A until a stable baseline is achieved. b. Load the prepared sample onto the column. c. Wash the column with Buffer A to remove any unbound material. d. Elute the bound proteins using a linear gradient of 0-100% Buffer B over a specified number of column volumes (e.g., 20 CV). e. Regenerate the column with 100% Buffer B. f. Re-equilibrate the column with Buffer A for the next run.

  • Analysis: Collect fractions during the elution gradient and analyze them by SDS-PAGE or SEC to identify the different PEGylated species.

Protocol 3: Tangential Flow Filtration (TFF) for Buffer Exchange and Unreacted PEG Removal
  • System: A lab-scale TFF system with a suitable pump and reservoir.

  • Membrane: A TFF cassette with a Molecular Weight Cut-Off (MWCO) that is at least 3-5 times smaller than the molecular weight of the mono-PEGylated protein (e.g., 30 kDa MWCO for a 100 kDa PEGylated protein).

  • Diafiltration Buffer: The final formulation buffer for the purified PEGylated protein.

  • Procedure: a. Install the TFF cassette and flush the system with purified water and then with the diafiltration buffer. b. Load the PEGylated protein sample into the reservoir. c. Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer required. d. Perform diafiltration by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. Continue for at least 5-7 diavolumes to ensure complete buffer exchange and removal of unreacted PEG. e. After diafiltration, concentrate the sample to the desired final protein concentration. f. Recover the purified, concentrated PEGylated protein from the system.

Visualizations

Decision Tree for Purification Strategy

G start PEGylation Reaction Mixture capture Capture Step start->capture High concentration & purity sec_unreacted SEC or TFF (Remove Unreacted PEG) start->sec_unreacted Initial Cleanup intermediate Intermediate Purification capture->intermediate Remove bulk impurities polishing Polishing Step intermediate->polishing High resolution separation final_product Purified PEGylated Product polishing->final_product iex_pegmers IEX (Separate PEGmers) sec_unreacted->iex_pegmers hic_isomers HIC or RPC (Separate Isomers/Impurities) iex_pegmers->hic_isomers hic_isomers->final_product

Caption: A decision tree for selecting a multi-step purification strategy for PEGylated products.

General Workflow for PEGylated Product Purification

G reaction PEGylation Reaction quench Quench Reaction reaction->quench initial_purification Initial Purification (e.g., TFF/SEC) quench->initial_purification Remove unreacted PEG high_res_purification High-Resolution Purification (e.g., IEX/HIC) initial_purification->high_res_purification Separate PEGmers formulation Buffer Exchange & Formulation (e.g., TFF) high_res_purification->formulation final_product Final Product formulation->final_product

Caption: A general experimental workflow for the purification of PEGylated products.

References

Technical Support Center: Avoiding Cross-Linking with Bifunctional PEG Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on how to prevent cross-linking caused by bifunctional polyethylene glycol (PEG) impurities during PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are bifunctional PEG impurities and why do they cause cross-linking?

A1: Bifunctional PEG impurities, most commonly PEG diol, are PEG molecules with reactive functional groups at both ends. These impurities can arise during the synthesis of monofunctional methoxy PEG (mPEG), where water contamination can lead to the formation of a diol instead of a methoxy-terminated PEG.[1][2] During a PEGylation reaction, a monofunctional PEG is intended to attach to a single site on a target molecule (e.g., a protein). However, a bifunctional PEG impurity can react with two separate target molecules, creating a covalent "cross-link" between them. This results in the formation of undesirable high-molecular-weight aggregates and dimers.

Q2: What are the consequences of cross-linking in my PEGylation reaction?

A2: Intermolecular cross-linking can lead to several adverse outcomes in your experiment and final product:

  • Formation of Aggregates: Cross-linking leads to the formation of dimers, trimers, and larger aggregates of your target molecule.[]

  • Reduced Yield of Monoconjugate: The desired product, a single PEG chain attached to a single molecule, will be present in a lower yield.

  • Difficult Purification: The resulting mixture of monomers, cross-linked species, and unreacted components can be challenging to separate.[]

  • Altered Biological Activity: Cross-linking can sterically hinder active sites or binding domains of proteins, potentially reducing or eliminating their biological function.

  • Potential for Immunogenicity: The presence of aggregates can increase the immunogenic potential of a biopharmaceutical product.[4]

Q3: How can I detect the presence of bifunctional PEG impurities in my PEG reagent?

A3: It is crucial to assess the purity of your PEG reagent before starting your PEGylation reaction. Several analytical techniques can be used to detect and quantify bifunctional impurities:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is a common method. This technique can separate the more polar PEG diol from the desired monofunctional mPEG.

  • Mass Spectrometry (MS): Both MALDI-TOF and ESI-MS can be used to analyze the PEG reagent. These techniques can identify the presence of PEG species with molecular weights corresponding to the diol impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of methoxy protons to hydroxyl protons, providing a quantitative measure of the diol impurity.

Q4: I'm observing unexpected high-molecular-weight species in my final product. How can I confirm if it's due to cross-linking?

A4: If you observe high-molecular-weight species after your PEGylation reaction, you can use the following techniques to investigate if cross-linking is the cause:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The appearance of peaks corresponding to molecular weights double or triple that of your expected monoconjugate is a strong indicator of cross-linking.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can separate proteins based on their molecular weight. The presence of bands at higher molecular weights than the expected PEGylated product suggests the formation of dimers and larger aggregates.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can analyze the entire reaction mixture and identify peaks corresponding to the masses of cross-linked species.

Troubleshooting Guides

Problem: High levels of aggregates and low yield of the desired monoconjugate.

This is a classic sign of significant cross-linking. Follow this troubleshooting guide to identify and resolve the issue.

The primary suspect for cross-linking is the presence of bifunctional PEG diol impurities in your monofunctional mPEG reagent.

  • Action: Analyze your mPEG reagent using HPLC-ELSD/RI or Mass Spectrometry to quantify the percentage of diol impurity.

  • Recommendation: Whenever possible, use high-purity mPEG reagents with a specified low diol content (typically <1-2%). If your current reagent has a high diol content, consider sourcing a higher purity grade or purifying the reagent before use.

Table 1: Purity of Commercial mPEG Reagents (Illustrative Data)

SupplierGradeStated PurityTypical Diol Impurity (%)
Supplier AStandard>95%2 - 5%
Supplier BHigh Purity>98%< 1.5%
Supplier CGMP Grade>99%< 1%

Note: This table is for illustrative purposes. Always refer to the certificate of analysis provided by your supplier for specific lot purity.

Reaction parameters can influence the extent of cross-linking, especially if bifunctional impurities are present.

  • pH: The pH of the reaction buffer can affect the reactivity of the functional groups on your target molecule. For reactions targeting amine groups (e.g., lysine residues on a protein), a higher pH (typically 7.5-8.5) increases reactivity. However, this can also accelerate the reaction with bifunctional impurities.

    • Action: Perform small-scale pilot reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5) and analyze the products by SEC to determine the optimal pH that maximizes monoconjugate yield while minimizing cross-linking.

Table 2: Effect of pH on Cross-Linking (Illustrative Data)

Reaction pHMonoconjugate Yield (%)Cross-linked Product (%)
7.0655
7.58010
8.08515
8.58220

Note: Optimal pH is protein-dependent and should be determined empirically.

  • Stoichiometry (Molar Ratio of PEG to Protein): Using a large excess of the PEG reagent can drive the reaction towards higher degrees of PEGylation and increase the probability of cross-linking if bifunctional impurities are present.

    • Action: Titrate the molar ratio of mPEG to your target molecule. Start with a lower ratio (e.g., 1:1, 2:1) and gradually increase it. Analyze the products at each ratio to find the sweet spot that gives a good yield of the monoconjugate without excessive cross-linking.

If cross-linking has occurred, the resulting high-molecular-weight species need to be removed.

  • Action: Employ purification techniques that separate based on size.

    • Size Exclusion Chromatography (SEC): This is the most effective method for separating monomers, dimers, and larger aggregates.

    • Ion Exchange Chromatography (IEX): In some cases, IEX can separate PEGylated species, as the PEG chains can shield the protein's surface charges, leading to different elution profiles for mono- and di-conjugated products.

Experimental Protocols

Protocol 1: HPLC-ELSD Method for Detection of PEG Diol Impurity

This protocol provides a general method for the detection of PEG diol in an mPEG sample using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector.

Materials:

  • mPEG sample

  • PEG diol standard (of similar molecular weight)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with ELSD

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the mPEG sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a stock solution of the PEG diol standard at 1 mg/mL in the same solvent.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow: 1.5 L/min

  • Analysis:

    • Inject the PEG diol standard to determine its retention time.

    • Inject the mPEG sample.

    • The PEG diol is more polar and will typically elute earlier than the mPEG.

    • Quantify the percentage of the diol impurity by comparing the peak area of the diol in the sample to a calibration curve generated from the standard.

Protocol 2: Size Exclusion Chromatography for Purification of PEGylated Protein

This protocol outlines a general procedure for separating monomeric PEGylated protein from aggregates and unreacted protein.

Materials:

  • Crude PEGylation reaction mixture

  • SEC column with an appropriate molecular weight range

  • SEC buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC or FPLC system with a UV detector

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the SEC buffer at the desired flow rate.

  • Sample Preparation:

    • Centrifuge the crude PEGylation reaction mixture at 10,000 x g for 10 minutes to remove any large precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatography:

    • Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Elute the sample with the SEC buffer at a constant flow rate.

  • Fraction Collection and Analysis:

    • Monitor the elution profile using the UV detector (typically at 280 nm for proteins).

    • Collect fractions corresponding to the different peaks. High-molecular-weight cross-linked species will elute first, followed by the desired monomeric PEGylated protein, and then the smaller unreacted protein.

    • Analyze the collected fractions by SDS-PAGE or analytical SEC to confirm the purity of each species.

    • Pool the fractions containing the pure monoconjugate.

Visualizations

Crosslinking_Mechanism cluster_0 PEGylation with Monofunctional mPEG cluster_1 Cross-linking with Bifunctional PEG Impurity mPEG Monofunctional mPEG Protein1 Target Molecule mPEG->Protein1 Reaction Product1 Desired Monoconjugate BiPEG Bifunctional PEG Diol Protein2 Target Molecule 1 BiPEG->Protein2 Reaction 1 Protein3 Target Molecule 2 BiPEG->Protein3 Reaction 2 Crosslinked Cross-linked Dimer

Caption: Mechanism of desired PEGylation versus undesirable cross-linking.

Troubleshooting_Workflow Start High MW Species Observed in Product CheckPurity Analyze mPEG Reagent Purity (HPLC/MS) Start->CheckPurity HighDiol High Diol Content (>2%) CheckPurity->HighDiol LowDiol Low Diol Content (<2%) CheckPurity->LowDiol PurifyPEG Source High-Purity mPEG or Purify Reagent HighDiol->PurifyPEG Yes OptimizeReaction Optimize Reaction Conditions (pH, Stoichiometry) LowDiol->OptimizeReaction No ReRun Re-run PEGylation OptimizeReaction->ReRun PurifyPEG->ReRun PurifyProduct Purify Product (SEC) ReRun->PurifyProduct Success Pure Monoconjugate PurifyProduct->Success

Caption: Troubleshooting workflow for cross-linking issues.

Purification_Workflow Start Crude PEGylation Reaction Mixture Centrifuge Centrifuge and Filter Sample Start->Centrifuge SEC Size Exclusion Chromatography (SEC) Centrifuge->SEC CollectFractions Collect Fractions SEC->CollectFractions AnalyzeFractions Analyze Fractions (SDS-PAGE/Analytical SEC) CollectFractions->AnalyzeFractions Pool Pool Pure Monoconjugate Fractions AnalyzeFractions->Pool FinalProduct Purified Monoconjugate Pool->FinalProduct

Caption: Experimental workflow for purification of PEGylated products.

References

improving the efficiency of m-PEG10-amine surface coating

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG10-amine surface coating. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their surface modification workflows and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal primary amine group. The PEG portion consists of ten repeating ethylene glycol units.[1][] This structure imparts hydrophilicity and biocompatibility.[3][4] Its primary applications include:

  • Surface Modification: Creating hydrophilic and bio-inert surfaces on materials like nanoparticles to reduce non-specific protein binding and enhance in vivo stability.[5]

  • Bioconjugation: Acting as a flexible linker to attach biomolecules, such as antibodies or peptides, to surfaces or other molecules.

  • Drug Delivery: Used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Q2: How should I store and handle this compound?

A2: Proper storage is critical to maintain the reactivity of this compound. It is recommended to store the compound at -20°C for long-term storage (months to years) and at 2-8°C or 0-4°C for short-term storage (days to weeks). It is typically shipped at ambient temperature due to its stability over short durations. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can affect its reactivity.

Q3: What functional groups does this compound react with?

A3: The terminal primary amine of this compound is a nucleophile that readily reacts with several functional groups, most commonly:

  • N-Hydroxysuccinimide (NHS) esters: This is a very common and efficient reaction that forms a stable amide bond.

  • Carboxylic acids: In the presence of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), this compound can be coupled to carboxyl groups to form an amide bond.

  • Aldehydes and Ketones: The amine can react with carbonyls to form a Schiff base, which can be further stabilized by reduction to a secondary amine.

Q4: What are the key factors that influence the efficiency of this compound surface coating?

A4: The efficiency of PEGylation is influenced by several factors, including:

  • pH of the reaction buffer: The reaction of amines with NHS esters is most efficient at a pH of 7.0-9.0. For coupling to carboxylic acids using EDC/NHS, a two-step process is often recommended, with the activation step at pH 4.5-7.2 and the subsequent reaction with the amine at pH 7-8.

  • Reaction Time and Temperature: These parameters should be optimized for each specific application. Reactions with NHS esters are often carried out for 30-60 minutes at room temperature or for 2 hours on ice.

  • Molar Ratio of Reactants: A molar excess of the PEG reagent over the amine-containing molecule is generally used to drive the reaction to completion. For protein labeling, a 20-fold molar excess of PEG NHS ester is a common starting point.

  • Buffer Composition: It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated PEG. Phosphate-buffered saline (PBS) is a commonly used buffer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coating Efficiency or No Reaction 1. Inactive this compound: Improper storage leading to degradation.1. Ensure this compound has been stored correctly at -20°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent moisture contamination.
2. Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range for the specific chemistry being used.2. For NHS ester reactions, ensure the pH is between 7.0 and 9.0. For EDC/NHS coupling, use a two-step procedure with the appropriate pH for each step.
3. Competing Amines in Buffer: Use of buffers containing primary amines (e.g., Tris, glycine).3. Use an amine-free buffer such as Phosphate-Buffered Saline (PBS) or MES buffer.
4. Hydrolyzed NHS Ester: If reacting with a surface activated with an NHS ester, the ester may have hydrolyzed.4. Prepare the NHS ester activated surface immediately before introducing the this compound. Do not store activated surfaces in aqueous buffers for extended periods.
Inconsistent Coating Results 1. Variable Reaction Conditions: Inconsistent reaction times, temperatures, or reactant concentrations.1. Standardize all reaction parameters, including time, temperature, and the concentrations of all reagents.
2. Surface Inhomogeneity: The surface being coated is not uniform, leading to patchy coating.2. Ensure the substrate is thoroughly cleaned and has a uniform distribution of reactive sites before starting the coating process.
Poor Solubility of PEGylated Product 1. Insufficient PEGylation: The degree of PEGylation is not high enough to impart the desired solubility.1. Increase the molar excess of this compound during the reaction. Optimize reaction conditions (pH, time, temperature) to favor a higher degree of conjugation.
2. Aggregation during Reaction: The molecule being PEGylated may be prone to aggregation under the reaction conditions.2. Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration. Consider adding stabilizing agents if compatible with the reaction chemistry.

Experimental Protocols

Protocol 1: General Procedure for Coating a Surface with this compound via NHS Ester Chemistry

This protocol describes the covalent attachment of this compound to a surface that has been pre-functionalized with an N-Hydroxysuccinimide (NHS) ester.

Materials:

  • NHS-ester functionalized substrate

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M ethanolamine or hydroxylamine, pH 8.5)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer to the desired concentration. If solubility is an issue, a stock solution can be prepared in a minimal amount of anhydrous DMSO or DMF and then diluted in the reaction buffer.

  • Coating Reaction: Immerse the NHS-ester functionalized substrate in the this compound solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Remove the substrate from the this compound solution and immerse it in the quenching buffer for 15-30 minutes to deactivate any unreacted NHS esters.

  • Washing: Wash the substrate thoroughly with the wash buffer to remove any non-covalently bound this compound and quenching buffer. This can be followed by rinsing with deionized water.

  • Drying and Storage: Dry the coated substrate under a stream of inert gas (e.g., nitrogen or argon) and store it under appropriate conditions.

Protocol 2: Two-Step EDC/NHS Coupling of this compound to a Carboxylated Surface

This protocol is for conjugating this compound to a surface containing carboxylic acid groups.

Materials:

  • Carboxylated substrate

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl; pH 4.5-6.0)

  • Conjugation Buffer (e.g., Phosphate-buffered saline, PBS; pH 7.2-7.4)

  • Quenching Solution (e.g., 1 M ethanolamine or hydroxylamine, pH 8.5)

  • Wash Buffer (e.g., PBS)

Procedure:

  • Activation of Carboxyl Groups: a. Immerse the carboxylated substrate in the Activation Buffer. b. Add EDC and NHS (or Sulfo-NHS) to the buffer. A molar excess of EDC and NHS over the surface carboxyl groups is recommended. c. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Washing (Optional but Recommended): Briefly rinse the substrate with the Conjugation Buffer to remove excess EDC and NHS.

  • Conjugation with this compound: a. Prepare a solution of this compound in the Conjugation Buffer. b. Immerse the activated substrate in the this compound solution. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Remove the substrate and immerse it in the Quenching Solution for 15-30 minutes to deactivate any unreacted NHS esters.

  • Washing: Wash the substrate thoroughly with the Wash Buffer and then with deionized water.

  • Drying and Storage: Dry the coated substrate under a stream of inert gas and store appropriately.

Data Presentation

Table 1: Factors Influencing this compound Coating Efficiency

Parameter Condition Effect on Efficiency Reference
pH 7.0 - 9.0 (for NHS ester reaction)Optimal for efficient amide bond formation.
4.5 - 6.0 (for EDC/NHS activation)Efficient activation of carboxyl groups.
Temperature Room Temperature (20-25°C)Common for NHS ester reactions, typically for 30-60 minutes.
4°CCan be used for longer incubation times (e.g., overnight) to minimize side reactions.
Molar Ratio (PEG:Surface Group) 10 to 50-fold molar excessGenerally recommended to drive the reaction to completion.
Buffer Type Amine-free (e.g., PBS, MES)Essential to prevent competition for reactive sites.

Visualizations

experimental_workflow_nhs cluster_prep Preparation cluster_reaction Coating Reaction cluster_post_reaction Post-Reaction Processing prep_peg Dissolve this compound in Reaction Buffer reaction Incubate Surface with This compound Solution (RT, 2-4h or 4°C, overnight) prep_peg->reaction prep_surface Provide NHS-Ester Functionalized Surface prep_surface->reaction quenching Quench with Ethanolamine/Hydroxylamine reaction->quenching washing Wash with Buffer and DI Water quenching->washing drying Dry under Inert Gas washing->drying

Caption: Workflow for this compound coating via NHS ester chemistry.

experimental_workflow_edc_nhs start Start with Carboxylated Surface activation Activate with EDC/NHS in MES Buffer (pH 4.5-6.0) start->activation wash1 Optional Wash with Conjugation Buffer activation->wash1 conjugation Incubate with this compound in PBS (pH 7.2-7.4) wash1->conjugation quenching Quench with Ethanolamine/Hydroxylamine conjugation->quenching wash2 Wash with Buffer and DI Water quenching->wash2 end This compound Coated Surface wash2->end

Caption: Workflow for two-step EDC/NHS coupling of this compound.

troubleshooting_logic start Low Coating Efficiency? check_reagents Are reagents stored correctly and not expired? start->check_reagents Yes check_reagents->start No, replace reagents check_buffer Is the buffer pH correct and amine-free? check_reagents->check_buffer Yes check_buffer->start No, prepare fresh buffer check_surface Is the surface properly activated (if applicable)? check_buffer->check_surface Yes check_surface->start No, re-activate surface optimize_conditions Optimize reaction time, temperature, and molar ratio. check_surface->optimize_conditions Yes success Coating Efficiency Improved optimize_conditions->success

Caption: Logical flow for troubleshooting low coating efficiency.

References

Validation & Comparative

A Researcher's Guide to Amine-Reactive PEGylation: Comparing m-PEG10-amine and Alternative Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, enhancing the therapeutic properties of biomolecules is a primary objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a leading strategy for improving the stability, solubility, and pharmacokinetic profiles of proteins, peptides, and other therapeutic agents.[1][2] The choice of PEGylation reagent is critical and dictates the efficiency, stability, and functionality of the final conjugate.

This guide provides an objective comparison of m-PEG10-amine, a monofunctional PEG linker, with other common amine-reactive PEGylation reagents. We will delve into their chemical properties, supported by experimental data, and provide detailed protocols for key laboratory procedures.

Understanding this compound

This compound is a discrete PEG linker consisting of a methoxy-capped chain of ten ethylene glycol units with a terminal primary amine.[3][][5] Unlike activated PEGs that directly react with proteins, this compound's terminal amine is used to conjugate with molecules that have been activated with functional groups such as N-hydroxysuccinimide (NHS) esters or carboxylic acids. This makes it a valuable tool in multi-step synthesis, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where a hydrophilic and flexible spacer is required.

Comparative Analysis of Amine-Reactive PEGylation Reagents

The most common targets for PEGylation on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group. A variety of reagents have been developed to specifically react with these primary amines. The following table provides a comparative summary of this compound's application in conjunction with activating groups versus other common amine-reactive PEGylation reagents.

Reagent/Strategy Reactive Group Target Functional Group Optimal Reaction pH Linkage Formed Linkage Stability Key Advantages Key Disadvantages
m-PEG-NHS Ester N-Hydroxysuccinimide EsterPrimary Amines7.0 - 8.5AmideHighHigh reactivity, well-established chemistry.Susceptible to hydrolysis at high pH.
m-PEG-NPC p-nitrophenyl carbonatePrimary Amines8.0 - 9.5Urethane (Carbamate)Very HighForms a highly stable linkage; reaction can be monitored by the release of p-nitrophenol.Generally less reactive than NHS esters.
m-PEG-Aldehyde AldehydePrimary Amines~5.0 - 7.0Secondary Amine (via reductive amination)HighCan be selective for the N-terminus at lower pH.Requires a reducing agent (e.g., sodium cyanoborohydride).
m-PEG-Isothiocyanate IsothiocyanatePrimary Amines8.0 - 9.0ThioureaHighStable linkage formed.Can have slower reaction kinetics.
m-PEG-Carboxylic Acid + EDC/NHS Carboxylic Acid (activated in situ)Primary Amines4.5 - 7.5AmideHighUtilizes common and cost-effective coupling agents.Two-step reaction in one pot; potential for side reactions.
Molecule-NHS + this compound Amine (on PEG)NHS Ester (on target molecule)7.0 - 8.5AmideHighAllows for modular and controlled synthesis of complex conjugates like ADCs and PROTACs.Requires pre-activation of the target molecule.

Experimental Protocols

Detailed and reproducible protocols are essential for successful PEGylation. Below are methodologies for key experiments in the PEGylation workflow.

Protocol 1: General Protein PEGylation with mPEG-NHS Ester

This protocol describes a common method for conjugating an NHS-activated PEG to a model protein, such as Bovine Serum Albumin (BSA).

Materials:

  • mPEG-NHS ester

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Protein Preparation: Dissolve BSA in 0.1 M PBS, pH 7.4, to a final concentration of 5-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved mPEG-NHS ester to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM to consume any unreacted mPEG-NHS ester.

  • Purification: Proceed to Protocol 2 for the purification of the PEGylated protein.

Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

Purification is crucial to remove unreacted PEG, native protein, and reaction byproducts.

Materials:

  • SEC column (e.g., Sephacryl S-200 or Superdex 200)

  • Chromatography system (e.g., FPLC or HPLC)

  • Elution buffer (e.g., 0.1 M PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the elution buffer at a constant flow rate. PEGylated proteins, having a larger hydrodynamic radius, will elute earlier than the unmodified protein.

  • Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

  • Analysis: Pool the fractions containing the purified PEGylated protein and analyze for purity and degree of PEGylation (see Protocol 3).

Protocol 3: Characterization and Quantification of PEGylation

Determining the extent of PEGylation is essential for quality control.

Methods:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts. Staining with barium iodide can specifically detect PEG molecules.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the conjugate, allowing for the calculation of the number of attached PEG chains.

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to separate and quantify the different PEGylated species and unreacted protein.

  • TNBS Assay: The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the number of remaining free amino groups after PEGylation, thereby determining the efficiency of the reaction.

Visualizing PEGylation Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_0 Reductive Amination Pathway cluster_1 NHS Ester Pathway Protein_NH2_RA Protein-NH2 Schiff_Base Schiff Base Intermediate Protein_NH2_RA->Schiff_Base + mPEG-Aldehyde mPEG_Aldehyde mPEG-Aldehyde PEGylated_Protein_RA PEGylated Protein (Secondary Amine Linkage) Schiff_Base->PEGylated_Protein_RA + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN) Protein_NH2_NHS Protein-NH2 PEGylated_Protein_NHS PEGylated Protein (Amide Linkage) Protein_NH2_NHS->PEGylated_Protein_NHS + mPEG-NHS mPEG_NHS mPEG-NHS Ester NHS_byproduct NHS (byproduct) PEGylated_Protein_NHS->NHS_byproduct

Figure 1. Reaction schemes for amine PEGylation.

G A Prepare Protein Solution (Amine-free buffer, pH 7.4-8.5) C Combine and Incubate (e.g., 1 hr at RT) A->C B Prepare PEG Reagent Solution (e.g., mPEG-NHS in DMSO) B->C D Quench Reaction (e.g., Tris or Glycine) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (SDS-PAGE, MS, HPLC) E->F G Purified PEGylated Protein F->G

Figure 2. General workflow for protein PEGylation.

G Start Start: Need for Amine-Reactive PEGylation Q1 Is N-terminal selectivity required? Start->Q1 A1_Yes Use mPEG-Aldehyde at pH ~5.0-7.0 Q1->A1_Yes Yes A1_No Random Lysine Modification Q1->A1_No No Q2 Is highest linkage stability critical? A1_No->Q2 A2_Yes Use mPEG-NPC (Urethane Linkage) Q2->A2_Yes Yes A2_No Standard High Stability Sufficient Q2->A2_No No A3 Use mPEG-NHS Ester (Amide Linkage) A2_No->A3

Figure 3. Decision guide for selecting a PEG reagent.

References

Beyond PEG: A Comparative Guide to Novel Polymers for Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of nanoparticle stabilizer is critical to the success of a therapeutic or diagnostic agent. While poly(ethylene glycol) (PEG) has long been the gold standard for imparting "stealth" characteristics and improving circulation half-life, concerns over immunogenicity and the accelerated blood clearance (ABC) phenomenon have spurred the development of innovative alternatives. This guide provides a comprehensive comparison of promising alternatives to m-PEG10-amine, supported by experimental data, detailed protocols, and visualizations to inform your selection process.

This guide explores a range of synthetic and natural polymers that offer unique advantages for nanoparticle stabilization, including zwitterionic polymers, polysarcosine (pSar), poly(2-oxazoline)s (POx), poly(N-(2-hydroxypropyl) methacrylamide) (HPMA), chitosan, and dextran. Each of these alternatives presents a distinct profile of biocompatibility, stability, and interaction with biological systems.

Comparative Performance Data

The selection of an appropriate stabilizer significantly impacts the physicochemical properties and in vivo performance of nanoparticles. The following tables summarize key quantitative data from comparative studies, offering a side-by-side look at how these alternatives stack up against the benchmark, PEG.

Table 1: Physicochemical Properties of Polymer-Coated Nanoparticles

Polymer StabilizerNanoparticle CoreSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Citation
PEG PLGA185.4 ± 4.20.12 ± 0.02-15.2 ± 1.1[1][2]
Chitosan PLGA210.7 ± 5.80.18 ± 0.03+25.6 ± 2.3[1][2]
PEG Iron Oxide~125< 0.2-[3]
Dextran Iron Oxide~100< 0.2-
PEG Lipid-based100 - 125< 0.2-
Zwitterionic (pMPC) Lipid-based100 - 125< 0.2-
PEG-PLK Polyelectrolyte Complex~20< 0.2-
PMPC-PVBTMA Polyelectrolyte Complex~30-40< 0.2-
PEG LNP~85~0.1Slightly Negative
DOPE-pSar25 LNP~80~0.1Slightly Negative
TETAMINE-pSar25 LNP~150~0.15Slightly Positive

Table 2: In Vitro & In Vivo Performance Indicators

Polymer StabilizerNanoparticle SystemKey Performance MetricResultCitation
PEG PLGA NPsCellular Uptake (Caco-2)Limited
Chitosan PLGA NPsCellular Uptake (Caco-2)Higher Interaction
PEG Iron Oxide NPsCytotoxicity (Endothelial Cells)Reduced vs. Bare NPs
Dextran Iron Oxide NPsCytotoxicity (Endothelial Cells)Reduced vs. Bare NPs
PEG Lipid-based NCsCellular Uptake (Caco-2)Low
Zwitterionic (cationic) Lipid-based NCsCellular Uptake (Caco-2)Up to 60-fold higher vs. PEG
PEG LNPCD8+ T-cell ResponseStronger
Poly(2-methyl-2-oxazoline) LNPNeutralizing Antibody TiterSuperior
Non-PEGylated Hydrogel PRINT NPsCirculation Half-life (beta-phase)0.89 h
PEG (Mushroom) Hydrogel PRINT NPsCirculation Half-life (beta-phase)15.5 h
PEG (Brush) Hydrogel PRINT NPsCirculation Half-life (beta-phase)19.5 h

Cellular Uptake and Signaling Pathways

The surface coating of a nanoparticle dictates its interaction with the cell membrane and the subsequent internalization pathway. Understanding these mechanisms is crucial for designing nanoparticles that can efficiently reach their intracellular targets. The primary mechanism for the uptake of many of these polymer-coated nanoparticles is endocytosis, often mediated by specific cellular machinery.

Endocytosis Pathways for Polymer-Coated Nanoparticles

Most nanoparticles are internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific route is influenced by nanoparticle size, shape, and surface chemistry.

  • Clathrin-Mediated Endocytosis: This is a common pathway for nanoparticles, involving the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles, transporting the nanoparticles into the cell. This pathway has been identified as a major route for the uptake of chitosan-coated nanoparticles.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae and is another route for nanoparticle entry.

  • Macropinocytosis: This is a non-specific process where large volumes of extracellular fluid containing nanoparticles are engulfed by the cell.

The "proton sponge" effect is a notable mechanism associated with chitosan nanoparticles. Once inside the endosome, the buffering capacity of chitosan leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosome, which facilitates the release of the nanoparticle's payload into the cytoplasm.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NP Polymer-Coated Nanoparticle Receptor Receptor NP->Receptor Binding Caveolae Caveolae NP->Caveolae Internalization (Caveolae-Mediated Endocytosis) ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Recruitment Endosome Early Endosome ClathrinPit->Endosome Internalization (Clathrin-Mediated Endocytosis) Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome Maturation PayloadRelease Payload Release Endosome->PayloadRelease Endosomal Escape (e.g., Proton Sponge Effect) Lysosome->PayloadRelease Degradation & Release G cluster_workflow Chitosan Coating Workflow PrepPLGA Prepare PLGA Nanoparticles Mix Mix PLGA NPs and Chitosan Solution PrepPLGA->Mix PrepChitosan Prepare Chitosan Solution PrepChitosan->Mix AddTPP Add TPP Solution (dropwise) Mix->AddTPP Stir Stir for 30 min AddTPP->Stir Purify Centrifuge, Wash, and Resuspend Stir->Purify Characterize Characterize Coated Nanoparticles Purify->Characterize G cluster_workflow Dextran Coating Workflow PrepIron Prepare Iron Salt Solution Mix Mix and Heat (80-90°C) PrepIron->Mix PrepDextran Prepare Dextran Solution PrepDextran->Mix AddBase Add Base (dropwise) Mix->AddBase React React for 1-2 hours AddBase->React Purify Magnetic Separation and Washing React->Purify Characterize Characterize Coated Nanoparticles Purify->Characterize G cluster_workflow Zwitterionic Polymer Coating Workflow SynPolymer Synthesize Thiol-pMPC Mix Mix pMPC and AuNPs SynPolymer->Mix PrepAuNP Prepare Gold Nanoparticles PrepAuNP->Mix React React Overnight Mix->React Purify Centrifuge and Resuspend React->Purify Characterize Characterize Coated Nanoparticles Purify->Characterize

References

The Tussle of Tethers: A Comparative Guide to m-PEG10-amine and Longer Chain m-PEGs in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision in the design of drug delivery systems. The length of the PEG chain can dramatically influence the pharmacokinetic profile, cellular uptake, and overall efficacy of a therapeutic agent. This guide provides an objective comparison of a short-chain PEG, m-PEG10-amine, against its longer-chain counterparts, supported by experimental data to inform the rational design of next-generation drug delivery vehicles.

The covalent attachment of PEG to therapeutic molecules or nanoparticles, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic properties. PEGylation can increase solubility, extend circulation half-life by reducing renal clearance and recognition by the mononuclear phagocyte system (MPS), and decrease immunogenicity. While the benefits of PEGylation are well-established, the optimal PEG chain length is highly dependent on the specific application and the desired therapeutic outcome. This guide focuses on the comparison between a discrete, short-chain PEG, this compound (containing 10 ethylene glycol units), and longer-chain PEGs, which are often polydisperse and defined by their average molecular weight (e.g., 2 kDa, 5 kDa, 10 kDa).

Performance Comparison: A Quantitative Look

The selection of PEG chain length involves a trade-off between achieving a "stealth" effect to prolong circulation and maintaining potent biological activity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Impact of PEG Chain Length on Nanoparticle Properties and Pharmacokinetics

ParameterShort-Chain PEG (e.g., this compound)Longer-Chain PEG (e.g., 2 kDa, 5 kDa, 10 kDa)References
Hydrodynamic Size Minimal increase in sizeSignificant increase in size with increasing MW[1]
Zeta Potential Less reduction in surface chargeGreater reduction in surface charge with increasing MW[1]
Circulation Half-life (t½) Shorter half-lifeLonger half-life, increasing with MW[2][3][4]
Area Under the Curve (AUC) Lower AUCHigher AUC, increasing with MW
Clearance (CL) Faster clearanceSlower clearance, decreasing with MW

Table 2: Influence of PEG Chain Length on Biological Performance

ParameterShort-Chain PEG (e.g., this compound)Longer-Chain PEG (e.g., 2 kDa, 5 kDa, 10 kDa)References
Protein Adsorption Higher protein adsorptionLower protein adsorption with increasing MW
Macrophage Uptake Higher uptakeLower uptake with increasing MW
In Vitro Cytotoxicity Generally higher potency (lower IC50)Can be reduced with increasing MW due to steric hindrance
In Vivo Tumor Accumulation Potentially lower due to faster clearanceGenerally higher due to prolonged circulation (EPR effect)
In Vivo Anti-tumor Efficacy May be lower for systemic deliveryOften enhanced for systemic delivery

Experimental Protocols: A Methodological Overview

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments cited in the literature.

Nanoparticle PEGylation with m-PEG-amine

Objective: To covalently attach m-PEG-amine of varying chain lengths to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles).

Materials:

  • Nanoparticles with surface-activatable functional groups (e.g., carboxyl, NHS ester).

  • m-PEG-amine (e.g., this compound, m-PEG-2000-amine, m-PEG-5000-amine).

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for carboxylated nanoparticles.

  • Reaction buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.4-8.5.

  • Quenching reagent: Tris buffer or glycine.

  • Purification system: Dialysis cassettes or centrifugal filter units with appropriate molecular weight cut-off (MWCO).

Procedure:

  • Activation of Nanoparticles (for carboxylated surfaces):

    • Disperse the nanoparticles in the reaction buffer.

    • Add a 5-fold molar excess of EDC and NHS to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • PEGylation Reaction:

    • Dissolve the m-PEG-amine in the reaction buffer.

    • Add the m-PEG-amine solution to the activated nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add a quenching reagent to the reaction mixture to quench any unreacted activated groups.

  • Purification:

    • Purify the PEGylated nanoparticles by dialysis against a large volume of deionized water for 24-48 hours, with frequent water changes, or by repeated centrifugation and resuspension using centrifugal filter units.

  • Characterization:

    • Confirm successful PEGylation using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), or by measuring the change in zeta potential.

Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

Objective: To quantify the amount of drug encapsulated within the PEGylated nanoparticles.

Procedure (Indirect Method):

  • Prepare a known concentration of the drug solution.

  • Incubate the PEGylated nanoparticles with the drug solution for a specified time to allow for drug loading.

  • Separate the drug-loaded nanoparticles from the solution by ultracentrifugation or filtration.

  • Measure the concentration of the free drug remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the DLC and EE using the following formulas:

    • DLC (%) = (Total drug - Free drug) / Weight of nanoparticles x 100

    • EE (%) = (Total drug - Free drug) / Total drug x 100

In Vitro Cellular Uptake Assay

Objective: To compare the cellular internalization of nanoparticles PEGylated with different chain lengths.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, MDA-MB-231).

  • Fluorescently labeled PEGylated nanoparticles.

  • Cell culture medium and supplements.

  • Flow cytometer or confocal microscope.

Procedure:

  • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the fluorescently labeled PEGylated nanoparticles at a specific concentration.

  • Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, 24 hours).

  • Wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.

  • For Flow Cytometry:

    • Trypsinize the cells and resuspend them in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • For Confocal Microscopy:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cell nuclei with DAPI.

    • Image the cells using a confocal microscope to visualize the intracellular localization of the nanoparticles.

In Vivo Pharmacokinetic and Biodistribution Study

Objective: To evaluate the effect of PEG chain length on the circulation time and organ distribution of the nanoparticles.

Materials:

  • Animal model (e.g., mice, rats).

  • PEGylated nanoparticles labeled with a radioactive isotope or a near-infrared fluorescent dye.

  • Anesthesia.

  • Blood collection supplies.

  • Gamma counter or in vivo imaging system (IVIS).

Procedure:

  • Administer a single intravenous (IV) dose of the labeled PEGylated nanoparticles to the animals.

  • Pharmacokinetic Study:

    • Collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h, 48h).

    • Measure the amount of radioactivity or fluorescence in the plasma samples.

    • Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

  • Biodistribution Study:

    • At a predetermined time point (e.g., 24 or 48 hours), euthanize the animals.

    • Harvest major organs (liver, spleen, kidneys, lungs, heart, tumor).

    • Measure the amount of radioactivity or fluorescence in each organ.

    • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Concepts

The following diagrams illustrate key concepts and workflows discussed in this guide.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment S1 Nanoparticle Core (e.g., PLGA, Liposome) S2 PEGylation (this compound vs. Long-chain m-PEGs) S1->S2 S3 Drug Loading S2->S3 S4 Physicochemical Characterization (Size, Zeta, DLC, EE) S3->S4 IV1 Stability in Serum S4->IV1 IV2 Drug Release Kinetics S4->IV2 IV3 Cellular Uptake Assay (Flow Cytometry/Microscopy) IV1->IV3 IV4 In Vitro Cytotoxicity (IC50 Determination) IV2->IV4 IVV1 Pharmacokinetic Study (t½, AUC, CL) IV3->IVV1 IVV3 In Vivo Efficacy (Tumor Growth Inhibition) IV4->IVV3 IVV1->IVV3 IVV2 Biodistribution Study (%ID/g in organs) IVV2->IVV3

Caption: Workflow for comparing short- vs. long-chain PEGylated nanoparticles.

PEG_Chain_Length_Effect cluster_short Short-Chain PEG (this compound) cluster_long Longer-Chain PEG ShortPEG Nanoparticle Protein_S Protein ShortPEG->Protein_S Higher Adsorption Macrophage_S Macrophage ShortPEG->Macrophage_S Higher Uptake TumorCell_S Tumor Cell ShortPEG->TumorCell_S Potentially Higher Direct Uptake LongPEG Nanoparticle Protein_L Protein LongPEG->Protein_L Lower Adsorption (Stealth Effect) Macrophage_L Macrophage LongPEG->Macrophage_L Lower Uptake (RES Evasion) TumorCell_L Tumor Cell LongPEG->TumorCell_L Lower Direct Uptake (Steric Hindrance)

Caption: Effect of PEG chain length on nanoparticle interactions.

Concluding Remarks

The choice between this compound and longer-chain m-PEGs in drug delivery is a nuanced decision that hinges on the specific therapeutic goal.

  • This compound and other short-chain PEGs may be advantageous when rapid cellular uptake is desired and a prolonged circulation time is not the primary objective. The reduced steric hindrance of a shorter PEG chain can lead to higher in vitro potency. However, this comes at the cost of increased protein adsorption and faster clearance by the mononuclear phagocyte system, which may limit their efficacy in systemic applications.

  • Longer-chain m-PEGs (≥ 2 kDa) are generally the preferred choice for systemic drug delivery where a long circulation half-life is crucial. The enhanced "stealth" properties conferred by longer PEG chains lead to reduced protein opsonization, decreased macrophage uptake, and improved accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect. The trade-off is a potential decrease in in vitro cytotoxicity due to steric hindrance, which may mask the targeting ligand or the drug itself.

Ultimately, the optimal PEG chain length must be determined empirically for each specific drug delivery system, considering the interplay between the nanoparticle core, the encapsulated drug, and the biological target. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the design and optimization of PEGylated drug delivery systems.

References

A Comparative Guide to the Validation of m-PEG10-Amine Conjugation: MALDI-TOF vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides and proteins. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with alternative analytical techniques for the validation of m-PEG10-amine conjugation, a common short-chain PEGylation.

This guide presents a head-to-head comparison of MALDI-TOF, High-Performance Liquid Chromatography (HPLC), and Electrospray Ionization Mass Spectrometry (ESI-MS) for the characterization of molecules conjugated with this compound. Supported by experimental data drawn from analogous studies, we delve into the strengths and limitations of each technique, offering detailed protocols to aid in the selection of the most appropriate validation strategy.

Quantitative Performance Comparison

The successful conjugation of this compound to a peptide or protein results in a specific mass shift and altered physicochemical properties. The choice of analytical technique directly impacts the precision and the type of information obtained. The following table summarizes the key quantitative performance metrics for each method in the context of validating this compound conjugation.

Performance MetricMALDI-TOF Mass SpectrometryHigh-Performance Liquid Chromatography (HPLC)Electrospray Ionization Mass Spectrometry (ESI-MS)
Primary Measurement Mass-to-charge ratio (m/z) of the intact conjugate.Retention time based on size (SEC) or hydrophobicity (RP-HPLC).Mass-to-charge ratio (m/z) of the intact conjugate, often with multiple charge states.
Information Provided Direct confirmation of conjugation via mass shift, determination of conjugation efficiency (degree of PEGylation), and assessment of sample purity.[1][2]Separation of conjugated, unconjugated, and excess reagent species; quantification of purity and aggregation.[1][3]High-resolution mass measurement for confirmation of conjugation and determination of heterogeneity.[2]
Mass Accuracy Typically 50-100 ppm for TOF analyzers; can be <5 ppm with high-resolution analyzers like FT-ICR.Not applicable.Typically <5 ppm, providing high confidence in mass determination.
Resolution High resolution can resolve individual PEG oligomers, though less critical for a discrete PEG like this compound.Dependent on column and method; can separate species with minor differences in size or hydrophobicity.High resolution can distinguish between different PEGylated species and other modifications.
Sensitivity High (femtomole to attomole range).Moderate to high, depending on the detector (e.g., UV, CAD).Very high (picomole to femtomole range).
Throughput High; rapid analysis of multiple samples.Lower; analysis time is dictated by the chromatographic run time.Moderate; can be coupled with liquid chromatography for automated analysis.
Sample Consumption Low (typically <1 µL).Higher (typically 5-20 µL per injection).Low (can be in the nL/min range with nano-ESI).

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the conjugation of this compound to a model peptide and the subsequent analysis by MALDI-TOF, HPLC, and ESI-MS.

Protocol 1: Conjugation of this compound to a Model Peptide

This protocol describes a general procedure for the conjugation of this compound to a peptide containing a carboxylic acid group via amide bond formation.

Materials:

  • Model peptide with a free carboxylic acid group (e.g., on an aspartic or glutamic acid residue, or at the C-terminus).

  • This compound.

  • Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Solvents: Anhydrous DMF or DMSO.

Procedure:

  • Peptide Dissolution: Dissolve the model peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Activation of Carboxylic Acid: Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the peptide solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.

  • This compound Addition: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO and add it to the activated peptide solution. A 1.5 to 5-fold molar excess of this compound over the peptide is recommended as a starting point.

  • Conjugation Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the PEGylated peptide from excess reagents and unconjugated peptide using size-exclusion chromatography (SEC) or reversed-phase HPLC.

Protocol 2: MALDI-TOF Mass Spectrometry Analysis

Materials:

  • Purified PEGylated peptide solution (0.1-1 mg/mL).

  • MALDI Matrix: Sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA). Prepare a saturated solution in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).

  • MALDI target plate.

Procedure:

  • Sample-Matrix Preparation: Mix the purified PEGylated peptide solution with the matrix solution in a 1:1 to 1:10 (sample:matrix) ratio.

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air-dry completely at room temperature, forming a co-crystal of the sample and matrix.

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire spectra in the appropriate mass range in linear or reflector positive ion mode. The expected mass of the conjugate will be the mass of the peptide plus the mass of this compound (approximately 471.58 Da).

  • Data Analysis: Analyze the resulting spectrum to identify the peaks corresponding to the unconjugated peptide, the mono-PEGylated peptide, and any multi-PEGylated species. The relative intensities of these peaks can be used to estimate the conjugation efficiency.

Protocol 3: HPLC Analysis (Reversed-Phase)

Materials:

  • Purified PEGylated peptide solution.

  • HPLC system with a C8 or C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Injection: Inject 10-20 µL of the purified reaction mixture onto the column.

  • Elution: Elute the sample using a linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 30 minutes).

  • Detection: Monitor the elution profile using a UV detector at 214 nm and/or 280 nm.

  • Data Analysis: The chromatogram will show peaks corresponding to the unconjugated peptide and the PEGylated product. The PEGylated peptide will typically have a different retention time than the unconjugated peptide due to the change in hydrophobicity. The peak areas can be used to quantify the purity of the conjugate.

Visualizing the Workflow and Comparisons

To further clarify the experimental process and the relationship between the analytical techniques, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Conjugation and Validation cluster_synthesis Synthesis cluster_validation Validation peptide Model Peptide activation Activation (EDC/NHS) peptide->activation peg This compound conjugation Conjugation Reaction peg->conjugation activation->conjugation quench Quenching conjugation->quench purification Purification (HPLC) quench->purification maldi MALDI-TOF MS purification->maldi Mass Confirmation hplc HPLC Analysis purification->hplc Purity & Quantification esi ESI-MS Analysis purification->esi High-Res Mass & Heterogeneity

Caption: Workflow for this compound conjugation and validation.

technique_comparison Comparison of Analytical Techniques for PEGylation Validation center This compound Conjugate maldi MALDI-TOF (Direct Mass) center->maldi Fast, Robust Mass ID hplc HPLC (Separation & Purity) center->hplc Quantitative Purity esi ESI-MS (High-Res Mass) center->esi Accurate Mass maldi->hplc Complementary hplc->esi LC-MS Coupling esi->maldi Complementary

Caption: Relationship between analytical techniques for validation.

Conclusion

The validation of this compound conjugation requires a multi-faceted analytical approach. MALDI-TOF mass spectrometry serves as a rapid and robust tool for the direct confirmation of conjugation and the determination of the degree of PEGylation. However, for a comprehensive characterization, it is best utilized in conjunction with orthogonal techniques. HPLC, particularly reversed-phase HPLC, is invaluable for assessing the purity of the conjugate and separating it from unreacted starting materials. ESI-MS, especially when coupled with liquid chromatography, provides high-resolution mass data for unambiguous identification and characterization of any heterogeneity.

For researchers and drug developers, the optimal strategy involves a combination of these techniques. An initial screen by MALDI-TOF can quickly confirm the success of the conjugation reaction, followed by HPLC for purification and purity assessment, and finally, high-resolution ESI-MS for detailed structural confirmation. This integrated approach ensures a thorough and accurate validation of the this compound conjugate, a critical step in the development of novel biotherapeutics.

References

Confirming the Structure of m-PEG10-amine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, precise structural confirmation of functionalized polymers like methoxy-poly(ethylene glycol)-amine (m-PEG10-amine) is critical for ensuring product quality, reproducibility, and efficacy in downstream applications. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound, benchmarked against alternative analytical methods. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate characterization strategy.

Structural Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and powerful tool for the structural verification of this compound. By analyzing the chemical environment of protons within the molecule, ¹H NMR provides unambiguous evidence of its key structural features: the methoxy terminus, the polyethylene glycol (PEG) backbone, and the terminal amine group.

The expected ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to these distinct molecular fragments. The integration of these signals, which is proportional to the number of protons giving rise to the signal, further validates the structure, particularly the length of the PEG chain.

Table 1: Expected ¹H NMR Data for this compound

Protons (Structure)Expected Chemical Shift (δ, ppm)Expected MultiplicityExpected Integration
a (CH₃O-)~3.35Singlet (s)3H
b (-O-CH₂CH₂-O-)~3.51 - 3.67Multiplet (m)~36H
c (-CH₂-NH₂)~2.98Triplet (t)2H
d (-O-CH₂-CH₂-NH₂)~3.51 - 3.67Multiplet (m)2H

Note: The chemical shifts are typical values and can vary slightly depending on the solvent and concentration.

Comparative Analysis with Alternative Techniques

While ¹H NMR is highly informative, a multi-faceted approach employing alternative analytical techniques can provide a more comprehensive structural confirmation. Mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and elemental analysis each offer complementary data points.

Table 2: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedExpected Results for this compoundAdvantagesLimitations
¹H NMR Spectroscopy Detailed structural information, proton environment, and stoichiometry.Confirms the presence and ratio of methoxy, PEG backbone, and amine terminal protons.Provides unambiguous structural elucidation.Can be sensitive to sample purity and solvent choice.
Mass Spectrometry (e.g., MALDI-TOF) Molecular weight and molecular weight distribution.Molecular ion peak [M+H]⁺ at m/z ≈ 472.6.Highly accurate mass determination.Provides limited structural information on its own.
FTIR Spectroscopy Presence of functional groups.Characteristic peaks for C-O-C (~1100 cm⁻¹), C-H (~2880 cm⁻¹), and N-H (3300-3500 cm⁻¹) stretching.Rapid and sensitive to functional groups.Provides less detailed structural information than NMR.
Elemental Analysis Elemental composition (C, H, N).Theoretical: C ≈ 53.49%, H ≈ 9.62%, N ≈ 2.97%.Confirms the empirical formula.Does not provide information on connectivity or isomerism.

Experimental Protocols

¹H NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Data Acquisition:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Standard acquisition parameters for a ¹H spectrum are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • The spectrum is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3. Data Analysis:

  • The acquired spectrum is processed (Fourier transformation, phase correction, and baseline correction).

  • Chemical shifts of the signals are reported in parts per million (ppm).

  • The integration of each signal is determined to establish the relative ratio of protons in different environments.

Visualization of the Confirmation Workflow

The logical flow for confirming the structure of this compound using the described analytical techniques can be visualized as follows:

G This compound Structural Confirmation Workflow cluster_primary Primary Confirmation cluster_secondary Complementary Confirmation HNMR ¹H NMR Spectroscopy Structure_Confirmed Structure Confirmed HNMR->Structure_Confirmed Expected Signals & Integration Structure_Inconsistent Structure Inconsistent HNMR->Structure_Inconsistent Unexpected Signals or Integration MS Mass Spectrometry MS->Structure_Confirmed Correct Molecular Weight MS->Structure_Inconsistent Incorrect Molecular Weight FTIR FTIR Spectroscopy FTIR->Structure_Confirmed Expected Functional Groups FTIR->Structure_Inconsistent Missing/Unexpected Peaks EA Elemental Analysis EA->Structure_Confirmed Correct Elemental Composition EA->Structure_Inconsistent Incorrect Composition Sample This compound Sample Sample->HNMR Sample->MS Sample->FTIR Sample->EA

A flowchart of the structural confirmation process for this compound.

A Researcher's Guide to Quantifying Protein PEGylation: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the extent of PEGylation is a critical step in the development of biotherapeutics. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs.

The covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life and reduced immunogenicity. The degree of PEGylation—the number of PEG molecules attached to a single protein—is a critical quality attribute that directly impacts the efficacy and safety of the therapeutic. Therefore, robust and accurate analytical methods are required to quantify the extent of PEGylation.

This guide explores and compares several key methodologies for quantifying PEGylation, including Mass Spectrometry (MALDI-TOF MS), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and various colorimetric and chromatographic assays.

Comparative Overview of PEGylation Quantification Methods

The selection of an appropriate method for quantifying PEGylation depends on various factors, including the specific information required (e.g., average degree of PEGylation, distribution of PEGylated species), the characteristics of the protein and the PEG polymer, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

MethodPrincipleInformation ProvidedAdvantagesDisadvantagesTypical AccuracyTypical Precision (%RSD)Limit of Detection (LOD)
MALDI-TOF MS Measures the mass-to-charge ratio of the intact PEGylated protein. The mass difference between the native and modified protein determines the degree of PEGylation.Average degree of PEGylation, distribution of PEGylated species, molecular weight of conjugates.[1][2]High sensitivity, rapid analysis, provides direct mass information.[1]Can be challenging for very large or heterogeneous PEGylated proteins, potential for ionization suppression.High for average molecular weight determination.<15% for quantificationPicomole to femtomole range
SEC-MALS Separates molecules based on their hydrodynamic volume, followed by MALS detection to determine the absolute molar mass of the eluting species.Molar mass of the conjugate, protein, and PEG components; degree of PEGylation.[3]Does not rely on column calibration with standards, provides information on aggregation.[4]Requires accurate knowledge of the refractive index increment (dn/dc) for both protein and PEG.High, provides absolute molar mass.HighDependent on detector sensitivity, typically in the microgram range.
NMR Spectroscopy Quantifies the ratio of specific proton signals from the PEG backbone to those of the protein.Average degree of PEGylation.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, can be complex for large proteins with overlapping signals.High, provides a direct molar ratio.High~10 µg/mL in biological fluids.
Colorimetric Assays (e.g., Barium Iodide) Based on the formation of a colored complex between PEG and a reagent, with the absorbance proportional to the PEG concentration.Total PEG concentration.Simple, inexpensive, high-throughput.Indirect measurement, can be prone to interference from other sample components.ModerateVariableMicrogram range
Chromatographic Methods (RP-HPLC, IEX) Separate different PEGylated species based on hydrophobicity (RP-HPLC) or charge (IEX).Quantification of individual PEGylated species and free PEG.High resolution for separating different species.Requires well-characterized standards for quantification, method development can be time-consuming.High with appropriate detectors (e.g., CAD, ELSD).<1% for retention time and peak area.~10 ng on column for residual PEG.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

MALDI-TOF Mass Spectrometry Protocol

Objective: To determine the average degree of PEGylation and the distribution of PEGylated species.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • Sinapinic acid (for proteins) or α-cyano-4-hydroxycinnamic acid (CHCA) (for peptides) matrix solution (10 mg/mL in 50% acetonitrile/0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the PEGylated protein and unmodified control in a suitable solvent (e.g., water with 0.1% TFA) to a final concentration of approximately 1-10 pmol/µL.

    • Mix the sample solution with the matrix solution in a 1:1 ratio (v/v).

  • Target Spotting:

    • Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spots to air dry completely at room temperature, which allows for co-crystallization of the sample and matrix.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is often used for large molecules.

    • Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • Process the raw data using the instrument's software.

    • Identify the mass peaks corresponding to the unmodified protein and the different PEGylated species (mono-, di-, tri-PEGylated, etc.).

    • The mass difference between the unmodified protein and a PEGylated species corresponds to the mass of the attached PEG molecules.

    • Calculate the average degree of PEGylation by taking the weighted average of the different PEGylated species observed.

SEC-MALS Protocol

Objective: To determine the absolute molar mass and degree of PEGylation of a protein.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • Size-Exclusion Chromatography (SEC) system equipped with a UV detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.

  • Appropriate SEC column for the molecular weight range of the sample.

  • Mobile phase (e.g., phosphate-buffered saline).

Procedure:

  • System Preparation:

    • Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Preparation:

    • Dissolve the PEGylated protein and unmodified control in the mobile phase.

    • Filter the samples through a 0.22 µm filter to remove any particulate matter.

  • Instrumental Analysis:

    • Inject the sample onto the SEC column.

    • Monitor the elution profile using the UV, MALS, and RI detectors.

  • Data Analysis:

    • Use the data from all three detectors to perform a protein conjugate analysis using the appropriate software (e.g., ASTRA™).

    • The software will use the signals from the UV detector (specific to the protein), the RI detector (sensitive to both protein and PEG), and the MALS detector (measures light scattering proportional to molar mass and concentration) to calculate the molar mass of the entire conjugate, as well as the individual molar masses of the protein and PEG components at each elution point.

    • The degree of PEGylation can be determined from the ratio of the PEG molar mass to the protein molar mass.

NMR Spectroscopy Protocol for PEGylation Quantification

Objective: To determine the average degree of PEGylation by quantifying the molar ratio of PEG to protein.

Materials:

  • PEGylated protein sample

  • Deuterated solvent (e.g., D₂O)

  • Internal standard with a known concentration and a distinct NMR signal (e.g., DSS or TSP).

  • NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Lyophilize the purified PEGylated protein sample to remove any residual water.

    • Dissolve a known amount of the lyophilized sample in a precise volume of deuterated solvent containing the internal standard.

  • Instrumental Analysis:

    • Acquire a one-dimensional proton (¹H) NMR spectrum of the sample.

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, especially for the protein signals.

  • Data Analysis:

    • Integrate the area of a well-resolved proton signal from the PEG backbone (typically a large singlet around 3.6 ppm).

    • Integrate the area of a well-resolved proton signal from the protein (e.g., aromatic protons between 6.5 and 8.5 ppm or methyl protons upfield).

    • Integrate the area of the internal standard signal.

    • Calculate the molar concentration of the protein and PEG using the integral values relative to the internal standard of known concentration.

    • The average degree of PEGylation is the molar ratio of PEG to protein.

Barium Iodide Colorimetric Assay for PEG Quantification

Objective: To determine the total concentration of PEG in a sample.

Materials:

  • PEGylated protein sample

  • PEG standards of known concentrations

  • Barium chloride solution (5% w/v in 1 M HCl)

  • Iodine solution (0.05 M iodine in 0.1 M potassium iodide)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Reagent:

    • Prepare the barium-iodide reagent by mixing the barium chloride solution and the iodine solution. The exact ratio may need optimization, but a 2:1 ratio (v/v) is a common starting point.

  • Standard Curve Preparation:

    • Prepare a series of PEG standards of known concentrations in the same buffer as the sample.

  • Assay Procedure:

    • To each well of a microplate, add a specific volume of the standard or sample.

    • Add the barium-iodide reagent to each well and mix thoroughly.

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically around 535 nm).

  • Data Analysis:

    • Subtract the absorbance of the blank (buffer only) from all readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of PEG in the unknown sample by interpolating its absorbance value on the standard curve.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the workflows for the key quantification methods discussed.

MALDI_TOF_Workflow MALDI-TOF MS Workflow for PEGylation Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample PEGylated Protein Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mix Spot Spot on MALDI Target Mix->Spot Dry Air Dry Spot->Dry Load Load Target into MS Dry->Load Acquire Acquire Mass Spectrum Load->Acquire Process Process Raw Data Acquire->Process Identify Identify Mass Peaks Process->Identify Calculate Calculate Degree of PEGylation Identify->Calculate

Caption: Workflow for MALDI-TOF MS analysis of PEGylated proteins.

SEC_MALS_Workflow SEC-MALS Workflow for PEGylation Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample PEGylated Protein in Mobile Phase Filter Filter Sample (0.22 µm) Sample->Filter Inject Inject onto SEC Column Filter->Inject Separate Separation by Size Inject->Separate Detect Detection (UV, MALS, RI) Separate->Detect Collect Collect Detector Data Detect->Collect Analyze Protein Conjugate Analysis Collect->Analyze Determine Determine Molar Mass & Degree of PEGylation Analyze->Determine

Caption: Workflow for SEC-MALS analysis of PEGylated proteins.

NMR_Workflow NMR Workflow for PEGylation Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Lyophilized PEGylated Protein Dissolve Dissolve in D₂O with Internal Standard Sample->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Integrate Integrate PEG, Protein & Standard Signals Acquire->Integrate Calculate Calculate Molar Ratio (PEG/Protein) Integrate->Calculate Determine Determine Average Degree of PEGylation Calculate->Determine

Caption: Workflow for NMR-based quantification of PEGylation.

Colorimetric_Workflow Colorimetric Assay Workflow for PEG Quantification cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_data Data Analysis Standards Prepare PEG Standards Mix Mix Standards/Sample with Reagent Standards->Mix Sample Prepare Sample Sample->Mix Reagent Prepare Barium-Iodide Reagent Reagent->Mix Incubate Incubate for Color Development Mix->Incubate Measure Measure Absorbance Incubate->Measure Curve Generate Standard Curve Measure->Curve Determine Determine PEG Concentration in Sample Curve->Determine

Caption: Workflow for a typical colorimetric assay for PEG quantification.

Conclusion

The accurate quantification of PEGylation is paramount in the development of safe and effective PEGylated biotherapeutics. This guide has provided a comparative overview of the most common analytical techniques, highlighting their principles, strengths, and weaknesses. MALDI-TOF MS offers rapid and direct mass determination, while SEC-MALS provides absolute molar mass without the need for standards. NMR spectroscopy yields detailed structural information and a direct measure of the degree of PEGylation. Colorimetric and chromatographic methods offer high-throughput and high-resolution options, respectively. The choice of the optimal method will ultimately depend on the specific analytical needs of the researcher and the characteristics of the PEGylated protein . The provided protocols and workflows serve as a starting point for the implementation of these techniques in the laboratory.

References

Assessing the In Vitro Stability of m-PEG10-amine Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vitro stability of the linker in an antibody-drug conjugate (ADC) is a critical attribute influencing its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. This guide provides a comparative assessment of the in vitro stability of m-PEG10-amine, a non-cleavable linker, against various cleavable linker technologies, supported by experimental data and detailed methodologies.

Introduction to this compound Linker

The this compound linker is a non-cleavable linker featuring a 10-unit polyethylene glycol (PEG) spacer.[1][2][3] As a non-cleavable linker, it is designed to be highly stable in the bloodstream and only release its cytotoxic payload after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[4][5] The PEG component enhances the hydrophilicity of the ADC, which can improve its solubility and pharmacokinetic properties.

Comparison of In Vitro Stability: Non-Cleavable vs. Cleavable Linkers

Non-cleavable linkers like this compound are characterized by their exceptional stability in plasma. This high stability minimizes the premature release of the cytotoxic drug, thereby reducing the potential for off-target toxicity. In contrast, cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione concentration, or the presence of specific enzymes.

The following table summarizes the in vitro stability of various linker types, highlighting the superior stability of non-cleavable linkers.

Linker TypeLinkage ChemistryCleavage MechanismPlasma Half-life (in vitro)Reference(s)
Non-Cleavable
This compound (and similar non-cleavable PEG linkers)Amide/EtherAntibody degradation in lysosomeExpected to be very high (days)
Thioether (e.g., SMCC in Kadcyla®)ThioetherAntibody degradation in lysosome~3-4 days (Human Plasma)
Cleavable
HydrazoneHydrazoneAcid-catalyzed hydrolysis (low pH)~2 days (human and mouse plasma)
DisulfideDisulfideReduction by glutathioneVariable, can be unstable
Dipeptide (e.g., Val-Cit)PeptideEnzymatic cleavage (e.g., Cathepsin B)~230 days (human plasma), ~80 hours (mouse plasma)
Sulfatase-cleavableAryl SulfateSulfatase cleavage> 7 days (mouse plasma)

Experimental Protocols for Assessing In Vitro Stability

The in vitro stability of ADC linkers is primarily assessed by incubating the ADC in plasma or serum and monitoring the release of the free payload or the degradation of the intact ADC over time.

Protocol 1: In Vitro Plasma Stability Assay using LC-MS/MS

This method is highly sensitive and specific for quantifying the amount of released payload.

Methodology:

  • Incubation: Incubate the ADC at a predetermined concentration (e.g., 10 µg/mL) in plasma (human, mouse, or other species of interest) at 37°C. Include a control sample with the ADC in a buffer (e.g., PBS) to assess intrinsic stability.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins using a solvent like acetonitrile. This step separates the free (released) payload from the protein-bound ADC.

  • LC-MS/MS Analysis: Analyze the supernatant, which contains the free payload, using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This allows for precise quantification of the released drug.

  • Data Analysis: Plot the concentration of the released payload against time. The rate of release and the half-life (t½) of the linker in plasma can be calculated from this data.

Protocol 2: In Vitro Plasma Stability Assay using ELISA

This immunological method is useful for quantifying the amount of intact ADC remaining over time.

Methodology:

  • Incubation: Similar to the LC-MS/MS protocol, incubate the ADC in plasma at 37°C over a time course.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with an antibody that specifically captures the antibody portion of the ADC.

  • Sample Addition: Add the plasma samples from the different time points to the coated wells.

  • Detection: Use a detection antibody that binds to the payload component of the ADC. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase, HRP) for signal generation.

  • Signal Quantification: Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: The signal intensity is proportional to the amount of intact ADC. Plot the percentage of intact ADC remaining against time to determine the stability profile.

Visualization of Experimental Workflow and Linker Stability Concept

Experimental Workflow for In Vitro Stability Assessment

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation ADC ADC Incubation in Plasma (37°C) Time Aliquots at Time Points ADC->Time LCMS LC-MS/MS (Free Payload) Time->LCMS ELISA ELISA (Intact ADC) Time->ELISA Plot Plot Data (Concentration vs. Time) LCMS->Plot ELISA->Plot HalfLife Calculate Half-Life (t½) Plot->HalfLife G cluster_0 Systemic Circulation (High Stability Required) cluster_1 Target Cell (Payload Release) NonCleavable Non-Cleavable Linker (e.g., this compound) Intact ADC Lysosome Lysosomal Degradation (Non-Cleavable) NonCleavable->Lysosome Internalization Cleavable Cleavable Linker Potential for Premature Cleavage Trigger Specific Trigger (e.g., pH, Enzymes) (Cleavable) Cleavable->Trigger Internalization/ Tumor Microenvironment

References

A Comparative Guide to the Biological Activity of Native vs. PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to a protein therapeutic, a process known as PEGylation, is a widely adopted strategy to enhance its pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the biological activity of native proteins versus their PEGylated counterparts, supported by experimental data and detailed methodologies. We will focus on two prominent examples: Interferon-alpha (IFN-α) and Granulocyte-Colony Stimulating Factor (G-CSF).

Executive Summary

PEGylation offers a multitude of advantages for protein therapeutics, primarily by increasing the molecule's hydrodynamic size. This modification leads to:

  • Prolonged Half-Life: Reduced renal clearance and protection from proteolytic degradation extend the protein's circulation time in the body.[1]

  • Reduced Immunogenicity: The PEG moiety can mask immunogenic epitopes on the protein surface, diminishing the likelihood of an adverse immune response.

  • Improved Stability and Solubility: PEGylation can enhance the protein's stability and solubility, facilitating formulation and administration.

However, these benefits can come at the cost of a potential decrease in in vitro biological activity. The bulky PEG chain can sterically hinder the protein's interaction with its receptor. This guide will delve into the quantitative differences in activity and provide the experimental context to understand these trade-offs.

Data Presentation: Quantitative Comparison

The following tables summarize the key differences in biological activity between native and PEGylated IFN-α and G-CSF.

Table 1: Comparison of Native and PEGylated Interferon-alpha (IFN-α)

ParameterNative IFN-αPEGylated IFN-α (40 kDa branched PEG)Reference
In Vitro Bioactivity
Antiviral Activity (EC₅₀)~10-20 pg/mL~200-400 pg/mL[2]
Receptor Binding Affinity (Kd)HighModerately Reduced
Pharmacokinetics
Half-life (t₁/₂)2-3 hours80-100 hours[3]
Clearance (CL)RapidSignificantly Reduced[4]
Immunogenicity
Anti-drug Antibodies (ADA)Higher incidenceLower incidence

Table 2: Comparison of Native and PEGylated Granulocyte-Colony Stimulating Factor (G-CSF)

ParameterNative G-CSF (Filgrastim)PEGylated G-CSF (Pegfilgrastim)Reference
In Vitro Bioactivity
Cell Proliferation (EC₅₀)~10-50 pg/mL~100-500 pg/mL
Receptor Binding Affinity (Kd)HighReduced
Pharmacodynamics
Absolute Neutrophil Count (ANC)Rapid, transient increaseSustained, prolonged increase
Pharmacokinetics
Half-life (t₁/₂)~3.5 hours~15-80 hours
Clearance (CL)RapidSignificantly Reduced
Clinical Efficacy
Dosing FrequencyDailyOnce per chemotherapy cycle

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Bioactivity Assay: G-CSF Cell Proliferation Assay

This assay measures the ability of G-CSF to stimulate the proliferation of a murine myeloblastic cell line, NFS-60, which is dependent on G-CSF for growth.

Materials:

  • NFS-60 cells

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Native G-CSF and PEGylated G-CSF standards

  • Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent

  • 96-well microplates

Procedure:

  • Culture NFS-60 cells in complete RPMI 1640 medium.

  • Prior to the assay, wash the cells to remove any residual growth factors and resuspend in assay medium (RPMI 1640 with 2% FBS).

  • Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well.

  • Prepare serial dilutions of the native and PEGylated G-CSF standards in assay medium.

  • Add 100 µL of the diluted standards or control medium to the appropriate wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of CCK-8 reagent to each well and incubate for an additional 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the EC₅₀ values (the concentration of G-CSF that induces 50% of the maximal response) for both native and PEGylated forms by plotting the absorbance against the log of the G-CSF concentration.

Immunogenicity Assessment: Anti-Drug Antibody (ADA) ELISA

This enzyme-linked immunosorbent assay (ELISA) is designed to detect the presence of antibodies against the protein therapeutic in patient serum.

Materials:

  • High-binding 96-well ELISA plates

  • Native or PEGylated protein for coating

  • Patient serum samples

  • Positive control (anti-drug antibody) and negative control (normal human serum)

  • HRP-conjugated anti-human IgG detection antibody

  • TMB substrate and stop solution

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

Procedure:

  • Coat the wells of a 96-well plate with the native or PEGylated protein (1-5 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with blocking buffer for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add diluted patient serum samples, positive control, and negative control to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm.

  • A sample is considered positive if its absorbance is significantly higher than the mean of the negative controls.

Mandatory Visualization

Signaling Pathways

The biological effects of IFN-α and G-CSF are mediated through the activation of specific intracellular signaling cascades.

IFN_alpha_Signaling cluster_receptor Cell Membrane IFNAR1 IFNAR1 JAK1 JAK1 IFNAR1->JAK1 Activation IFNAR2 IFNAR2 TYK2 TYK2 IFNAR2->TYK2 Activation IFN IFN-α IFN->IFNAR2 Binding STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocation ISRE ISRE Transcription Gene Transcription ISRE->Transcription Binding

Caption: IFN-α signaling pathway.

GCSF_Signaling cluster_receptor Cell Membrane GCSFR G-CSF Receptor JAK JAK GCSFR->JAK Activation GCSF G-CSF GCSF->GCSFR Binding STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Translocation TargetGenes Target Genes Proliferation Proliferation & Differentiation TargetGenes->Proliferation Expression

Caption: G-CSF signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the biological activity of native and PEGylated proteins.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start protein_prep Prepare Native and PEGylated Protein Samples start->protein_prep in_vitro In Vitro Assays protein_prep->in_vitro in_vivo In Vivo Studies protein_prep->in_vivo bioactivity Bioactivity Assay (e.g., Cell Proliferation) in_vitro->bioactivity binding Receptor Binding Assay in_vitro->binding pk Pharmacokinetics Study in_vivo->pk pd Pharmacodynamics Study in_vivo->pd immuno Immunogenicity Study in_vivo->immuno data_analysis Data Analysis and Comparison conclusion Conclusion data_analysis->conclusion bioactivity->data_analysis binding->data_analysis pk->data_analysis pd->data_analysis immuno->data_analysis

Caption: Experimental workflow.

References

A Comparative Guide to m-PEG10-amine and Heterobifunctional PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, homogeneity, pharmacokinetics, and ultimately, their therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable for their ability to enhance the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison between a monofunctional PEG linker, m-PEG10-amine, and the broader class of heterobifunctional PEG linkers, supported by experimental principles and data from relevant studies.

Introduction to PEG Linkers in ADCs

Polyethylene glycol (PEG) is a hydrophilic polymer that, when incorporated into ADC linkers, offers several advantages. It can improve the water solubility of ADCs, particularly those with hydrophobic payloads, thereby reducing aggregation and improving manufacturability.[] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life and reduced immunogenicity.[2] The choice between different types of PEG linkers, such as this compound and heterobifunctional variants, depends on the desired ADC characteristics and the overall drug development strategy.

This compound is a non-cleavable linker composed of a methoxy-capped chain of ten ethylene glycol units and a terminal primary amine.[3] This amine group can be used to conjugate the linker to a payload that has a reactive group such as an activated ester. The resulting linker-payload conjugate is then typically attached to the antibody.

Heterobifunctional PEG linkers possess two different reactive functional groups at their termini. This dual reactivity allows for a more controlled and sequential conjugation process, where one end of the linker is specifically reacted with the antibody and the other end with the cytotoxic payload. These linkers are available in various lengths and can be designed to be either cleavable or non-cleavable.

Structural and Functional Comparison

The fundamental difference between this compound and a heterobifunctional PEG linker lies in their conjugation chemistry, which in turn affects the homogeneity and design flexibility of the final ADC.

G cluster_mPEG10 This compound Linker cluster_hetero Heterobifunctional PEG Linker Example mPEG10 CH₃O-(PEG)₁₀-NH₂ hetero X-(PEG)n-Y note X and Y are different reactive functional groups (e.g., Maleimide, NHS-ester)

Caption: Basic structures of this compound and a generic heterobifunctional PEG linker.

Performance Comparison

While direct head-to-head experimental data for an ADC with this compound versus a comparable heterobifunctional PEG linker is limited in publicly available literature, a comparative analysis can be constructed based on the established principles of ADC linker technology. The following tables summarize the expected performance differences.

Table 1: Comparison of Linker Properties and ADC Characteristics
FeatureThis compoundHeterobifunctional PEG LinkersRationale & References
Homogeneity Potentially lowerGenerally higherHeterobifunctional linkers allow for site-specific conjugation, leading to a more defined drug-to-antibody ratio (DAR) and a more homogeneous ADC product.
Conjugation Strategy Two-step (typically payload to linker, then to antibody)One-pot or sequential, with more controlThe dual reactivity of heterobifunctional linkers provides greater flexibility and control over the conjugation process.
Cleavability Non-cleavableCan be cleavable or non-cleavableThis compound lacks a cleavable moiety. Heterobifunctional linkers can be designed with acid-labile, protease-sensitive, or disulfide bonds for payload release.
Bystander Effect NoPossible with cleavable versionsNon-cleavable linkers require lysosomal degradation of the antibody to release the payload-linker-amino acid complex, which is typically not cell-permeable. Cleavable linkers can release cell-permeable payloads that can kill neighboring antigen-negative tumor cells.
Plasma Stability HighVariable (High for non-cleavable)Non-cleavable linkers generally exhibit greater stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.
Table 2: Impact on ADC Performance
ParameterThis compoundHeterobifunctional PEG LinkersRationale & References
Pharmacokinetics Favorable (prolonged half-life)Favorable (tunable by PEG length and architecture)The PEG10 chain improves solubility and prolongs circulation time. The length and branching of heterobifunctional PEG linkers can be optimized to fine-tune the pharmacokinetic profile. Longer or branched PEG chains generally lead to slower clearance.
In Vitro Cytotoxicity PotentPotentially influenced by linker length and cleavabilityFor non-cleavable linkers, the potency is dependent on the activity of the released payload-linker-amino acid complex. Longer PEG chains in some contexts have been shown to slightly reduce in vitro cytotoxicity.
In Vivo Efficacy Expected to be highCan be optimized for superior efficacyImproved pharmacokinetics and stability of PEGylated ADCs often translate to enhanced in vivo efficacy. The flexibility to choose between cleavable and non-cleavable heterobifunctional linkers allows for tailoring the ADC to the specific tumor biology.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of ADCs with different linkers.

Protocol 1: Synthesis of a Cysteine-Linked ADC using a Heterobifunctional Maleimide-PEG-NHS Ester Linker

This protocol outlines the general steps for conjugating a payload to an antibody via a heterobifunctional linker.

G cluster_workflow ADC Synthesis Workflow start Antibody Reduction (e.g., with TCEP) step2 Payload-Linker Activation (React Payload with Maleimide-PEG-NHS) start->step2 Parallel Step step3 Conjugation (React activated Payload-Linker with reduced Antibody) start->step3 Reactants step2->step3 end Purification (e.g., Size Exclusion Chromatography) step3->end

Caption: General workflow for ADC synthesis using a heterobifunctional linker.

Methodology:

  • Antibody Reduction: The antibody's interchain disulfide bonds are partially or fully reduced to generate reactive thiol groups. This is typically done using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

  • Payload-Linker Conjugation: The payload is reacted with the maleimide group of the Maleimide-PEG-NHS ester linker.

  • Antibody-Linker-Payload Conjugation: The NHS ester of the payload-linker conjugate is then reacted with the lysine residues of the antibody. Alternatively, if the payload is first attached to the NHS-ester end, the maleimide end of the linker-payload conjugate is reacted with the reduced thiol groups on the antibody.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, free payload-linker, and any aggregates. Size-exclusion chromatography (SEC) is a common method for this.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

Protocol 2: In Vitro Cytotoxicity Assay

This assay is used to determine the potency of the ADC against cancer cell lines.

Methodology:

  • Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload for a set period (e.g., 72-96 hours).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay. The absorbance is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the dose-response curve.

Protocol 3: In Vivo Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.

Methodology:

  • ADC Incubation: The ADC is incubated in plasma (e.g., human or mouse) at 37°C for various time points.

  • Sample Analysis: At each time point, an aliquot is taken, and the amount of intact ADC and/or released free payload is quantified. This can be done using methods like ELISA (to measure intact ADC) or LC-MS/MS (to measure free payload).

  • Data Analysis: The percentage of intact ADC remaining or the concentration of released payload is plotted against time to determine the stability of the ADC.

Signaling Pathway and Mechanism of Action

The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cell, leading to cell death.

G cluster_pathway General ADC Mechanism of Action ADC ADC in Circulation Binding Binding to Target Antigen on Tumor Cell ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release (Cleavage or Degradation) Lysosome->Release Target Payload Binds to Intracellular Target (e.g., Tubulin, DNA) Release->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

Caption: A simplified diagram of the ADC mechanism of action.

Conclusion

The choice between this compound and a heterobifunctional PEG linker is a strategic one in ADC development.

  • This compound offers a straightforward, non-cleavable PEG linker that can improve the pharmacokinetic profile of an ADC. Its application may be suitable for ADCs where maximum plasma stability is desired and a bystander effect is not required.

  • Heterobifunctional PEG linkers provide a higher degree of control and flexibility. They enable the construction of more homogeneous ADCs and offer the choice between cleavable and non-cleavable payload release mechanisms. This allows for the fine-tuning of the ADC's properties to achieve an optimal balance of efficacy and safety for a specific therapeutic application. The ability to vary PEG length and architecture further enhances their utility in optimizing ADC design.

Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target antigen. Empirical testing of ADCs with different linker designs, using the experimental protocols outlined above, is crucial for identifying the candidate with the best therapeutic potential.

References

A Comparative Guide to the Cytotoxicity of m-PEG10-amine Modified Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxicity of materials modified with methoxy-poly(ethylene glycol)-amine (m-PEG10-amine) against alternative surface modification agents. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of biocompatible materials for drug delivery and other biomedical applications.

Executive Summary

Surface modification is a critical strategy to enhance the biocompatibility of materials and reduce their cytotoxic effects. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a surface, is a widely adopted method to minimize protein adsorption and non-specific cell interactions, thereby improving in vivo performance. This compound is a specific type of PEG derivative that provides a terminal amine group for covalent attachment to various material surfaces. This guide evaluates the cytotoxic profile of this compound modified materials in comparison to unmodified materials and surfaces modified with alternative agents such as zwitterionic polymers and polysarcosines. The available data suggests that while PEGylation generally reduces cytotoxicity, the molecular weight of the PEG chain and the nature of the terminal group can influence the cytotoxic response.

Data Presentation: Comparative Cytotoxicity

The following tables summarize quantitative data on the cytotoxicity of various PEG derivatives and alternative materials. It is important to note that direct cytotoxic data for this compound is limited in the public domain; therefore, data from PEG oligomers of varying molecular weights are presented to infer its expected performance.

Table 1: Cell Viability in the Presence of Various PEG Oligomers

This table presents the percentage of viable Caco-2 cells after 24 hours of incubation with different concentrations of various PEG molecules. This data helps in understanding the effect of PEG molecular weight on cytotoxicity.

PEG DerivativeConcentration (w/v)Cell Viability (%)Reference
PEG 4004%45%[1]
PEG 40004%100%[1]
PEG 60004%96%[1]
PEG 100004%92%[1]
PEG 150004%48%[1]
PEG 350004%88%

Lower molecular weight PEGs, such as PEG 400, have been observed to exhibit higher cytotoxicity compared to some higher molecular weight PEGs.

Table 2: Comparative Performance of m-PEG-amine Modified Surfaces and Alternatives

This table provides a qualitative and semi-quantitative comparison of key performance indicators for different surface modification strategies. The performance of m-PEG-amine is inferred from studies on amine-terminated and other PEGylated surfaces.

Featurem-PEG-amine Modified Surface (Expected)Zwitterionic Polymers (e.g., Poly(sulfobetaine))Polysarcosines
Protein Adsorption LowVery LowLow
Cell Adhesion LowVery LowVery Low
Cytotoxicity Low to Moderate (dependent on concentration and cell type)Very LowVery Low
Supporting Data PEGylation generally reduces cytotoxicity of unmodified materials.Zwitterionic coatings have been shown to be highly biocompatible and resist cell attachment.Polysarcosine-based surfactants exhibit significantly higher IC50 values (lower toxicity) compared to PEG-based counterparts.

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below to enable researchers to replicate and validate these findings.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the test material (e.g., this compound modified nanoparticles) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) and collect the supernatant.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test material.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Material Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Material This compound Modified Material Treatment Treat Cells with Test Materials Material->Treatment Alternatives Alternative Materials Alternatives->Treatment CellSeeding Seed Cells in Multi-well Plates CellSeeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Data Collect & Analyze Absorbance/Fluorescence Data MTT->Data LDH->Data Apoptosis->Data Comparison Compare Cytotoxicity Profiles Data->Comparison

Caption: Workflow for evaluating the cytotoxicity of modified materials.

Proposed Signaling Pathway for Amine-Modified Material Cytotoxicity

The cytotoxicity of amine-functionalized materials, particularly at high concentrations, is thought to be mediated through lysosomal and mitochondrial pathways.

signaling_pathway cluster_cell Cellular Environment cluster_events Molecular Events Material Amine-Modified Material Endocytosis Endocytosis Material->Endocytosis Lysosome Lysosome Endocytosis->Lysosome LysosomalDamage Lysosomal Membrane Destabilization Lysosome->LysosomalDamage High Concentration Mitochondrion Mitochondrion Cytosol Cytosol CathepsinRelease Cathepsin Release LysosomalDamage->CathepsinRelease MitoDamage Mitochondrial Damage (ΔΨm loss) CathepsinRelease->MitoDamage CaspaseActivation Caspase-9 & Caspase-3 Activation MitoDamage->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Proposed pathway of amine-induced cytotoxicity.

References

A Comparative Guide to Validating the Purity of m-PEG10-amine Starting Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final therapeutic product. For amine-terminated polyethylene glycol (PEG) linkers like methoxy-PEG10-amine (m-PEG10-amine), which are widely used in bioconjugation and drug delivery systems, rigorous purity assessment is paramount. This guide provides a comparative overview of key analytical techniques for validating the purity of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

Introduction to this compound and Potential Impurities

This compound is a discrete PEG linker with a terminal methoxy group and a primary amine, comprising ten ethylene glycol units. Its defined chain length is crucial for the precise control of the physicochemical properties of the resulting conjugates. However, the synthesis and storage of this compound can introduce several impurities that may compromise its quality.

Common Impurities in this compound:

  • PEG Homologs: The ethoxylation process used to synthesize PEGs can result in a distribution of chain lengths. Therefore, this compound may be contaminated with shorter (m-PEGn<10-amine) or longer (m-PEGn>10-amine) homologs.

  • Diol Impurity: Unfunctionalized PEG diol (HO-PEG10-OH) can be present as a significant impurity.

  • Unreacted Starting Materials and Byproducts: Residual starting materials from the amination step or byproducts of the synthesis can also be present.

  • Degradation Products: PEGs can undergo oxidation, leading to the formation of aldehydes and carboxylic acids at the termini.

This guide will compare three principal analytical techniques for the comprehensive purity assessment of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

Comparison of Analytical Techniques for this compound Purity Validation

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the need for structural confirmation, quantification of impurities, and sensitivity. The following table summarizes the key performance characteristics of NMR, HPLC-CAD, and LC-MS for the analysis of this compound.

FeatureNuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data based on signal integration.Separates compounds based on their physicochemical properties, followed by universal detection based on the charge of aerosolized particles.Separates compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio.
Primary Use - Structure elucidation and confirmation- Absolute quantification (qNMR)- Identification and quantification of major impurities- Quantification of the main component and impurities- Separation of PEG homologs- Purity assessment of non-chromophoric compounds- Identification of known and unknown impurities- High-sensitivity detection- Structural confirmation of impurities (with MS/MS)
Strengths - Provides unambiguous structural information- Primary ratio method for quantification without a specific reference standard for each impurity- Non-destructive- Universal detection for non-volatile and semi-volatile compounds- Good sensitivity and wide dynamic range- Robust and reproducible for quantification- High sensitivity and selectivity- Provides molecular weight information- Can identify co-eluting peaks
Limitations - Lower sensitivity compared to LC-MS- Signal overlap can complicate quantification of minor impurities- Non-linear response may require curve fitting for accurate quantification- Does not provide structural information- Response can vary significantly between compounds- Matrix effects can suppress ion signals- May not be suitable for absolute quantification without standards
Limit of Detection (LOD) ~5 µM for small molecules[1]~1-10 ng on column[2]~0.4-12 ng/mL for PEG homologs[3]
Limit of Quantitation (LOQ) ~20 µM for small molecules[1]~5 µg/mL for non-chromophoric compounds[4]~0.4-12 ng/mL for PEG homologs

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are recommended starting protocols for the analysis of this compound using NMR, HPLC-CAD, and LC-MS.

Quantitative ¹H NMR Spectroscopy for Purity Assessment

Quantitative NMR (qNMR) is a powerful tool for determining the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh This compound C Dissolve in deuterated solvent A->C B Accurately weigh internal standard B->C D Acquire 1H NMR spectrum C->D Transfer to NMR tube E Phase and baseline correction D->E F Integrate signals E->F G Calculate purity F->G

Caption: Workflow for quantitative NMR (qNMR) analysis.

Protocol Details:

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful as it often provides a distinct, non-shifting hydroxyl proton signal, which can help identify diol impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Parameters (400 MHz):

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for quantitative analysis) to ensure full relaxation.

    • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

    • Acquisition Time: ≥ 3 seconds.

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic peak of this compound (e.g., the methoxy protons at ~3.38 ppm or the methylene protons adjacent to the amine at ~2.85 ppm) and a peak from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

HPLC with Charged Aerosol Detection (HPLC-CAD)

Since this compound lacks a strong UV chromophore, universal detectors like CAD are ideal for its quantification. This method is particularly effective for separating and quantifying PEG homologs.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_cad CAD Detection A Prepare standard and sample solutions B Inject sample A->B C Reversed-phase separation B->C D Nebulization C->D Eluent E Drying D->E F Charging E->F G Detection F->G

Caption: Workflow for HPLC-CAD analysis.

Protocol Details:

  • Chromatographic System: A standard HPLC system equipped with a CAD detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is suitable for separating PEG oligomers.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A shallow gradient is recommended to achieve good resolution between PEG homologs.

    • 0-5 min: 20% B

    • 5-25 min: 20% to 40% B

    • 25-30 min: 40% B

    • 30-31 min: 40% to 20% B

    • 31-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: 35-50 °C

    • Gas (Nitrogen) Pressure: 60-80 psi

  • Quantification: Generate a calibration curve using standards of known concentrations. Due to the non-linear response of CAD, a quadratic or power function fit may be necessary. Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and specificity, making it an excellent tool for identifying and confirming the presence of low-level impurities.

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection A Prepare dilute sample solution B Inject sample A->B C Reversed-phase separation B->C D Ionization (ESI) C->D Eluent E Mass Analysis D->E F Detection E->F

Caption: Workflow for LC-MS analysis.

Protocol Details:

  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Column and Mobile Phase: Same as for HPLC-CAD. The use of volatile mobile phase additives like formic acid is crucial for MS compatibility.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for PEG analysis. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is advantageous for accurate mass measurements.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

  • Data Acquisition:

    • Full Scan Mode: Acquire data over a mass range that includes the expected molecular weights of this compound and its potential impurities (e.g., m/z 200-1000).

    • MS/MS (Tandem MS): For structural confirmation of impurities, perform fragmentation of selected precursor ions to obtain characteristic product ions.

  • Data Analysis:

    • Extract ion chromatograms (EICs) for the expected m/z values of this compound and its impurities.

    • The purity can be estimated based on the relative peak areas in the total ion chromatogram (TIC) or by comparing the peak areas in the EICs.

Conclusion

Validating the purity of this compound starting material is a critical step in ensuring the quality and consistency of final products in the pharmaceutical and biotechnology industries. Each of the discussed analytical techniques—NMR, HPLC-CAD, and LC-MS—offers unique advantages for this purpose.

  • NMR provides definitive structural information and is ideal for absolute quantification.

  • HPLC-CAD offers a robust and reliable method for quantifying the main component and separating PEG homologs without the need for chromophores.

  • LC-MS excels in its sensitivity and specificity for identifying trace-level impurities and confirming their structures.

For a comprehensive purity assessment, a combination of these techniques is often recommended. For instance, HPLC can be used for routine purity checks and quantification, while NMR and LC-MS can be employed for structural confirmation and in-depth impurity profiling, particularly during method development and for out-of-specification investigations. By understanding the strengths and limitations of each method and implementing robust experimental protocols, researchers can confidently ensure the quality of their this compound starting material.

References

A Head-to-Head Comparison of PEGylation and HESylation for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of polymer conjugation technology is a critical decision that significantly impacts a therapeutic's pharmacokinetic profile, efficacy, and safety. Among the leading strategies, PEGylation has long been the gold standard, but HESylation has emerged as a promising alternative. This guide provides an objective, data-driven comparison of these two powerful technologies.

Executive Summary

Both PEGylation and HESylation are proven methods to enhance the therapeutic value of proteins, peptides, and other drug molecules by increasing their hydrodynamic size. This modification leads to reduced renal clearance, extended plasma half-life, and improved stability. However, key differences in their fundamental properties—most notably biodegradability—give rise to distinct advantages and disadvantages that must be carefully considered in the context of specific drug development programs.

This guide will delve into a head-to-head comparison of PEGylation and HESylation, examining their impact on pharmacokinetics, immunogenicity, viscosity, and stability. We will present quantitative data from comparative studies, detail the experimental protocols used to generate this data, and provide visualizations of key biological processes and experimental workflows.

Core Technology Overview

PEGylation involves the covalent attachment of polyethylene glycol (PEG), a synthetic, non-biodegradable polymer, to a therapeutic molecule. This process creates a hydrophilic shield around the drug, masking it from the immune system and proteolytic enzymes, thereby prolonging its circulation time.

HESylation , in contrast, utilizes hydroxyethyl starch (HES), a semi-synthetic, biodegradable polymer derived from starch. HES is structurally similar to glycogen, which contributes to its low immunogenicity.[1] Its biodegradability offers a potential advantage over the non-biodegradable nature of PEG.

Performance Comparison: A Data-Driven Analysis

A direct comparative study using the recombinant human interleukin-1 receptor antagonist, anakinra, provides valuable quantitative insights into the performance differences between PEGylation and HESylation.[2][3]

Table 1: Physicochemical and In Vitro Performance of PEGylated vs. HESylated Anakinra
ParameterPEG-anakinraHES-anakinraKey Takeaway
Viscosity (at 75 mg/mL) ~40% higher than HES-anakinraLowerHESylation results in significantly lower viscosity at high protein concentrations, which is advantageous for formulation and subcutaneous administration.[2][3]
Monomer Recovery (after 8 weeks at 40°C) LowerSuperiorHESylated anakinra demonstrates better thermal stability and less aggregation over time.
Binding Affinity (to IL-1R) Reduced by one order of magnitudeReduced, but more affine than PEG-anakinraBoth modifications reduce binding affinity, but HESylation appears to have a less detrimental impact in this case.
Secondary Structure No practical effectNo practical effectNeither modification significantly alters the secondary structure of the protein.
Table 2: Pharmacokinetic Parameters of HESylated Anakinra
ParameterNative AnakinraHESylated AnakinraFold Increase
Elimination Half-life (t½) 1.7 h10.8 h~6.4x
Area Under the Curve (AUC) --~45x

Data from a study in male Wistar rats.

While direct head-to-head pharmacokinetic data for other proteins is limited, studies on erythropoietin (EPO) and granulocyte colony-stimulating factor (G-CSF) suggest that HESylation can achieve comparable in vivo bioavailability and half-life extension to PEGylation.

Key Differentiators: A Deeper Dive

Biodegradability and Safety

The most significant advantage of HESylation is the biodegradability of the HES polymer. HES is metabolized by plasma α-amylase, and its degradation products are renally excreted. This contrasts with PEG, which is not biodegradable and can accumulate in tissues, particularly with long-term administration of high molecular weight PEGs. This accumulation has raised some safety concerns, although the clinical significance is still under investigation.

Immunogenicity

While PEGylation is generally considered to reduce the immunogenicity of therapeutic proteins, the "anti-PEG antibody" (APA) phenomenon is a growing concern. Pre-existing or treatment-induced APAs can lead to accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy and potentially causing hypersensitivity reactions. HES, being structurally similar to the natural polysaccharide glycogen, is considered to have very low immunogenicity.

Viscosity and Formulation

As demonstrated in the anakinra study, HESylation can result in formulations with significantly lower viscosity at high protein concentrations compared to PEGylation. This is a critical advantage for the development of highly concentrated drug products intended for subcutaneous injection, which is a preferred route of administration for many chronic therapies.

Experimental Methodologies

To ensure the reproducibility and transparency of the presented data, this section details the key experimental protocols used in the comparative analysis of PEGylated and HESylated proteins.

Protein Conjugation via Reductive Amination

Reductive amination is a common method for conjugating polymers to proteins.

Protocol:

  • Protein and Polymer Preparation: Dissolve the protein (e.g., anakinra) and the aldehyde-activated polymer (PEG-aldehyde or HES-aldehyde) in a suitable buffer, typically a borate or phosphate buffer at a slightly alkaline pH (e.g., pH 8.0-8.5).

  • Reaction Initiation: Mix the protein and activated polymer solutions at a specific molar ratio.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture. This reduces the initially formed Schiff base to a stable secondary amine linkage.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 24-72 hours) at a controlled temperature (e.g., 4-25°C).

  • Purification: Purify the resulting conjugate from unreacted protein, polymer, and by-products using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Experimental Workflow: Protein Conjugation by Reductive Amination

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Protein Protein Solution (in buffer) Mix Mix Protein and Polymer Protein->Mix Polymer Activated Polymer (PEG/HES-aldehyde) Polymer->Mix Add_Reducer Add Reducing Agent (e.g., NaBH3CN) Mix->Add_Reducer Incubate Incubate Add_Reducer->Incubate Purify Purify Conjugate (e.g., SEC, IEX) Incubate->Purify Final_Product Purified Polymer-Protein Conjugate Purify->Final_Product

Protein-polymer conjugation workflow.

Characterization Techniques
  • Size-Exclusion Chromatography (SEC): Used to separate molecules based on their hydrodynamic radius to determine the extent of conjugation and identify aggregates.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic size of the conjugates in solution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analyzes the secondary structure of the protein to ensure it is not significantly altered by the conjugation process.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Detects and quantifies the presence of anti-drug or anti-polymer antibodies in serum or plasma samples.

Biological Mechanisms and Pathways

The Enhanced Permeability and Retention (EPR) Effect

For drug delivery in oncology, both PEGylation and HESylation can leverage the EPR effect. Tumor blood vessels are often leaky, with large gaps between endothelial cells, allowing macromolecules and nanoparticles to extravasate into the tumor tissue. Poor lymphatic drainage in tumors further leads to their accumulation and retention.

Mechanism: The EPR Effect in Tumor Vasculature

EPR_Effect cluster_normal Normal Vasculature cluster_tumor Tumor Vasculature NormalVessel Normal Blood Vessel (Tight Junctions) NormalTissue Normal Tissue NormalVessel->NormalTissue Minimal Extravasation TumorVessel Leaky Tumor Blood Vessel (Poorly-formed, Gaps) TumorTissue Tumor Tissue (Poor Lymphatic Drainage) TumorVessel->TumorTissue Enhanced Extravasation TumorTissue->TumorTissue Retention Drug Polymer-Drug Conjugate Drug->NormalVessel Circulation Drug->TumorVessel Circulation

The EPR effect in tumor drug delivery.

Cellular Uptake and Intracellular Trafficking

The polymer shell of both PEGylated and HESylated nanoparticles influences their interaction with cells. Generally, the hydrophilic polymer layer reduces non-specific uptake by phagocytic cells of the reticuloendothelial system (RES), prolonging circulation. However, this "stealth" effect can also hinder uptake by target cells. The specific endocytic pathways and subsequent intracellular fate can be influenced by the polymer type, size, and surface chemistry, though more research is needed for a direct comparison of HESylated versus PEGylated systems in this regard.

Conclusion and Future Perspectives

Both PEGylation and HESylation offer powerful tools for optimizing the therapeutic properties of drug molecules. PEGylation is a well-established technology with a long history of clinical success. However, concerns about its non-biodegradability and the potential for immunogenicity have driven the development of alternatives.

HESylation presents a compelling alternative, with its key advantages of biodegradability, low immunogenicity, and favorable viscosity profile for high-concentration formulations. The data from the head-to-head comparison with anakinra suggests that HESylation can offer superior formulation and stability characteristics without compromising, and in some aspects potentially improving, the in vitro performance compared to PEGylation.

The choice between PEGylation and HESylation will ultimately depend on the specific therapeutic application, the properties of the drug molecule, the desired pharmacokinetic profile, and the long-term safety considerations. As more comparative data becomes available, the drug development community will be better equipped to select the optimal polymer conjugation strategy for each unique therapeutic challenge.

References

Preserving Potency: A Guide to Functional Assays for Confirming Protein Activity After PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic profile, increase its stability, and reduce its immunogenicity. However, the addition of PEG can also sterically hinder the protein's active sites or binding interfaces, potentially leading to a partial or complete loss of biological activity. Therefore, rigorous functional analysis is paramount to ensure that the benefits of PEGylation do not come at the cost of therapeutic efficacy.

This guide provides a comparative overview of key functional assays essential for confirming the bioactivity of PEGylated proteins. We will delve into the principles of these assays, present detailed experimental protocols for their execution, and offer a comparative analysis of their performance against unmodified proteins and those modified with alternative polymers.

The Impact of PEGylation on Protein Function

PEGylation can influence a protein's activity in several ways. The size, shape (linear vs. branched), and attachment site of the PEG molecule are all critical factors. While extending the in vivo half-life is a primary goal, it is crucial to assess the impact on the protein's fundamental biological function. A decrease in in vitro activity is not uncommon with PEGylation; however, this can sometimes be compensated for by the improved pharmacokinetic properties in vivo.[][2]

A notable alternative to PEGylation is "zwitterlation," the conjugation of zwitterionic polymers. Some studies suggest that zwitterlation can offer similar benefits in terms of stability and pharmacokinetics while mitigating the loss of bioactivity sometimes observed with PEGylation.[2][3]

A Comparative Look at Key Functional Assays

The choice of functional assay is dictated by the protein's mechanism of action. Here, we compare several widely used assay types, providing insights into their applications, strengths, and limitations.

Assay Type Principle Typical Application Information Gained Considerations
Enzymatic Assays Measures the rate of a specific biochemical reaction catalyzed by the enzyme.PEGylated enzymes (e.g., glucose oxidase, α-chymotrypsin).[4]Catalytic efficiency (kcat), substrate affinity (KM).Substrate accessibility may be altered by PEG chains.
Receptor Binding Assays Quantifies the binding of a PEGylated ligand to its cellular receptor.PEGylated cytokines, growth factors, and antibodies.Binding affinity (Kd), binding kinetics (kon, koff).Steric hindrance from PEG can affect receptor interaction.
Cell-Based Proliferation/Cytotoxicity Assays Measures the effect of the PEGylated protein on cell viability or proliferation.PEGylated interferons, antibody-drug conjugates (ADCs).EC50 or IC50 values, indicating the concentration for 50% of maximal effect or inhibition.Provides a more physiologically relevant measure of functional consequence.
Immunoassays (ELISA) Utilizes antibodies to detect and quantify the PEGylated protein or its functional consequence.Quantifying PEGylated proteins in biological samples, assessing immunogenicity.Concentration of the PEGylated protein, presence of anti-PEG antibodies.PEG chains can mask epitopes, potentially interfering with antibody binding.
Surface Plasmon Resonance (SPR) A label-free technique to measure real-time biomolecular interactions.Detailed kinetic analysis of PEGylated protein-ligand interactions.Association rate (ka), dissociation rate (kd), and affinity (KD).Can be sensitive to changes in the hydrodynamic radius caused by PEGylation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Thermodynamic characterization of binding interactions.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Requires relatively large amounts of protein and can be sensitive to buffer conditions.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of PEGylated protein activity.

Enzymatic Activity Assay for PEGylated Glucose Oxidase

This protocol is adapted from studies assessing the activity of PEGylated glucose oxidase.

Materials:

  • Native Glucose Oxidase (GOx)

  • PEGylated GOx

  • Glucose solution (e.g., 5% w/v)

  • Phosphate buffer (pH 7.4)

  • Oxygen-sensitive phosphor

  • Poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogel

  • Spectrofluorometer

Procedure:

  • Entrap both native and PEGylated GOx within a pHEMA hydrogel containing an oxygen-sensitive phosphor.

  • Place the hydrogels in a temperature-controlled cuvette with phosphate buffer.

  • Record the baseline phosphorescence signal.

  • Introduce a known concentration of glucose solution into the cuvette.

  • Monitor the change in phosphorescence as oxygen is consumed by the enzymatic reaction.

  • Calculate the enzymatic activity based on the rate of signal change over a defined time period.

  • Perform the assay in triplicate at multiple time points to assess stability.

Cell-Based Antiproliferative Assay for PEGylated Interferon-α2a

This protocol is based on the methodology used to evaluate the in vitro bioactivity of PEGylated interferon-α2a (Pegasys).

Materials:

  • Daudi cells (human B-lymphoblast cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Native Interferon-α2a (IFN-α2a)

  • PEGylated IFN-α2a

  • Zwitterlated IFN-α2a (for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed Daudi cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of native IFN-α2a, PEGylated IFN-α2a, and zwitterlated IFN-α2a in culture medium.

  • Replace the culture medium in the wells with the prepared protein solutions. Include a control group with medium only.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the control and determine the IC50 value for each protein.

Receptor Binding Affinity via Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for assessing the binding kinetics of a PEGylated protein to its receptor using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Receptor protein

  • Native ligand protein

  • PEGylated ligand protein

  • Activation reagents (e.g., EDC/NHS)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the sensor surface using a pulse of EDC/NHS.

  • Immobilize the receptor protein to the sensor surface by injecting it at a low flow rate in the immobilization buffer.

  • Deactivate any remaining active esters with an injection of ethanolamine.

  • Inject a series of concentrations of the native and PEGylated ligand proteins over the receptor-coated surface, followed by a dissociation phase with running buffer.

  • After each cycle, regenerate the sensor surface with the regeneration solution.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Visualizing the Process

To better understand the workflows and concepts discussed, the following diagrams have been generated using Graphviz.

PEGylation_Workflow cluster_synthesis Synthesis & Modification cluster_analysis Functional Analysis cluster_comparison Comparative Evaluation Protein Native Protein PEGylation PEGylation Reaction Protein->PEGylation PEG Activated PEG PEG->PEGylation PEG_Protein PEGylated Protein PEGylation->PEG_Protein Enzymatic Enzymatic Assay PEG_Protein->Enzymatic Activity Binding Receptor Binding Assay PEG_Protein->Binding Affinity CellBased Cell-Based Assay PEG_Protein->CellBased Potency Immunoassay Immunoassay PEG_Protein->Immunoassay Quantification Native_Activity Native Protein Activity Enzymatic->Native_Activity Alternative_Activity Alternative Modification Activity Enzymatic->Alternative_Activity Binding->Native_Activity Binding->Alternative_Activity CellBased->Native_Activity CellBased->Alternative_Activity

Caption: Workflow for PEGylation and subsequent functional analysis.

Signaling_Pathway_Inhibition cluster_receptor Cell Membrane Receptor Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Ligand PEGylated Ligand Ligand->Receptor Binding Biological_Response Biological Response (e.g., Proliferation) Signaling_Cascade->Biological_Response Leads to

Caption: General signaling pathway initiated by a PEGylated ligand.

Conclusion

Confirming the functional activity of a protein after PEGylation is a critical step in the development of biotherapeutics. A multi-faceted approach employing a combination of enzymatic, receptor binding, and cell-based assays is often necessary to build a comprehensive understanding of the PEGylated protein's performance. The data generated from these assays, when compared to the unmodified protein and alternative modifications, provides the necessary evidence to advance a promising candidate through the development pipeline. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in this field, enabling them to make informed decisions and ensure the successful development of effective and safe PEGylated protein drugs.

References

A Comparative Guide to the Pharmacokinetic Profiles of PEGylated Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic agents, a process known as PEGylation, has emerged as a cornerstone of drug delivery, significantly enhancing the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics. By increasing the hydrodynamic size and shielding the parent molecule from enzymatic degradation and renal clearance, PEGylation prolongs circulation time, reduces dosing frequency, and can decrease immunogenicity. This guide provides an objective comparison of the pharmacokinetic profiles of several key PEGylated drugs, supported by experimental data and detailed methodologies.

The Impact of PEGylation on Pharmacokinetics

PEGylation fundamentally alters the absorption, distribution, metabolism, and excretion (ADME) of a drug. The size and structure of the PEG moiety—whether linear or branched—play a crucial role in these modifications. Generally, PEGylation leads to a decreased volume of distribution, reduced clearance, and a significantly extended plasma half-life.

Figure 1: Impact of PEGylation on Drug Properties.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for several prominent PEGylated drugs, offering a comparative overview of their in vivo behavior.

Table 1: Pegfilgrastim (Neulasta®)

Pegfilgrastim is a PEGylated form of recombinant human granulocyte colony-stimulating factor (G-CSF) used to stimulate the production of neutrophils.[1]

ParameterValueSpeciesNotes
Half-life (t½) 46 to 62 hoursHumanNonlinear pharmacokinetics; clearance is dependent on neutrophil count.[2]
Clearance (CL) ~14 mL/h/kgHumanPrimarily cleared by neutrophil-mediated uptake, rendering renal clearance insignificant.[2][3]
Volume of Distribution (Vd) --Limited data available.
Cmax Dose-dependentHumanIncreases in a non-linear manner with dose.[4]
AUC Dose-dependentHumanIncreases more than proportionally with dose.
Table 2: Pegloticase (Krystexxa®)

Pegloticase is a PEGylated recombinant uricase used to treat chronic gout.

ParameterValueSpeciesNotes
Half-life (t½) ~14 daysHuman
Clearance (CL) Affected by body weightHuman
Volume of Distribution (Vd) Affected by body weightHuman
Cmax 1.4 ± 0.1 µg/mL (8 mg dose)Human
AUC --Data not readily available.
Table 3: Peginterferon Alfa-2a (Pegasys®) and Peginterferon Alfa-2b (PegIntron®)

Peginterferon alfa-2a and -2b are used in the treatment of hepatitis C and B. They differ in the size and structure of their PEG moieties, leading to distinct pharmacokinetic profiles.

ParameterPeginterferon Alfa-2a (40 kDa, branched)Peginterferon Alfa-2b (12 kDa, linear)SpeciesNotes
Absorption Half-life ~50 hours~4.6 hoursHuman
Time to Cmax (Tmax) 78 hours (single dose)15 to 44 hoursHuman
Elimination Half-life Longer than alfa-2bShorter than alfa-2aHumanA significant portion of patients on alfa-2b may have undetectable trough concentrations.
Volume of Distribution (Vd) Considerably restricted~0.99 L/kgHuman
Clearance (CL) Reduced over 100-fold vs. IFN-αReduced ~10-fold vs. IFN-αHuman
Table 4: PEGylated Liposomal Doxorubicin (Doxil®/Caelyx®)

Doxil is a PEGylated liposomal formulation of the chemotherapeutic agent doxorubicin.

ParameterValueSpeciesNotes
Half-life (t½) 30 to 90 hours (second phase)HumanBiphasic elimination with an initial phase of 1-3 hours.
Clearance (CL) ~40 mL/hourHumanDrastically reduced (at least 250-fold) compared to free doxorubicin.
Volume of Distribution (Vd) ~3.9 LHumanDrastically reduced (at least 60-fold) compared to free doxorubicin.
Cmax Linearly increases with doseHuman
AUC ~300-fold greater than free doxorubicin (at 50 mg/m²)Human

Experimental Protocols

The determination of pharmacokinetic profiles for PEGylated drugs relies on robust and validated analytical methods. Below are detailed methodologies for key experiments.

Workflow for Pharmacokinetic Analysis of PEGylated Drugs

PK_Workflow cluster_0 In Vivo Study cluster_1 Sample Processing cluster_2 Quantification cluster_3 Data Analysis Animal_Model Animal Model (e.g., Rats) Drug_Admin Drug Administration (IV or SC) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., with Methanol) Plasma_Separation->Protein_Precipitation Extraction Extraction (e.g., Liquid-Liquid or Solid Phase) Protein_Precipitation->Extraction HPLC HPLC with Fluorescence or MS/MS Detection Extraction->HPLC ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Extraction->ELISA PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) HPLC->PK_Modeling ELISA->PK_Modeling Parameter_Calc Calculation of PK Parameters (t½, CL, Vd, AUC) PK_Modeling->Parameter_Calc

Figure 2: Experimental Workflow for PK Analysis.
Quantification of PEGylated Proteins (e.g., Pegfilgrastim, Peginterferon) via ELISA

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying PEGylated proteins in biological matrices. A sandwich ELISA format is typically employed.

  • Methodology:

    • Coating: Microtiter plates are coated with a capture antibody specific to the protein portion of the drug.

    • Sample Incubation: Plasma or serum samples, along with a standard curve of known drug concentrations, are added to the wells. The PEGylated protein binds to the capture antibody.

    • Detection: A second, enzyme-conjugated antibody that also recognizes the protein is added, forming a "sandwich" with the captured drug.

    • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

    • Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the PEGylated drug in the samples is determined by interpolating from the standard curve.

  • Materials:

    • ELISA kit specific for the protein of interest (e.g., Human Interferon Alpha ELISA kit).

    • Microplate reader.

    • Wash buffers, substrate solutions, and stop solutions (typically provided in the kit).

Quantification of Doxorubicin from PEGylated Liposomes via HPLC
  • Principle: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is a sensitive and specific method for quantifying doxorubicin in plasma.

  • Methodology:

    • Sample Preparation:

      • Plasma samples are thawed.

      • An internal standard (e.g., daunorubicin) is added.

      • Proteins are precipitated using an organic solvent like methanol.

      • Doxorubicin is extracted from the plasma matrix using a liquid-liquid or solid-phase extraction method. The organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase.

    • Chromatographic Separation:

      • The reconstituted sample is injected into an HPLC system.

      • A reverse-phase C18 column is commonly used for separation.

      • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Detection:

      • Fluorescence Detection: Doxorubicin is naturally fluorescent, allowing for sensitive detection with a fluorescence detector.

      • Mass Spectrometry (MS/MS): For higher specificity and sensitivity, tandem mass spectrometry can be used.

    • Quantification: The peak area of doxorubicin is compared to the peak area of the internal standard. A calibration curve is constructed using known concentrations of doxorubicin to determine the concentration in the unknown samples.

  • Materials:

    • HPLC system with a fluorescence or MS/MS detector.

    • Reverse-phase C18 column.

    • Doxorubicin and internal standard (e.g., daunorubicin).

    • Organic solvents (e.g., methanol, acetonitrile) and buffers.

Conclusion

PEGylation is a powerful and versatile technology that has successfully improved the pharmacokinetic profiles of numerous drugs, leading to enhanced therapeutic efficacy and patient convenience. The choice of PEG size, structure, and conjugation chemistry is critical in optimizing the desired pharmacokinetic properties for a specific therapeutic agent. The data and methodologies presented in this guide provide a framework for understanding and comparing the in vivo behavior of different PEGylated drugs, aiding researchers and developers in the rational design of next-generation PEGylated therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of m-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like m-PEG10-amine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address procedural questions regarding this compound.

While a specific Safety Data Sheet (SDS) for this compound is not consistently available across suppliers, a conservative approach to its disposal can be formulated by examining the properties of its constituent parts—a methoxy-terminated polyethylene glycol (PEG) chain and a primary amine functional group. The PEG component is generally considered to have low toxicity and to be biodegradable. However, the amine group necessitates careful handling. Some safety data for similar PEG-amine compounds indicate potential for skin, eye, and respiratory irritation[1].

Key Chemical and Physical Properties

A summary of the relevant properties of this compound and similar compounds is provided below. This information is crucial for understanding its behavior and potential hazards.

PropertyDataSource
Chemical Formula C21H45NO10[2][3]
Molecular Weight ~471.58 g/mol [2][3]
Physical Form Colorless to light yellow liquid/oil
Solubility Soluble in DCM, THF, Acetonitrile, DMF, and DMSO
Storage 0-10 °C or -20°C, tightly sealed, protected from light and moisture

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

2. Waste Segregation and Collection: Proper segregation of chemical waste is critical.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The container must be kept tightly closed when not in use.

  • Solid Waste: Any solid materials grossly contaminated with this compound, such as pipette tips, weigh boats, and contaminated gloves, should be collected in a separate, clearly labeled hazardous waste container for solids.

3. Spill Management: In the event of a spill, follow these guidelines:

  • Evacuate the immediate area.

  • Ensure the area is well-ventilated, and if necessary, wear respiratory protection.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container for solids.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

4. Final Disposal:

  • Do not dispose of this compound down the drain. While the PEG component is biodegradable, the potential effects of the amine compound on aquatic life are not well-documented.

  • Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Disposal should always be conducted in accordance with all local, state, and federal regulations.

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Generation & Segregation cluster_2 Containment & Cleanup cluster_3 Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated liquid_waste Liquid Waste (this compound solutions) waste_generated->liquid_waste Liquid solid_waste Solid Waste (Contaminated labware) waste_generated->solid_waste Solid spill Spill Occurs waste_generated->spill Accidental collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid absorb_spill Absorb Spill with Inert Material spill->absorb_spill ehs_contact Contact Institutional EHS or Licensed Contractor collect_liquid->ehs_contact collect_solid->ehs_contact cleanup_spill Clean Spill Area & Collect Cleanup Materials absorb_spill->cleanup_spill cleanup_spill->collect_solid

Caption: Workflow for the safe handling and disposal of this compound.

This guide is intended to provide a framework for the safe disposal of this compound based on available data for similar compounds. It is crucial to always consult your institution's specific safety protocols and the most current regulatory guidelines.

References

Personal protective equipment for handling m-PEG10-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of any chemical. The following table summarizes the recommended PPE for handling m-PEG10-amine.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a potential for splashing.
Skin Protection A standard laboratory coat should be worn. Chemical-resistant gloves (e.g., nitrile) are required. For prolonged contact, it is advisable to consult the glove manufacturer's resistance guide. Closed-toe shoes and long pants are mandatory.
Respiratory Protection Work with this compound should be conducted in a well-ventilated area. If there is a potential for generating aerosols or dust, work should be performed in a certified chemical fume hood. In the absence of adequate ventilation, a NIOSH-approved respirator may be required.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

prep 1. Preparation don 2. Donning PPE prep->don handle 3. Handling this compound don->handle decon 4. Decontamination handle->decon doff 5. Doffing PPE decon->doff dispose 6. Waste Disposal doff->dispose

Caption: Workflow for Safe Handling of this compound.
  • Preparation :

    • Ensure a chemical spill kit appropriate for non-hazardous materials is readily available.

    • Review the Safety Data Sheet (SDS) for any new information.

    • Assemble all necessary equipment and reagents before beginning work.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated work area.

  • Handling this compound :

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood if aerosols or dust may be generated.

    • Avoid direct contact with skin and eyes.

    • Keep containers tightly closed when not in use.

  • Decontamination :

    • Wipe down the work surface with a suitable laboratory cleaner after handling is complete.

    • Decontaminate any equipment that has come into contact with the chemical.

  • Doffing PPE :

    • Remove gloves using the proper technique to avoid contaminating your hands.

    • Remove your lab coat before leaving the laboratory.

    • Wash hands thoroughly with soap and water after removing PPE.

  • Waste Disposal :

    • Follow the disposal plan outlined below.

Disposal Plan

All waste containing this compound should be handled in accordance with local, state, and federal regulations. While polyethylene glycol and its derivatives are generally considered biodegradable and not hazardous to the environment, it is best practice to avoid releasing them into wastewater systems.[2]

Waste Segregation and Collection:

Waste TypeCollection Procedure
Solid Waste Collect unused solid this compound and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled waste container.
Liquid Waste Collect solutions of this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Empty Containers "RCRA Empty" containers (no freestanding liquid) can typically be disposed of in the regular trash after the label has been defaced.[3] Containers that held acutely hazardous chemicals must be triple-rinsed, with the rinsate collected as hazardous waste.[3]

Final Disposal:

  • All collected waste should be disposed of through a licensed chemical waste disposal contractor.

  • Do not pour this compound or its solutions down the drain.[2]

Emergency Procedures: Spill and Exposure

Spill Response:

  • Alert Personnel : Notify others in the immediate area.

  • Containment : For a small spill, create a dike around the spill using an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Absorption : Absorb the spilled material.

  • Collection : Carefully scoop the absorbent material into a designated waste container.

  • Decontamination : Clean the spill area with soap and water. Collect any cleaning materials for disposal as chemical waste.

  • Ventilation : Ensure the area is well-ventilated.

Exposure Response:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG10-amine
Reactant of Route 2
Reactant of Route 2
m-PEG10-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.